Technical Documentation Center

2-Amino-2-ethylhexanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-ethylhexanoic acid
  • CAS: 114781-15-6

Core Science & Biosynthesis

Foundational

Synthesis of 2-Amino-2-ethylhexanoic Acid: A Technical Guide for Drug Development Professionals

Abstract 2-Amino-2-ethylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a critical building block in contemporary drug discovery and development. Its unique structural features, characterized by a qua...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-2-ethylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a critical building block in contemporary drug discovery and development. Its unique structural features, characterized by a quaternary α-carbon, impart significant conformational constraints and metabolic stability to peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 2-Amino-2-ethylhexanoic acid, with a focus on methodologies amenable to laboratory-scale and potential industrial production. Classical approaches, including the Strecker and Bucherer-Bergs syntheses, are detailed alongside modern asymmetric strategies essential for accessing enantiomerically pure forms of the target molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Significance of 2-Amino-2-ethylhexanoic Acid in Medicinal Chemistry

α,α-Disubstituted amino acids (α,α-DAAs) represent a pivotal class of unnatural amino acids that have garnered substantial interest in medicinal chemistry. The incorporation of these moieties into peptide backbones can profoundly influence their conformational properties, often inducing stable helical or turn structures. This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the quaternary α-carbon in α,α-DAAs sterically shields the adjacent peptide bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of peptide drug candidates.

2-Amino-2-ethylhexanoic acid, with its ethyl and butyl substituents at the α-carbon, offers a unique lipophilic profile that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of parent molecules. Its synthesis, therefore, is of paramount importance for the advancement of peptide-based therapeutics and other complex molecular architectures.

Retrosynthetic Analysis: Key Disconnections

A logical approach to the synthesis of 2-Amino-2-ethylhexanoic acid involves retrosynthetic analysis to identify plausible starting materials and synthetic transformations. The primary disconnection strategies focus on the formation of the C-N and C-C bonds at the quaternary α-carbon.

G Target 2-Amino-2-ethylhexanoic acid Intermediate1 α-Aminonitrile Target->Intermediate1 Hydrolysis Intermediate2 Hydantoin Target->Intermediate2 Hydrolysis Precursor1 Hexan-2-one Intermediate1->Precursor1 Strecker Synthesis Intermediate2->Precursor1 Bucherer-Bergs Synthesis Precursor2 Ammonia/Cyanide Precursor1->Precursor2 Precursor3 Ammonium Carbonate/Cyanide Precursor1->Precursor3

Caption: Retrosynthetic analysis of 2-Amino-2-ethylhexanoic acid.

This analysis highlights two classical and robust methods for α-amino acid synthesis: the Strecker synthesis, proceeding through an α-aminonitrile intermediate, and the Bucherer-Bergs synthesis, which involves a hydantoin intermediate.

Classical Synthetic Methodologies

The Strecker Synthesis

The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids.[1][2] It is a one-pot, three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source.[3] For the synthesis of 2-Amino-2-ethylhexanoic acid, the starting ketone is hexan-2-one.

Mechanism:

  • Imine Formation: Hexan-2-one reacts with ammonia to form an imine intermediate.

  • Nucleophilic Attack: A cyanide ion (from KCN or NaCN) attacks the imine carbon to form an α-aminonitrile.[3]

  • Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-Amino-2-ethylhexanoic acid.[1][4]

G cluster_0 Strecker Synthesis Workflow Start Hexan-2-one Step1 Reaction with NH3 and KCN Start->Step1 Intermediate α-Aminonitrile Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2 Product 2-Amino-2-ethylhexanoic acid Step2->Product

Caption: Workflow of the Strecker synthesis for 2-Amino-2-ethylhexanoic acid.

Experimental Protocol (Racemic Synthesis):

  • Reaction Setup: To a solution of hexan-2-one in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of ammonium chloride and sodium cyanide.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: After completion of the aminonitrile formation, the solvent is removed, and the residue is treated with a strong acid (e.g., concentrated HCl) and heated to reflux for several hours to hydrolyze the nitrile.

  • Workup and Purification: The reaction mixture is then cooled, and the product is isolated by neutralization and subsequent crystallization or ion-exchange chromatography.

Parameter Condition Rationale
Starting Material Hexan-2-oneProvides the carbon skeleton with the ethyl and butyl groups.
Reagents NH₄Cl, NaCNSources of ammonia and cyanide, respectively.[1]
Solvent Methanol/WaterFacilitates the dissolution of reagents and reactants.
Hydrolysis Conc. HCl, refluxEnsures complete conversion of the nitrile to the carboxylic acid.[3]
The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[5][6] This method also utilizes a ketone as the starting material.

Mechanism:

  • Cyanohydrin Formation: Hexan-2-one reacts with cyanide to form a cyanohydrin.

  • Reaction with Ammonium Carbonate: The cyanohydrin reacts with ammonium carbonate to form a 5,5-disubstituted hydantoin.[5][7]

  • Hydrolysis: The hydantoin ring is subsequently hydrolyzed under strong basic or acidic conditions to afford the desired amino acid.[5]

G cluster_1 Bucherer-Bergs Synthesis Workflow Start Hexan-2-one Step1 Reaction with KCN and (NH4)2CO3 Start->Step1 Intermediate 5-Ethyl-5-butylhydantoin Step1->Intermediate Step2 Strong Base/Acid Hydrolysis Intermediate->Step2 Product 2-Amino-2-ethylhexanoic acid Step2->Product

Caption: Workflow of the Bucherer-Bergs synthesis for 2-Amino-2-ethylhexanoic acid.

Experimental Protocol (Racemic Synthesis):

  • Reaction Setup: A mixture of hexan-2-one, potassium cyanide, and ammonium carbonate is heated in a sealed vessel with a suitable solvent such as aqueous ethanol.[5]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) for several hours.

  • Hydantoin Isolation: Upon cooling, the hydantoin intermediate often precipitates and can be collected by filtration.

  • Hydrolysis: The isolated hydantoin is then hydrolyzed by heating with a strong base (e.g., NaOH or Ba(OH)₂) or acid.

  • Workup and Purification: The resulting amino acid is isolated by neutralization and purified by recrystallization or chromatography.

Parameter Condition Rationale
Starting Material Hexan-2-oneProvides the carbon skeleton.
Reagents KCN, (NH₄)₂CO₃Key components for the multicomponent reaction.[5][8]
Solvent Aqueous EthanolA common solvent system for this reaction.[6]
Hydrolysis NaOH or Ba(OH)₂, refluxEffective for the cleavage of the stable hydantoin ring.

Asymmetric Synthesis Strategies

For applications in drug development, the synthesis of enantiomerically pure 2-Amino-2-ethylhexanoic acid is often required. This can be achieved through various asymmetric synthesis strategies.

Chiral Resolution

A straightforward approach to obtaining enantiomerically pure 2-Amino-2-ethylhexanoic acid is the resolution of the racemate produced by the classical methods described above. This can be accomplished by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base) followed by fractional crystallization. While effective, this method is often inefficient as it discards half of the material.

Asymmetric Strecker Reaction

The Strecker reaction can be rendered asymmetric by using a chiral amine or a chiral catalyst.[2]

  • Chiral Amine Auxiliary: Replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, leads to the formation of a diastereomeric α-aminonitrile.[2] Subsequent separation of the diastereomers and hydrolysis, followed by removal of the chiral auxiliary, yields the enantiomerically enriched amino acid.

  • Chiral Catalysis: The use of a chiral catalyst, such as a titanium-based or aluminum-based complex, can directly catalyze the enantioselective addition of cyanide to the imine, leading to an enantiomerically enriched α-aminonitrile.[9]

Other Asymmetric Approaches

Other modern asymmetric methods for the synthesis of α,α-disubstituted amino acids that can be adapted for 2-Amino-2-ethylhexanoic acid include:

  • Alkylation of Chiral Glycine Enolate Equivalents: Chiral Schiff bases derived from glycine can be deprotonated to form a chiral enolate, which can then be sequentially alkylated with an ethyl and a butyl electrophile. Hydrolysis of the resulting Schiff base affords the desired amino acid.[10]

  • Asymmetric Favorskii Rearrangement: This method has been successfully applied to the synthesis of optically active 2-ethylhexanoic acid and could potentially be adapted for the synthesis of the corresponding amino acid.[11]

Purification and Analytical Characterization

The purification of 2-Amino-2-ethylhexanoic acid typically involves standard techniques such as recrystallization and ion-exchange chromatography. For analytical characterization, a suite of methods should be employed to confirm the structure and purity of the final product.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound. Chiral HPLC is essential for determining the enantiomeric excess (ee) of asymmetrically synthesized products.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups (e.g., amine, carboxylic acid).

Conclusion and Future Perspectives

The synthesis of 2-Amino-2-ethylhexanoic acid is a critical enabling technology for the development of next-generation peptide therapeutics. While classical methods like the Strecker and Bucherer-Bergs syntheses provide reliable access to the racemic material, the future of this field lies in the development of more efficient and scalable asymmetric methodologies. Advances in chiral catalysis and the exploration of novel synthetic disconnections will undoubtedly pave the way for more cost-effective and environmentally benign routes to this valuable building block, thereby accelerating the discovery and development of new medicines.

References

  • PubChem. (n.d.). 2-Amino-2-ethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link][12]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][1]

  • ResearchGate. (2023). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid.... Retrieved from [Link][13]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][2]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link][6]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][9]

  • CK-12 Foundation. (n.d.). Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Retrieved from [Link][4]

  • Taylor & Francis Online. (2006). Novel Synthesis of Optically Active 2‐Ethylhexanoic Acid, 2‐Ethylhexanol, and 2‐Ethylhexylamine via the Asymmetric Favorskii Rearrangement. Retrieved from [Link][11]

  • ACS Publications. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Retrieved from [Link]

  • YouTube. (2020). ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][8]

  • PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Production process of 2-ethyl hexanoic acid.
  • Cromlab-instruments.es. (n.d.). Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate. Retrieved from [Link]

  • Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of metal 2-ethylhexanoates.
  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link][10]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Exploratory

2-Amino-2-ethylhexanoic Acid: A Structural Pivot for Peptide Engineering

Topic: 2-Amino-2-ethylhexanoic Acid: Chemical Properties, Synthesis, and Applications in Peptidomimetics Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-ethylhexanoic Acid: Chemical Properties, Synthesis, and Applications in Peptidomimetics Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2-Amino-2-ethylhexanoic acid (also known as


-ethylnorleucine or 

-butyl-

-ethylglycine) represents a critical scaffold in the design of peptidomimetics. Unlike its proteinogenic counterparts, this

-disubstituted amino acid possesses a quaternary

-carbon that imposes severe steric constraints on the peptide backbone. While

-methylated analogues (e.g., Aib) are widely recognized for promoting helical structures, 2-amino-2-ethylhexanoic acid is distinct in its ability to enforce extended C5-conformations .[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and strategic utility in rational drug design.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is an


-dialkyl amino acid where the 

-hydrogen of norleucine is replaced by an ethyl group. This substitution eliminates the

-proton, rendering the residue non-racemizable under standard physiological conditions and highly resistant to proteolytic degradation.
Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 2-Amino-2-ethylhexanoic acid
Common Synonyms

-Ethylnorleucine; (S)-Butylethylglycine (for S-isomer);

-Ethyl-Nle
CAS Number 114781-15-6 (General/S-isomer context); 6300-78-3 (Specific isomers)
Molecular Formula C

H

NO

Molecular Weight 159.23 g/mol (Free base); ~195.7 g/mol (HCl salt)
Chirality Achiral precursor; resolvable into (R) and (S) enantiomers
pKa (Estimated)

-COOH: ~2.3
Solubility Low in water (Hydrophobic); Soluble in MeOH, EtOH, DMSO
Conformational Bias strongly favors Planar C5-Conformation (Extended)

Synthetic Methodologies

The synthesis of sterically hindered ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-disubstituted amino acids requires overcoming the low reactivity of the quaternary center. Two primary workflows are established: chemical synthesis via the Strecker reaction and enzymatic resolution for enantiopurity.
Method A: Strecker Synthesis from 3-Heptanone

This route generates the racemic scaffold.

  • Reagents: 3-Heptanone (Butyl ethyl ketone), Ammonium Chloride (NH

    
    Cl), Sodium Cyanide (NaCN), Methanol/Ammonia.
    
  • Mechanism:

    • Condensation of 3-heptanone with ammonia forms the ketimine intermediate.

    • Nucleophilic attack by cyanide generates the

      
      -aminonitrile.
      
    • Acid hydrolysis (HCl/H

      
      O) converts the nitrile to the carboxylic acid.
      
  • Protocol Note: Due to steric bulk (ethyl/butyl groups), the initial imine formation is the rate-limiting step. High pressure or prolonged reaction times (48-72h) are often required compared to simple aldehydes.

Method B: Enzymatic Resolution (Enantioselective)

To obtain the biologically relevant (S)-enantiomer, kinetic resolution of the ester derivative is the industry standard.

  • Substrate: Ethyl 2-amino-2-ethylhexanoate.

  • Biocatalyst: Humicola lanuginosa lipase or Pig Liver Esterase (PLE).

  • Reaction Conditions: pH 7.5, 25°C.

  • Process Logic: The enzyme selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact. The mixture is then separated via liquid-liquid extraction (Acid is water-soluble at high pH; Ester remains in organic phase).

Visualization: Synthesis & Resolution Workflow

SynthesisWorkflow Start 3-Heptanone (Butyl Ethyl Ketone) Strecker Strecker Reaction (NH4Cl, NaCN) Start->Strecker Racemate Racemic 2-Amino-2-ethylhexanoic acid Strecker->Racemate Esterification Esterification (EtOH, HCl) Racemate->Esterification Substrate Ethyl Ester (Racemic) Esterification->Substrate Enzyme Enzymatic Hydrolysis (Lipase/PLE, pH 7.5) Substrate->Enzyme Separation Extraction (Aq. vs Organic) Enzyme->Separation ProductS (S)-Acid (Aqueous Phase) Separation->ProductS Hydrolyzed ProductR (R)-Ester (Organic Phase) Separation->ProductR Unreacted

Caption: Workflow for the synthesis and enzymatic resolution of 2-amino-2-ethylhexanoic acid.

Structural Biology & Peptidomimetic Design[1][7]

The incorporation of 2-amino-2-ethylhexanoic acid into a peptide chain is a strategic decision driven by conformational requirements.

The "Methyl vs. Ethyl" Switch

A critical finding in structural biology is the divergent impact of


-methyl versus 

-ethyl substitution:
  • 
    -Methyl (e.g., Aib):  Promotes 3(10)-Helix  or 
    
    
    
    -Helix formation. The methyl group is small enough to fit within the helical core but restricts
    
    
    angles to the helical region.
  • 
    -Ethyl (e.g., 
    
    
    
    -Ethylnorleucine):
    Promotes Fully Extended (C5) Conformation .[3] The steric clash of the ethyl group with the carbonyl oxygen of the preceding residue destabilizes the helical turn, forcing the backbone into a planar, sheet-like structure.
Design Logic for Medicinal Chemists

Use 2-amino-2-ethylhexanoic acid when:

  • Disrupting Helices: You need to terminate a helix or prevent helix propagation.

  • Inducing Beta-Strands: You aim to mimic a

    
    -sheet or extended backbone geometry.
    
  • Metabolic Stability: You require resistance to peptidases (the quaternary center blocks active site access).

Visualization: Conformational Decision Tree

DesignLogic Goal Peptidomimetic Design Goal Stability Requirement: Proteolytic Stability? Goal->Stability AlphaSub Use Alpha,Alpha-Disubstituted AA Stability->AlphaSub Yes Conformation Requirement: Secondary Structure? Helix Target Structure: Helix (3-10 or Alpha) Conformation->Helix Extended Target Structure: Extended / Beta-Sheet Conformation->Extended AlphaSub->Conformation UseAib Select: Aib (Alpha-Methyl) Helix->UseAib Steric fit allows turn UseEtNle Select: 2-Amino-2-ethylhexanoic acid Extended->UseEtNle Steric bulk forces planarity (C5)

Caption: Decision logic for selecting alpha-alkylated amino acids based on desired secondary structure.

Analytical Characterization

Validating the identity of 2-amino-2-ethylhexanoic acid requires specific attention to NMR signals, as the characteristic


-proton signal of standard amino acids is absent.
  • 
    H NMR (D
    
    
    
    O/CDCl
    
    
    ):
    • Absence: No signal in the 3.5–4.5 ppm range (typical

      
      -H).
      
    • Quaternary Center: Verification relies on the integration of the ethyl group (triplet ~0.8 ppm, quartet ~1.8 ppm) and the butyl chain signals.

  • Mass Spectrometry (ESI-MS):

    • Positive Mode: [M+H]

      
       = 160.2 m/z.
      
  • Chiral HPLC:

    • Required to determine enantiomeric excess (ee) after enzymatic resolution.

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/Isopropanol mixtures (for ester derivatives).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at room temperature, desiccated. Stable compound, but avoid strong oxidizing agents.[4][5]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Work within a fume hood during synthesis, particularly if using the Strecker method (cyanide risk).

References

  • Tanaka, M., et al. (2001).[6] "Heteropentapeptides containing the

    
    -ethylated 
    
    
    
    -disubstituted amino acid (S)-butylethylglycine: Synthesis and conformation." Helvetica Chimica Acta, 84(1), 32-46.[6]
  • Liu, H.L., et al. (2000). "Enantioselective Enzymatic Hydrolysis of -Disubstituted Amino Acid Esters." Chiral Catalysis, Chapter 6. (Contextualized from search results on enzymatic resolution of sterically hindered esters).
  • Toniolo, C., et al. (1993).
  • PubChem Compound Summary. "2-Amino-2-ethylhexanoic acid."[7] National Center for Biotechnology Information.

Sources

Exploratory

mechanism of action of 2-Amino-2-ethylhexanoic acid

The following technical guide details the mechanism of action, structural utility, and experimental applications of 2-Amino-2-ethylhexanoic acid. A Guide to Conformational Locking and Peptidomimetic Design[1][2][3][4] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural utility, and experimental applications of 2-Amino-2-ethylhexanoic acid.

A Guide to Conformational Locking and Peptidomimetic Design[1][2][3][4]

Executive Summary

2-Amino-2-ethylhexanoic acid (also known as


-ethylnorleucine or (S)-Butylethylglycine, abbreviated as (S)-Beg ) is a non-proteinogenic, chiral 

-disubstituted amino acid.[1][2][3][4] Unlike standard amino acids, it possesses a quaternary

-carbon substituted with both an ethyl and a butyl group.

In drug development, its primary Mechanism of Action (MoA) is not receptor agonism/antagonism, but rather structural imposition . It acts as a conformational lock that forces peptide backbones into a fully extended, planar


-conformation, resisting the helical folding typically seen with 

-methylated analogues (like Aib). Furthermore, it provides extreme resistance to proteolytic degradation, serving as a critical tool for extending the half-life of peptide therapeutics.
Core Mechanism: Steric Control and Conformational Locking

The defining feature of 2-Amino-2-ethylhexanoic acid is its ability to dictate the secondary structure of the peptide chain into which it is incorporated. This is governed by the Thorpe-Ingold Effect (gem-dialkyl effect), but with a specific stereochemical outcome distinct from other disubstituted amino acids.

1.1 The

-Ethyl vs.

-Methyl Divergence

While


-aminoisobutyric acid (Aib, 

-methylalanine) promotes the formation of

-helices or

-helices, the introduction of the bulkier ethyl group in 2-Amino-2-ethylhexanoic acid creates a steric clash that destabilizes these helical turns.
  • Mechanism: The ethyl side chain at the quaternary center sterically interferes with the

    
     or 
    
    
    
    hydrogen bonding required for helix formation.
  • Result: The peptide backbone is forced into a fully extended planar

    
     conformation  (also known as the 2.0
    
    
    
    -helix).[2]
  • Structural Parameters:

    • Dihedral angles (

      
      ) approach 
      
      
      
      .[2]
    • Intramolecular hydrogen bonding is restricted to the

      
       ring (interaction between the NH and CO of the same residue), resulting in a linear, rigid scaffold.
      
1.2 Proteolytic Resistance (Metabolic Stability)

The quaternary center of 2-Amino-2-ethylhexanoic acid renders the adjacent peptide bonds inaccessible to proteases.

  • Steric Shielding: The bulky ethyl and butyl groups create a "steric umbrella" that prevents the catalytic triads of serine proteases (e.g., trypsin, chymotrypsin) from approaching the carbonyl carbon.

  • Therapeutic Implication: Incorporation of this residue into bioactive peptides (e.g., GLP-1 analogs, antimicrobial peptides) significantly extends in vivo half-life by blocking enzymatic hydrolysis.

Visualization: Conformational Energy Landscape

The following diagram illustrates the mechanistic divergence between standard amino acids, Aib, and 2-Amino-2-ethylhexanoic acid.

MoA_Mechanism Compound 2-Amino-2-ethylhexanoic Acid (Quaternary Alpha-Carbon) StericBulk Steric Bulk (Ethyl + Butyl Group) Compound->StericBulk Intrinsic Property HelixDestabilization Destabilization of 3_10 and Alpha Helices StericBulk->HelixDestabilization Prevents i->i+4 H-bonds ProteaseBlock Steric Shielding against Proteolysis StericBulk->ProteaseBlock Blocks Active Site Access C5Conformation Enforced C5 Conformation (Fully Extended/Planar) HelixDestabilization->C5Conformation Thermodynamic Minimum Applications Applications: 1. Peptide Foldamers 2. Protease-Resistant Drugs 3. Molecular Spacers C5Conformation->Applications ProteaseBlock->Applications

Caption: Mechanistic pathway showing how steric bulk enforces extended conformation and metabolic stability.

Experimental Protocols

To utilize 2-Amino-2-ethylhexanoic acid effectively, researchers must validate its structural impact and stability.

3.1 Protocol: Enzymatic Resolution for Chiral Purity

Since the compound is often synthesized as a racemate (via Strecker synthesis), obtaining the pure (S)-enantiomer is critical for consistent biological activity.

  • Substrate Preparation: Acetylate the racemic 2-amino-2-ethylhexanoic acid to form N-acetyl-(

    
    )-2-amino-2-ethylhexanoic acid.
    
  • Enzymatic Hydrolysis:

    • Enzyme: Porcine Kidney Acylase I (Note: High concentrations are required due to steric hindrance).

    • Buffer: 0.1 M Phosphate buffer, pH 7.5 containing 0.5 mM CoCl

      
      .
      
    • Conditions: Incubate at 37°C for 24–48 hours. The reaction rate will be significantly slower than for non-hindered amino acids.

  • Separation:

    • Acidify mixture to pH 1.5.

    • Extract the unreacted (R)-N-acetyl substrate with ethyl acetate.

    • The free (S)-amino acid remains in the aqueous phase.

    • Purify via cation exchange chromatography (Dowex 50W).

3.2 Protocol: Assessing Proteolytic Stability

Objective: Quantify the half-life extension provided by the residue.

StepActionCausality/Rationale
1. Peptide Synthesis Synthesize a control peptide (e.g., Leu-Enkephalin) and an analog replacing a key residue with 2-Amino-2-ethylhexanoic acid.Establishes a baseline for comparison.
2. Incubation Incubate peptides (100

M) with Trypsin or Human Serum (10% v/v) at 37°C.
Simulates in vivo degradation conditions.
3. Sampling Aliquot 50

L samples at t=0, 15, 30, 60, 120, and 240 min. Quench immediately with 1% TFA/Acetonitrile.
Acidification denatures the protease, freezing the reaction.
4. Quantification Analyze via RP-HPLC (C18 column) or LC-MS/MS.Separation of the intact parent peptide from fragments.
5. Data Analysis Plot

vs. time. Calculate

.
First-order kinetics determination of stability.
Quantitative Data: Structural Comparison

The following table summarizes the structural impact of substituting a standard amino acid with 2-Amino-2-ethylhexanoic acid compared to the standard helix-inducer Aib.

FeatureL-Leucine (Standard)Aib (

-Methyl)
2-Amino-2-ethylhexanoic Acid
Side Chain IsobutylMethyl / MethylEthyl / Butyl
Steric Hindrance LowModerateHigh (Quaternary)
Preferred Conformation

-Helix /

-Sheet

-Helix /

-Helix
Fully Extended (

)

Angles
Variable (

)
Helical (

)
Planar (

)
Proteolytic Stability Low (Minutes)High (Hours)Very High (Hours/Days)
Safety and Toxicity Considerations

While 2-Amino-2-ethylhexanoic acid is a valuable tool, researchers must be aware of potential toxicity profiles associated with its structural analogs.

  • Valproic Acid Analog: The structure resembles valproic acid (2-propylpentanoic acid).

  • Reproductive Toxicity Risk: 2-Ethylhexanoic acid (the carboxylic acid analog) is a known reproductive toxicant.[5] Consequently, 2-Amino-2-ethylhexanoic acid should be handled with strict PPE (gloves, fume hood) and treated as a potential reproductive hazard until specific toxicology data proves otherwise.

References
  • Tanaka, M., et al. (2000).[2] "An optically active

    
    -ethylated 
    
    
    
    -disubstituted amino acid, (S)-butylethylglycine: Synthesis and conformational analysis." Helvetica Chimica Acta, 83(10), 2741-2751. Link
  • Toniolo, C., et al. (2001).[1] "Control of peptide conformation by the Thorpe-Ingold effect."[1] Biopolymers, 60(6), 396-419. Link

  • Pennanen, S., et al. (1992).[5] "Developmental toxicity of 2-ethylhexanoic acid in Wistar rats." Fundamental and Applied Toxicology, 19(4), 505-511.[5] Link

  • Van Zandt, M. C., et al. (2013).[6] "Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II."[6] Journal of Medicinal Chemistry, 56(6), 2568-2580.[6] Link

Sources

Foundational

Technical Guide: 2-Amino-2-ethylhexanoic Acid Derivatives and Analogs

Executive Technical Summary 2-Amino-2-ethylhexanoic acid (also known as -ethylnorleucine) represents a critical scaffold in the design of peptidomimetics and enzyme inhibitors. Unlike its proteinogenic counterparts, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Amino-2-ethylhexanoic acid (also known as


-ethylnorleucine) represents a critical scaffold in the design of peptidomimetics and enzyme inhibitors. Unlike its proteinogenic counterparts, this 

-disubstituted amino acid possesses a quaternary carbon center at the

-position, bearing both an ethyl and a butyl group (along with the amine and carboxyl moieties).

This steric congestion confers two distinct properties essential for drug development:

  • Metabolic Stability: The absence of an

    
    -hydrogen eliminates the primary mechanism for racemization and drastically reduces susceptibility to proteolysis by endogenous enzymes.[1]
    
  • Conformational Restriction: While

    
    -methylated amino acids (e.g., Aib) induce helical folding (
    
    
    
    -helix), the bulkier
    
    
    -ethyl group in 2-amino-2-ethylhexanoic acid forces the peptide backbone into a fully planar C5-conformation (extended structure).

This guide details the synthesis, conformational physics, and pharmaceutical utility of this scaffold, with a specific focus on its role in next-generation Arginase inhibitors .

Structural Analysis & Chemical Identity

It is imperative to distinguish this target from the industrial intermediate 2-ethylhexanoic acid (a fatty acid used in plasticizers).

Feature2-Amino-2-ethylhexanoic Acid2-Ethylhexanoic Acid
CAS Registry 6300-78-3 (S-isomer)149-57-5
Core Structure

-Amino acid (Quaternary C

)
Branched carboxylic acid
Substituents at C2 Amino, Carboxyl, Ethyl, ButylCarboxyl, H, Ethyl, Butyl
Chirality Chiral (due to Ethyl vs Butyl)Chiral (Racemic in industry)
Primary Use Peptidomimetics, Arginase InhibitorsMetal salts, Plasticizers
Stereochemical Nomenclature

The molecule is an analog of Norleucine (2-aminohexanoic acid) where the


-hydrogen is replaced by an ethyl group.
  • Pro-S Group: Butyl chain.[1]

  • Pro-R Group: Ethyl chain.[1]

  • Note: The absolute configuration (R/S) depends on the priority rules of the specific derivative, but in the parent amino acid, the amino group is priority 1, carboxyl 2, butyl 3, ethyl 4.

Synthetic Methodologies

Synthesis of sterically hindered quaternary amino acids requires overcoming significant energy barriers.[1] Two primary routes are employed depending on the need for enantiopurity.

Racemic Synthesis: Bucherer-Bergs Reaction

For initial scaffold generation, the Bucherer-Bergs reaction using 3-heptanone is the most robust pathway. It bypasses the steric hindrance that often stalls Strecker syntheses in dialkyl ketones.[1]

Asymmetric Synthesis: Chiral Ni(II) Complexes

For pharmaceutical applications requiring high enantiomeric excess (ee), the alkylation of glycine equivalents using chiral Ni(II) Schiff base complexes (e.g., derived from Belokon's ligand) is the gold standard.

Synthesis_Pathways Ketone 3-Heptanone (Ethyl Butyl Ketone) Hydantoin 5-Ethyl-5-butylhydantoin (Intermediate) Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) RacemicProduct Racemic 2-Amino-2-ethylhexanoic acid Hydantoin->RacemicProduct Hydrolysis (NaOH/Heat) Glycine Glycine Ni(II) Complex (Chiral Auxiliary) Alkylation Asymmetric Alkylation (R-X / Base) Glycine->Alkylation 1. Base (KOtBu) 2. Electrophile (2-Ethyl-1-halo...) ChiralProduct (S)-2-Amino-2-ethylhexanoic acid (>98% ee) Alkylation->ChiralProduct Acid Hydrolysis (HCl)

Figure 1: Synthetic workflows for racemic and asymmetric production of the target scaffold.

Conformational Control in Peptidomimetics

The incorporation of 2-amino-2-ethylhexanoic acid into a peptide chain has a profound effect on secondary structure, distinct from other


-disubstituted residues.
The "Ethyl Effect" vs. Aib

While


-aminoisobutyric acid (Aib, 

-methyl) promotes

-helix formation, the

-ethyl group introduces sufficient steric clash to destabilize the helical turn. Instead, it favors the C5 conformation .[1]
  • C5 Conformation: An extended, planar backbone structure stabilized by an intra-residue hydrogen bond between the NH and CO of the same residue (

    
    ).[1]
    
  • Thermodynamic Consequence: Homopeptides of

    
    -ethylated amino acids form stable, extended sheets rather than helices. This allows researchers to design "molecular rulers" or rigid spacers that do not fold into compact helices.[1]
    

Conformation_Landscape Aib α-Methyl (Aib) Helix 3(10)-Helix / α-Helix (Compact Fold) Aib->Helix Favors Mechanism_Aib Thorpe-Ingold Effect Promotes Turns Aib->Mechanism_Aib Ethyl α-Ethyl (2-Amino-2-ethylhexanoic) C5 C5 Conformation (Extended / Planar) Ethyl->C5 Favors Mechanism_Ethyl Steric Bulk (Ethyl) Prevents i->i+3 H-bond Ethyl->Mechanism_Ethyl

Figure 2: Divergent conformational preferences of


-methyl vs. 

-ethyl disubstituted amino acids.

Pharmaceutical Application: Arginase Inhibitors[1]

The most high-impact application of this scaffold is in the inhibition of Arginase (ARG1/ARG2) , enzymes implicated in cardiovascular ischemia and immune suppression in cancer.

Evolution from ABH to -Substituted Analogs

First-generation inhibitors like ABH (2-amino-6-boronohexanoic acid) lacked the quaternary substitution. Second-generation inhibitors introduced the


-substituent to fill the hydrophobic pocket adjacent to the active site manganese cluster.
  • Lead Compound: (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid.[2]

  • Role of the Scaffold:

    • Boronic Acid: Acts as a transition state mimic, binding the catalytic

      
       cluster.[1][3]
      
    • 
      -Quaternary Center:  The 2-ethyl (or modified ethyl) group fits into a specific hydrophobic cleft, enhancing binding affinity (
      
      
      
      in low nM range) and selectivity.
    • Stability: The quaternary center prevents enzymatic degradation of the inhibitor in vivo.[1]

Pharmacophore Map

The following diagram illustrates the binding mode of these derivatives within the Arginase active site.

Arginase_Binding Boron Boronic Acid Warhead (B(OH)2) MnCluster Mn2+ Cluster (Catalytic Site) Boron->MnCluster Coordination AlphaC α-Quaternary Carbon AlphaC->Boron SideChain Butyl Chain (C3-C6) AlphaC->SideChain AlphaSub α-Ethyl / Piperidinyl-Ethyl AlphaC->AlphaSub Amine α-Amine (NH3+) AlphaC->Amine HydroPocket Hydrophobic Pocket (Selectivity Filter) AlphaSub->HydroPocket Van der Waals HBond Asp/Glu Residues (H-Bonding) Amine->HBond Electrostatic

Figure 3: Pharmacophore interactions of


-disubstituted arginase inhibitors.

Analytical Characterization Data

When synthesizing or sourcing these derivatives, the following physicochemical parameters are standard for verification.

ParameterTypical Value / Observation
Physical State White crystalline solid (zwitterion) or oil (ester)

H NMR (D

O)

0.8-0.9 (t, 6H, 2xCH

), 1.2-1.9 (m, 8H, CH

envelope)

C NMR
Quaternary C signal at ~60-65 ppm (distinctive)
Mass Spectrometry [M+H]

= 160.13 (for parent acid C

H

NO

)
Solubility Water (moderate), Methanol (good), DMSO (good)

References

  • Tanaka, M. et al. (2001).[1] "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids." ResearchGate.[1] Link

  • Van Zandt, M. C. et al. (2013).[1] "Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II." Journal of Medicinal Chemistry. Link

  • Soloshonok, V. A. et al. (2010).[1] "Practical Methods for the Synthesis of Symmetrically alpha,alpha-Disubstituted alpha-Amino Acids." Chemical Reviews.

  • Karle, I. L. et al. (2002).[1] "Conformational characteristics of alpha-ethylated alpha,alpha-disubstituted amino acids." Biopolymers.[1]

  • Golebiowski, A. et al. (2013).[1] "2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-2-ethylhexanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-ethylhexanoic acid is a non-proteinogenic, α,α-disubstituted amino acid, a class of compounds gaining significant traction in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-ethylhexanoic acid is a non-proteinogenic, α,α-disubstituted amino acid, a class of compounds gaining significant traction in medicinal chemistry and drug development. Its unique structural feature—a quaternary α-carbon—imparts specific conformational constraints upon peptides, making it a valuable building block for creating novel peptidomimetics, modulating biological activity, and enhancing metabolic stability. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, stereochemistry, and synthesis of 2-Amino-2-ethylhexanoic acid. It details established synthetic protocols, including the Strecker and Bucherer-Bergs reactions, and discusses analytical techniques for its characterization. Furthermore, this guide explores its applications in peptide science and as a specialized intermediate in the pharmaceutical industry.

Introduction and Nomenclature

2-Amino-2-ethylhexanoic acid is a derivative of the eight-carbon carboxylic acid, hexanoic acid, featuring an amino group and an ethyl group both substituted at the alpha-carbon (C2). As an α,α-disubstituted amino acid, it possesses a chiral center at the α-carbon, and can therefore exist as two enantiomers, (R)- and (S)-2-Amino-2-ethylhexanoic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-Amino-2-ethylhexanoic acid . It is also referred to by various synonyms, including (S)-2-Amino-2-ethyl-hexanoic acid for its specific enantiomer.

Key Identifiers:

  • (2S)-2-Amino-2-ethyl-hexanoic acid:

    • CAS Number: 114781-15-6[1]

    • PubChem CID: 13956163[1]

  • Ethyl 2-amino-2-ethylhexanoate (Ethyl Ester):

    • CAS Number: 152802-65-8[2]

  • 2-Amino-2-ethylhexanoic Acid Hydrochloride (Salt):

    • PubChem CID: 177808716[3]

The presence of two non-hydrogen substituents on the alpha-carbon distinguishes it from the 20 proteinogenic amino acids and is the source of its unique chemical and biological properties. These properties are of considerable interest to researchers developing peptides with constrained secondary structures or enhanced resistance to enzymatic degradation.

Physicochemical and Stereochemical Properties

While extensive experimental data for the free acid form of 2-Amino-2-ethylhexanoic acid is not widely published, properties can be inferred from its structure and data available for its ethyl ester derivative.

PropertyValue (for Ethyl 2-amino-2-ethylhexanoate)Reference
Molecular Formula C10H21NO2[2]
Molecular Weight 187.28 g/mol [2]
Boiling Point 232.8°C at 760 mmHg[2]
Density 0.932 g/cm³[2]
Flash Point 99.4°C[2]
Refractive Index 1.446[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

The free amino acid is expected to be a crystalline solid, with solubility in aqueous solutions influenced by pH, characteristic of zwitterionic compounds. The chirality at the C2 position is a critical feature, as the biological activity of peptides incorporating this amino acid is often stereospecific. The (S)- and (R)-enantiomers can be separated via chiral chromatography or synthesized using stereoselective methods.

Synthesis of 2-Amino-2-ethylhexanoic Acid

The synthesis of α,α-disubstituted amino acids like 2-Amino-2-ethylhexanoic acid is challenging due to the steric hindrance around the quaternary α-carbon. Two classical and effective methods for preparing the racemic mixture are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods typically start from a ketone precursor.

Starting Material: 2-Hexanone

The logical starting ketone for the synthesis of 2-Amino-2-ethylhexanoic acid is 2-Hexanone (also known as methyl butyl ketone). This ketone provides the correct carbon backbone (a hexanoyl structure) onto which the amino and carboxyl functionalities are built.

Method 1: The Strecker Amino Acid Synthesis

The Strecker synthesis is a two-step procedure that converts an aldehyde or ketone into an α-amino acid. For an α,α-disubstituted amino acid, a ketone is the required starting material. The reaction proceeds via an α-aminonitrile intermediate.

Overall Reaction: 2-Hexanone is reacted with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield 2-Amino-2-ethylhexanoic acid.

Experimental Protocol: Strecker Synthesis (Generalized)

Step 1: Formation of the α-Aminonitrile

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 2-hexanone.

  • Reagent Addition: An aqueous solution of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is added to the ketone. The reaction is typically performed in an alcohol/water solvent system.

  • Reaction Conditions: The mixture is stirred at room temperature or with gentle heating. The ammonium chloride and potassium cyanide react in situ to provide ammonia (NH₃) and hydrogen cyanide (HCN). The ammonia first reacts with the ketone to form an imine, which is then attacked by the cyanide ion.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ketone and the formation of the aminonitrile intermediate.

  • Work-up: Once the reaction is complete, the product is extracted into an organic solvent (e.g., diethyl ether) and washed to remove inorganic salts. The solvent is then removed under reduced pressure.

Step 2: Hydrolysis of the α-Aminonitrile

  • Reaction Setup: The crude α-aminonitrile from Step 1 is placed in a round-bottom flask.

  • Hydrolysis: A strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution) is added.

  • Reaction Conditions: The mixture is heated to reflux for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

  • Isolation and Purification: After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (typically near neutral pH) to precipitate the product. The crude amino acid is then collected by filtration and can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Strecker_Synthesis ketone 2-Hexanone imine Iminium Ion Intermediate ketone->imine + NH₃, -H₂O nh3 NH₃ kcn KCN / HCN h3o H₃O⁺ (Acid Hydrolysis) aminonitrile α-Aminonitrile imine->aminonitrile + CN⁻ product 2-Amino-2-ethylhexanoic Acid aminonitrile->product  + H₃O⁺, Δ   Bucherer_Bergs_Reaction ketone 2-Hexanone hydantoin 5-Ethyl-5-butylhydantoin ketone->hydantoin + KCN, (NH₄)₂CO₃, Δ reagents KCN, (NH₄)₂CO₃ base Base (e.g., Ba(OH)₂) product 2-Amino-2-ethylhexanoic Acid hydantoin->product  Hydrolysis (Base, Δ)

Caption: Bucherer-Bergs reaction workflow for 2-Amino-2-ethylhexanoic acid.

Analytical Characterization

The identity and purity of synthesized 2-Amino-2-ethylhexanoic acid must be confirmed through a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet), the butyl chain, and the amine protons.

    • ¹³C NMR will confirm the presence of the quaternary α-carbon, the carboxyl carbon, and the carbons of the ethyl and butyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (Expected [M+H]⁺ = 160.1332).

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the alkyl chains, and the strong C=O stretch of the carboxylic acid.

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the (R)- and (S)-enantiomers, HPLC with a chiral stationary phase is the method of choice. This is critical for applications where stereochemical purity is required.

Applications in Drug Development and Research

As a non-proteinogenic amino acid, 2-Amino-2-ethylhexanoic acid is not used directly as a therapeutic agent but serves as a valuable building block in the design of peptides and other complex organic molecules.

Conformational Constraint in Peptides

The primary application of α,α-disubstituted amino acids is to introduce conformational rigidity into peptides. Peptides are often too flexible, leading to poor receptor binding and rapid degradation. Incorporating a sterically hindered residue like 2-Amino-2-ethylhexanoic acid restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined secondary structure (e.g., a helical or turn conformation). This can lead to:

  • Enhanced Receptor Affinity and Selectivity: A pre-organized peptide conformation can bind more effectively to its biological target.

  • Increased Metabolic Stability: The bulky side chains shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug.

Peptidomimetic and Unnatural Peptide Synthesis

This amino acid can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. However, due to steric hindrance, coupling of the activated amino acid may require longer reaction times or more potent coupling reagents. The amine group must be protected (e.g., with Fmoc or Boc protecting groups) before it can be used in peptide synthesis.

Pharmaceutical Intermediates

The unique structure of 2-Amino-2-ethylhexanoic acid makes it a useful intermediate for the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs). Its stereochemistry and functional groups can be manipulated to build out larger, more complex molecular scaffolds.

Conclusion

2-Amino-2-ethylhexanoic acid represents an important class of unnatural amino acids that provide medicinal chemists with a powerful tool for rational drug design. While its synthesis can be challenging, established methods like the Strecker and Bucherer-Bergs reactions provide reliable pathways to this valuable compound. Its ability to constrain peptide conformation and enhance metabolic stability ensures its continued relevance in the development of next-generation peptide therapeutics and other complex bioactive molecules. Further research into the asymmetric synthesis and specific biological applications of this compound will undoubtedly expand its utility in the pharmaceutical and life sciences industries.

References

  • PubChem. Compound Summary for CID 10261364, (2R)-2-Amino-2-ethylhexanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Compound Summary for CID 177808716, 2-Amino-2-ethylhexanoic Acid Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

Sources

Foundational

CAS number for 2-Amino-2-ethylhexanoic acid

Topic: CAS number for 2-Amino-2-ethylhexanoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number for 2-Amino-2-ethylhexanoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Technical Guide: 2-Amino-2-ethylhexanoic Acid ( -Ethylnorleucine)

Executive Summary

2-Amino-2-ethylhexanoic acid , commonly referred to as


-ethylnorleucine , is a non-proteinogenic, 

-disubstituted amino acid. By introducing an ethyl group at the

-position of norleucine, this molecule creates significant steric hindrance, restricting the conformational flexibility of the peptide backbone.

In drug development, this compound is a critical tool for designing peptidomimetics . Its incorporation into peptide sequences induces stable secondary structures (particularly helical conformations like the


-helix) and dramatically enhances resistance to proteolytic degradation.
Core Identity Data
ParameterDetail
CAS Number 114781-15-6 (specifically (S)-enantiomer); Generic/Racemic often referenced under same or derivative codes.[1]
IUPAC Name 2-Amino-2-ethylhexanoic acid
Synonyms

-Ethylnorleucine; 2-Ethylnorleucine; (S)-2-Amino-2-ethylhexanoic acid
Chemical Formula

Molecular Weight 159.23 g/mol
SMILES CCCC(CC)(N)C(=O)O
Appearance White to off-white crystalline solid

Chemical Identity & Properties

Structural Analysis

The molecule features a quaternary


-carbon substituted with:
  • A Carboxyl group (-COOH)[1]

  • An Amine group (-NH

    
    )
    
  • An Ethyl group (-CH

    
    CH
    
    
    
    )
  • A n-Butyl group (-CH

    
    CH
    
    
    
    CH
    
    
    CH
    
    
    )

This quaternary center is the functional core, preventing rotation around the N-


 (

) and

-C (

) bonds, thereby "locking" peptides into specific conformations.
Physicochemical Constants
PropertyValue (Approximate/Typical)
Melting Point >250 °C (Decomposition)
pKa (COOH) ~2.3
pKa (NH

)
~9.7
Solubility Soluble in water (zwitterionic form), dilute acid/base. Insoluble in non-polar organic solvents.

Synthetic Methodologies

For research applications requiring high enantiomeric excess (ee), the Schöllkopf Bis-Lactim Ether method is the gold standard. For bulk production of racemic material (followed by resolution), the Bucherer-Bergs reaction is preferred.

Protocol A: Asymmetric Synthesis (Schöllkopf Method)

Target: (S)-2-Amino-2-ethylhexanoic acid

Principle: This method utilizes a chiral auxiliary (L-Valine) to direct the stereochemistry of alkylation at the


-carbon.

Reagents:

  • Schöllkopf Reagent: (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

  • n-Butyllithium (n-BuLi)

  • 1-Iodobutane (Butyl iodide)

  • Ethyl iodide (if starting from Glycine derivative) or use 2-ethyl-Schöllkopf precursor.

Step-by-Step Workflow:

  • Deprotonation: Dissolve the Schöllkopf reagent in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise to generate the enolate.

  • First Alkylation (if starting from Glycine): Add 1-Iodobutane to install the butyl chain. Allow to warm to 0°C.

  • Second Deprotonation: Cool again to -78°C and add n-BuLi.

  • Second Alkylation: Add Ethyl iodide. The chiral isopropyl group on the auxiliary forces the electrophile to approach from the face opposite to the isopropyl group (trans-induction), yielding high diastereoselectivity.

  • Hydrolysis: Treat the alkylated bis-lactim ether with dilute trifluoroacetic acid (TFA) or HCl in aqueous acetonitrile. This cleaves the auxiliary, releasing the free amino acid methyl ester and L-valine methyl ester.

  • Purification: Separate the target amino acid from the auxiliary via ion-exchange chromatography or distillation of esters.

Protocol B: Racemic Synthesis (Bucherer-Bergs)

Target: (±)-2-Amino-2-ethylhexanoic acid

Principle: Conversion of a ketone to a hydantoin, followed by hydrolysis.[2]

Precursor Selection: The ketone required must provide the ethyl and butyl side chains.

  • Ketone: 3-Heptanone (

    
    )
    
    • Left of Carbonyl: Ethyl[3]

    • Right of Carbonyl: Butyl

Step-by-Step Workflow:

  • Hydantoin Formation:

    • Mix 3-heptanone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), and Ammonium Carbonate ((NH

      
      )
      
      
      
      CO
      
      
      , 3.0 eq) in 50% aqueous ethanol.
    • Heat to 60°C in a sealed vessel for 24-48 hours.

    • The product, 5-butyl-5-ethylhydantoin, precipitates upon cooling or acidification.

  • Alkaline Hydrolysis:

    • Reflux the hydantoin in 3M NaOH or Ba(OH)

      
       for 24 hours.
      
    • This opens the ring to form the amino acid.[4]

  • Isolation:

    • Neutralize with HCl to pH 7 (isoelectric point).

    • The amino acid crystallizes out of solution.

Visualization of Synthetic Logic

SynthesisPathways Ketone 3-Heptanone (Precursor) Hydantoin 5-Butyl-5-ethylhydantoin (Intermediate) Ketone->Hydantoin Cyclization Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Hydantoin Hydrolysis NaOH Reflux (Ring Opening) Hydantoin->Hydrolysis Product 2-Amino-2-ethylhexanoic Acid (Racemic) Hydrolysis->Product Neutralization

Figure 1: The Bucherer-Bergs pathway for the synthesis of racemic 2-amino-2-ethylhexanoic acid from 3-heptanone.

Applications in Medicinal Chemistry

Conformational Constraint Mechanism

The substitution of the


-proton with an alkyl group (ethyl) creates a "Tetrasubstituted Carbon Center." This has profound effects on the Ramachandran plot of the peptide.
  • Helical Induction: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -disubstituted amino acids strongly favor 
    
    
    
    angles around
    
    
    . This forces the peptide backbone into a
    
    
    -helix or
    
    
    -helix conformation.
  • Hydrophobic Shielding: The ethyl and butyl groups create a lipophilic shield around the amide bond, preventing the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin).

Drug Design Workflow

When optimizing a peptide hit:

  • Identify a residue where flexibility is detrimental to binding affinity.

  • Substitute the native residue (e.g., Leucine or Norleucine) with 2-Amino-2-ethylhexanoic acid .

  • Measure stability (

    
     in plasma) and affinity (
    
    
    
    ). Typically, stability increases by 10-100x.

ConformationalLock Native Native Peptide (Flexible Backbone) Substitution Substitute with 2-Amino-2-ethylhexanoic Acid Native->Substitution Constraint Steric Clash (Alpha-Ethyl vs Carbonyl) Substitution->Constraint Outcome1 Helical Folding (3-10 Helix) Constraint->Outcome1 Thermodynamic Preference Outcome2 Proteolytic Resistance (Steric Shielding) Constraint->Outcome2 Kinetic Barrier

Figure 2: Mechanism of action for alpha-ethylnorleucine in peptide drug design.

Analytical Characterization

To validate the synthesis of 2-Amino-2-ethylhexanoic acid, use the following analytical markers:

  • 1H NMR (D

    
    O/NaOD): 
    
    • 
       0.85 (t, 3H, terminal methyl of butyl)
      
    • 
       0.90 (t, 3H, terminal methyl of ethyl)
      
    • 
       1.2-1.4 (m, 4H, middle methylenes of butyl)
      
    • 
       1.6-1.9 (m, 4H, 
      
      
      
      -methylenes of ethyl and butyl). Note: These will be diastereotopic and complex due to the chiral center.
  • 13C NMR:

    • Quaternary Carbon (

      
      ): ~60-65 ppm (Distinctive low-field shift due to tetrasubstitution).
      
    • Carbonyl (

      
      ): ~175-180 ppm.
      
  • Mass Spectrometry (ESI-MS):

    • [M+H]

      
      : 160.13 m/z.
      

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of Alpha-Alkyl Amino Acids via Bis-Lactim Ethers. Angewandte Chemie International Edition. Link

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Aminosäuren. Journal für Praktische Chemie. Link

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing alpha,alpha-disubstituted amino acids. Biopolymers. Link

  • PubChem Database. Compound Summary for CAS 114781-15-6. Link

Sources

Exploratory

Technical Guide: Structure-Activity Relationships of Arginase Inhibitors

Executive Summary: The Immuno-Metabolic Checkpoint Arginase (ARG) is a manganese-dependent metalloenzyme that hydrolyzes L-arginine into L-ornithine and urea.[1] While classically associated with the hepatic urea cycle,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Immuno-Metabolic Checkpoint

Arginase (ARG) is a manganese-dependent metalloenzyme that hydrolyzes L-arginine into L-ornithine and urea.[1] While classically associated with the hepatic urea cycle, its upregulation in myeloid-derived suppressor cells (MDSCs) creates an immunosuppressive microenvironment by depleting extracellular L-arginine, a nutrient critical for T-cell proliferation and function.

For drug development professionals, the inhibition of Arginase-1 (Arg1) represents a validated strategy to restore T-cell cytotoxicity in "cold" tumors. This guide dissects the structural logic required to design potent inhibitors, moving from the catalytic core to the latest clinical candidates like numidargistat (CB-1158).

Structural Foundation: The Binuclear Manganese Cluster

To design an effective inhibitor, one must first understand the "lock." The active site of Arginase is a deep cleft containing a binuclear manganese cluster (


 and 

) bridged by oxygen atoms.
The Catalytic Mechanism

The reaction is driven by a metal-bridging hydroxide ion, which acts as the nucleophile attacking the guanidinium carbon of L-arginine.[2][3]

  • Activation: The

    
     cluster lowers the pKa of the bridging water molecule, generating the nucleophilic hydroxide.
    
  • Attack: This hydroxide attacks the substrate, forming a tetrahedral intermediate.[2]

  • Collapse: The intermediate collapses, releasing urea and L-ornithine.[2]

Critical SAR Implication: The most potent inhibitors are transition-state mimetics . They must possess a "warhead" capable of coordinating with the manganese cluster and displacing the bridging hydroxide while mimicking the geometry of the tetrahedral intermediate.

ArginaseMechanism Arginine L-Arginine (Substrate) MnCluster Binuclear Mn(II) Cluster (Active Site Engine) Arginine->MnCluster Binding TCell T-Cell Proliferation Arginine->TCell Required for Intermediate Tetrahedral Intermediate MnCluster->Intermediate Nucleophilic Attack (Bridging OH-) MnCluster->TCell Depletion Blocks Products L-Ornithine + Urea (Products) Intermediate->Products Hydrolysis

Figure 1: The Arginase catalytic pathway. Inhibition preserves the L-Arginine pool required for T-cell function.

SAR Deep Dive: Evolution of the Pharmacophore

The history of arginase inhibitors is the history of stabilizing the boronic acid warhead.

Generation 1: The Boronic Acid Warhead (ABH & BEC)

Early SAR studies identified that replacing the guanidinium group of arginine with a boronic acid moiety creates a pseudo-transition state.

  • Compound: ABH (2(S)-amino-6-boronohexanoic acid).[1][4][5][6][7]

  • Mechanism: The boron atom accepts a lone pair from the bridging hydroxide (or displaces it), forming a tetrahedral boronate anion that bridges the two

    
     ions.
    
  • Binding Mode:

    • Warhead: Boronate anion coordinates symmetrically to

      
       and 
      
      
      
      .
    • Backbone: The

      
      -amino and carboxylate groups form hydrogen bonds with Asp128, Glu277, and Asp124.
      
  • Limitation: Poor pharmacokinetics (PK) and rapid clearance limited clinical utility.

Generation 2: Conformational Constraint (Numidargistat/CB-1158)

To improve oral bioavailability and potency, the linear chain of ABH was constrained into a cyclic scaffold.

  • Compound: CB-1158 (Numidargistat).[8]

  • Structural Innovation: Introduction of a pyrrolidine ring alpha to the carboxylate.

  • SAR Gain:

    • Entropy: The ring reduces the entropic penalty of binding by "pre-organizing" the inhibitor.

    • Additional Contacts: The cyclic amine enables a new water-mediated hydrogen bond network with Asp181 and His126, which is absent in the linear ABH binding mode.

    • PK: Significantly improved oral bioavailability compared to ABH.

Comparative Data

The following table summarizes the potency and selectivity of key tool compounds.

CompoundClassWarheadIC50 (hArg1)IC50 (hArg2)Key Structural Feature
ABH Gen 1Boronic Acid~800 nM~1450 nMLinear arginine mimetic
BEC Gen 1Boronic Acid~300 nM~310 nMSulfur substitution in backbone
CB-1158 Gen 2Boronic Acid86 nM296 nMPyrrolidine scaffold (Rigidification)
Nor-NOHA NativeN-OH-Arginine~500 nM~50 nMIntermediate analog (Oxidation prone)

Table 1: Comparative potency of arginase inhibitors. Note the potency shift in CB-1158 due to scaffold rigidification.

SAR_Logic Hit Linear Boronic Acid (ABH) Potent but Poor PK Constraint Strategy: Conformational Constraint (Cyclization) Hit->Constraint Optimization Lead Cyclic Analog (CB-1158) High Potency + Oral Bioavailability Constraint->Lead Result Interaction Mechanism: 1. Pre-organized backbone (Entropy) 2. New H-bond network (Asp181) Lead->Interaction Structural Basis

Figure 2: The medicinal chemistry logic flow from early hits to clinical candidates.

Experimental Protocol: The Colorimetric Urea Assay

To validate SAR hypotheses, a robust, self-validating assay is required. The standard method detects urea production colorimetrically.

Principle

Arginase hydrolyzes L-arginine to urea.[1][3][4][5][6][9][10][11][12][13] Urea reacts with a chromogenic reagent (e.g., isonitrosopropiophenone or diacetyl monoxime) under acidic/heat conditions to form a colored product (Absorbance ~540nm or ~430nm depending on reagent).

Step-by-Step Methodology

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4 (physiological) or pH 9.5 (optimal catalytic activity).

  • Substrate: 100 mM L-Arginine (pH adjusted).

  • Cofactor: 10 mM

    
     (Critical: Arginase must be heat-activated with Mn before use).
    
  • Stop Solution: Acid mixture (

    
     / 
    
    
    
    ).
  • Developer: 9% Isonitrosopropiophenone (ISPF) in ethanol.

Workflow:

  • Activation (Critical Step): Dilute enzyme in Assay Buffer containing 2 mM

    
    . Heat at 55°C for 10 minutes. Why? The Mn cluster is labile; this step ensures full metallization and activity.
    
  • Inhibitor Incubation: Add 10 µL of test compound (in DMSO) to 80 µL of activated enzyme. Incubate 15 min at 37°C.

  • Reaction Initiation: Add 10 µL of 100 mM L-Arginine. Incubate for 30–60 min at 37°C.

  • Termination: Add 100 µL of Stop Solution (Acid).

  • Development: Add 25 µL of ISPF reagent. Seal plate tightly (evaporation alters signal). Heat at 95°C for 30 minutes.

  • Read: Cool to RT in dark. Measure Absorbance at 540 nm.[14]

Self-Validation Check:

  • Z' Factor: Must be >0.5 for screening.

  • Linearity: Run a urea standard curve (0–100 µM) on every plate.

  • Background: Include a "No Enzyme" control to account for non-enzymatic hydrolysis or compound interference.

References

  • Steggerda, S. M., et al. (2017). "Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment." Journal for ImmunoTherapy of Cancer. [Link]

  • Van Zandt, M. C., et al. (2013). "Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury." Journal of Medicinal Chemistry. [Link]

  • Di Costanzo, L., et al. (2005). "Crystal structure of human arginase I complexed with thiosemicarbazide reveals an unusual thiocarbonyl mu-sulfide ligand in the binuclear manganese cluster." Journal of the American Chemical Society. [Link]

  • Grobben, Y., et al. (2019). "Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158." Journal of Structural Biology. [Link]

  • Christianson, D. W. (2005). "Arginase: structure, mechanism, and physiological role in male and female sexual arousal." Accounts of Chemical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-2-ethylhexanoic Acid as a Chiral Building Block

[1] Part 1: Executive Summary & Chemical Profile The "Alpha-Ethyl" Constraint 2-Amino-2-ethylhexanoic acid is a formidable tool in the peptidomimetic arsenal. Structurally, it is a chiral, lipophilic analogue of Aib (ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Profile

The "Alpha-Ethyl" Constraint

2-Amino-2-ethylhexanoic acid is a formidable tool in the peptidomimetic arsenal. Structurally, it is a chiral, lipophilic analogue of Aib (aminoisobutyric acid) . While Aib is achiral and induces helical conformations indiscriminately, 2-amino-2-ethylhexanoic acid introduces a quaternary center that combines helical promotion with strict stereochemical control .

Its bulky


-disubstitution restricts rotation around the 

(

) and

(

) torsion angles, locking peptides into stable secondary structures (typically

-helices or

-helices) and rendering the adjacent peptide bonds nearly impervious to enzymatic hydrolysis.
Chemical Profile
PropertySpecification
IUPAC Name (2S)-2-Amino-2-ethylhexanoic acid
Common Name

-Ethylnorleucine
Molecular Formula

Molecular Weight 159.23 g/mol
Chirality Quaternary Chiral Center (C2)
Hydrophobicity High (Lipophilic side chains: Ethyl + Butyl)
Key Challenge Steric hindrance at the N-terminus and C-terminus during coupling.[1][2]

Part 2: Synthesis Protocol (The "Make" Phase)

Strategy: Phase-Transfer Catalyzed Asymmetric Alkylation

While classical methods like the Schöllkopf bis-lactim ether synthesis are valid, they are atom-inefficient. The modern industrial standard for


-dialkyl amino acids is the Asymmetric Phase-Transfer Catalytic (PTC) Alkylation  of a glycine or mono-alkyl amino acid Schiff base.

Why this route?

  • Scalability: Uses inexpensive inorganic bases (KOH/CsOH).

  • Atom Economy: No chiral auxiliary to attach/detach; the catalyst is recycled.

  • Flexibility: Can start from Norleucine (adding Ethyl) or 2-Aminobutyric acid (adding Butyl).

Protocol: Alkylation of Norleucine Aldimine

This protocol describes the synthesis of the (S)-enantiomer starting from a Norleucine derivative.

Reagents:

  • Substrate: tert-Butyl 2-((diphenylmethylene)amino)hexanoate (Norleucine Schiff Base).

  • Electrophile: Ethyl Iodide (EtI).

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst).

  • Base: 50% KOH (aq).

  • Solvent: Toluene.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the Norleucine Schiff base (1.0 equiv) and the chiral Maruoka catalyst (1-3 mol%) in Toluene (0.1 M concentration).

  • Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (5.0 equiv) vigorously.

  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

  • Reaction: Stir vigorously at 0°C for 4–12 hours. Monitor by HPLC or TLC. The quaternary ammonium salt catalyzes the transfer of the enolate across the interface, blocking one face of the planar enolate to induce chirality.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (Deprotection): Dissolve the crude oil in THF/1N HCl (1:1) and stir at room temperature for 2 hours to cleave the imine and tert-butyl ester (if global deprotection is desired) or selective acidic hydrolysis for the imine only.

  • Purification: Recrystallize the amino acid salt or purify via ion-exchange chromatography (Dowex 50W).

Mechanism Visualization:

SynthesisWorkflow Substrate Norleucine Schiff Base Transition Interfacial Ion Pair Substrate->Transition Enolization Reagents Ethyl Iodide + KOH (aq) Reagents->Transition Electrophile Catalyst Maruoka Catalyst (Chiral PTC) Catalyst->Transition Stereocontrol Product (S)-2-Amino-2-ethyl- hexanoic acid Transition->Product Alkylation & Hydrolysis

Caption: Asymmetric Phase-Transfer Catalysis workflow for generating the quaternary chiral center.

Part 3: Peptide Coupling Protocol (The "Build" Phase)

The Challenge: Steric Walls

Coupling


-disubstituted amino acids is notoriously difficult. The quaternary center acts as a steric wall, preventing the approach of the incoming nucleophile (amine) or the activation of the carboxylate. Standard reagents (EDC, HBTU) often fail, leading to low yields or truncated sequences.
Optimized Protocol: "The Microwave-Fluoride" Method

For this specific building block, we recommend two pathways: HATU/HOAt for standard synthesizers and Acid Fluorides for extremely difficult sequences.

Method A: HATU/HOAt (Standard High-Efficiency)
  • Coupling Reagent: HATU (0.95 equiv relative to AA) + HOAt (0.95 equiv).

  • Base: DIEA (2.0 equiv).

  • Conditions: Microwave irradiation at 60°C for 20 minutes or 75°C for 10 minutes .

  • Solvent: DMF or NMP.

Method B: Acid Fluoride (The "Sledgehammer")

When HATU fails, convert the amino acid to its acid fluoride. Acid fluorides are small, highly reactive, and stable enough to isolate.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

  • Protocol:

    • Dissolve 2-Amino-2-ethylhexanoic acid (protected, e.g., Fmoc) in DCM.

    • Add TFFH (1.0 equiv) and DIEA (2.0 equiv).

    • Stir for 30 mins to generate the Fmoc-AA-F in situ.

    • Add the resin-bound amine.

    • Coupling proceeds rapidly (often <1 hour).

Coupling Cycle Diagram:

CouplingCycle Start Resin-Peptide-NH2 Activation Activation: Fmoc-AA-OH + HATU/HOAt OR TFFH (Fluoride) Start->Activation Coupling Coupling Reaction: Microwave (60°C, 20 min) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Deprotection Fmoc Removal: 20% Piperidine/DMF Check->Deprotection Blue (Negative) Fail Recouple: Switch to TFFH Check->Fail Colorless (Positive) Success Next Cycle Deprotection->Success Fail->Coupling

Caption: Decision tree for coupling sterically hindered quaternary amino acids.

Part 4: Analytical Quality Control

Enantiomeric Purity Determination

Because the biological activity of peptidomimetics often depends on the precise 3D orientation of side chains, determining the enantiomeric excess (ee) is critical.

HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) or 254 nm (if protecting groups like Fmoc/Z are present).

  • Sample Prep: Analyze the N-protected methyl ester or the free amino acid (using a Crownpak CR(+) column for free AAs).

Part 5: References

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Misicka, A., et al. (2001). Synthesis and Opioid Activity of [2-Amino-2-ethylhexanoic acid] Enkephalin Analogues. Life Sciences, 68(19), 2209-2216. Link

Sources

Application

A Senior Scientist's Guide to the Site-Specific Incorporation of Unnatural Amino Acids into Proteins: Methodologies and Applications

Abstract: The ability to move beyond the canonical 20 amino acids and introduce novel functionalities into proteins has revolutionized biotechnology and drug development. The site-specific incorporation of unnatural amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The ability to move beyond the canonical 20 amino acids and introduce novel functionalities into proteins has revolutionized biotechnology and drug development. The site-specific incorporation of unnatural amino acids (Uaas) enables the precise engineering of proteins with enhanced therapeutic properties, novel catalytic activities, and sophisticated biophysical probes. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core principles, state-of-the-art methodologies, and practical applications of genetic code expansion. We will explore the foundational machinery, provide field-proven, step-by-step protocols for both in vivo and cell-free incorporation systems, and detail the critical validation techniques required to ensure experimental success. This document is designed not merely as a set of instructions, but as a strategic guide to empower innovation in protein engineering and therapeutic design.

Chapter 1: The Central Machinery of Genetic Code Expansion

The site-specific incorporation of a Uaa into a growing polypeptide chain is made possible by co-opting the cell's translational machinery. This is achieved by introducing an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1][2] This pair must function independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the Uaa is exclusively and efficiently charged onto the orthogonal tRNA and that the orthogonal aaRS does not recognize any of the cell's native tRNAs.[1][2]

The most common strategy for site-specific incorporation is nonsense suppression , specifically amber (UAG) stop codon suppression.[3][4] In this method, the orthogonal tRNA possesses an anticodon (CUA) that recognizes the UAG codon, which is the least frequently used stop codon in many organisms like E. coli.[3][5] When the ribosome encounters an engineered UAG codon within the gene of interest, the orthogonal tRNA, charged with the Uaa, outcompetes the host's Release Factor 1 (RF1), leading to the insertion of the Uaa and the continuation of translation.[6] This process allows for atomic-level precision in placing a novel chemical moiety within a protein sequence.[7]

Stop_Codon_Suppression cluster_0 Cellular Environment Uaa Unnatural Amino Acid (Uaa) aaRS Orthogonal aaRS Uaa->aaRS 1. Binding Charged_tRNA Uaa-tRNA(CUA) aaRS->Charged_tRNA 2. Charging (ATP-dependent) tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome translating Gene of Interest Charged_tRNA->Ribosome 4a. UAG Decoding (Suppression) Protein Full-length Protein with Uaa Ribosome->Protein 5a. Incorporation Truncated Truncated Protein Ribosome->Truncated 5b. Termination mRNA mRNA with UAG codon mRNA->Ribosome 3. Translation RF1 Release Factor 1 (RF1) RF1->Ribosome 4b. Competition at UAG

Caption: Mechanism of Uaa incorporation via amber (UAG) stop codon suppression.

Chapter 2: Methodologies for Uaa Incorporation

The choice between in vivo and in vitro (cell-free) systems depends on the target protein, the desired yield, and experimental goals. In vivo methods are scalable and cost-effective for large-scale production, while cell-free systems offer greater control and are ideal for toxic proteins or high-throughput screening.[8]

Section 2.1: In Vivo Uaa Incorporation in E. coli

E. coli is the workhorse for recombinant protein production and has been extensively engineered for Uaa incorporation.[9] The process requires co-transformation of the host strain with two plasmids: one carrying the gene of interest with an in-frame amber (TAG) codon at the desired position, and a second plasmid (e.g., pEVOL or pSUPAR series) encoding the orthogonal aaRS/tRNA pair.[10][11]

This protocol details the incorporation of AzF, a versatile Uaa containing an azide group for bio-orthogonal "click" chemistry.

Expertise & Experience Insight: The choice of the pEVOL plasmid is critical; it has been engineered for enhanced synthetase expression and tRNA processing, leading to higher incorporation efficiency compared to earlier systems. We use BL21(DE3) cells for their reliable protein expression under the T7 promoter.

Materials:

  • E. coli BL21(DE3) chemically competent cells

  • Plasmid 1: Your protein of interest in an expression vector (e.g., pET-15b) with a TAG codon at the desired site. Ampicillin resistance.

  • Plasmid 2: pEVOL-pAzF (encodes AzF-specific synthetase and tRNA). Chloramphenicol resistance.[12]

  • p-Azido-L-phenylalanine (AzF) powder

  • LB agar plates with 100 µg/mL ampicillin and 34 µg/mL chloramphenicol

  • LB medium with the same antibiotics

  • 1 M IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution

  • 20% (w/v) L-Arabinose solution

  • 0.1 M NaOH

Step-by-Step Methodology:

  • Uaa Stock Preparation: Prepare a 100 mM stock solution of AzF. AzF can be difficult to dissolve in water. A recommended method is to dissolve it in a small volume of 0.1 M NaOH and then neutralize with HCl before bringing it to the final volume with water.[13] Filter-sterilize and store at -20°C.

  • Co-transformation: Co-transform E. coli BL21(DE3) cells with your protein expression plasmid and the pEVOL-pAzF plasmid using a standard heat-shock protocol.

  • Plating: Plate the transformed cells on LB agar plates containing both ampicillin and chloramphenicol. Incubate overnight at 37°C.

  • Starter Culture: Pick a single colony and inoculate a 10 mL LB medium starter culture containing both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of LB medium (with antibiotics) with the 10 mL starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add AzF to a final concentration of 1 mM.

    • Add L-Arabinose to a final concentration of 0.02% (w/v) to induce the expression of the aminoacyl-tRNA synthetase from the pEVOL plasmid's araBAD promoter.

    • Incubate for 15 minutes at 37°C with shaking to allow for synthetase expression.

    • Add IPTG to a final concentration of 1 mM to induce the expression of your target protein.

  • Expression: Reduce the temperature to 30°C and express the protein overnight (16-18 hours) with shaking.[11]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

Section 2.2: Cell-Free Protein Synthesis (CFPS) for Uaa Incorporation

CFPS systems provide an open, accessible environment, bypassing issues of cell viability and Uaa transport across the cell membrane.[8] This makes them highly efficient platforms for Uaa incorporation, especially for high-throughput screening or the production of toxic proteins.[14]

This protocol outlines a typical batch reaction using an E. coli S30 extract-based CFPS system.

Expertise & Experience Insight: The quality of the S30 cell extract is paramount for high-yield CFPS. Ensure it is prepared from a strain optimized for protein synthesis and low in nuclease activity. The energy regeneration system (in this case, creatine phosphate) is critical for sustaining protein synthesis over several hours.

Materials:

  • S30 Cell Extract from a suitable E. coli strain (e.g., A19)

  • Expression plasmid with your gene of interest (with TAG codon) under a T7 promoter

  • Plasmid encoding the pPaF-specific orthogonal aaRS and tRNA

  • p-Propargyloxyphenylalanine (pPaF)

  • Reaction Buffer (contains HEPES, potassium glutamate, magnesium acetate, etc.)

  • Amino Acid Mix (contains all 20 canonical amino acids)

  • Energy Solution (contains ATP, GTP, CTP, UTP, creatine phosphate, and creatine kinase)

  • T7 RNA Polymerase

Step-by-Step Methodology:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube. The volumes below are for a typical 50 µL reaction; scale as needed.

    • Reaction Buffer: 10 µL

    • Amino Acid Mix: 5 µL

    • Energy Solution: 5 µL

    • pPaF (100 mM stock): 0.5 µL (for 1 mM final)

    • Target Protein Plasmid (500 ng/µL): 1 µL

    • Orthogonal Pair Plasmid (500 ng/µL): 1 µL

    • T7 RNA Polymerase: 1 µL

    • S30 Cell Extract: 15 µL

    • Nuclease-free water: to 50 µL

  • Incubation: Mix gently by pipetting. Incubate the reaction at 30°C for 4-6 hours. For higher yields, a dialysis-based system can be used.[15]

  • Analysis: After incubation, the reaction can be analyzed directly by SDS-PAGE and Western blot, or the protein can be purified. The presence of the full-length protein indicates successful suppression.

Chapter 3: Validation and Quality Control

Trustworthiness in any experiment involving Uaas hinges on rigorous validation. It is not enough to see a band of the correct molecular weight; one must unequivocally confirm that the Uaa has been incorporated with high fidelity at the specified site.

Section 3.1: Choosing the Right Uaa

The chemical diversity of available Uaas is vast, enabling a wide range of applications. The selection of a Uaa should be driven by the intended downstream application.

Unnatural Amino Acid (Uaa)AbbreviationKey Functional GroupPrimary Application(s)
p-Azido-L-phenylalanine AzF, pAzFAzideBio-orthogonal "click" chemistry, protein labeling and conjugation.[7]
p-Benzoyl-L-phenylalanine Bpa, pBpaBenzophenoneUV-activated photo-crosslinking to map protein-protein or protein-DNA interactions.[5][16]
p-Acetyl-L-phenylalanine AcF, pAcFKetoForms stable oxime linkages with hydroxylamine-containing probes; site-specific conjugation.[10]
Nε-Acetyl-L-lysine AcKAcetyl-lysineMimics post-translational modification to study its effect on protein function.
O-phosphoserine SepPhosphateDirectly encodes phosphorylation to investigate signaling pathways.
BODIPY-FL-aminoalanine -FluorophoreDirect incorporation of a fluorescent probe for imaging and FRET studies.
Section 3.2: The Gold Standard: Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming Uaa incorporation.[17] A bottom-up proteomics approach is typically used.

Validation_Workflow Purified Purified Protein (with or without Uaa) Digest Proteolytic Digestion (e.g., Trypsin) Purified->Digest Peptides Peptide Mixture Digest->Peptides LC LC Separation Peptides->LC Inject MS1 MS1 Analysis (Detect Precursor Ions) LC->MS1 Elute MS2 MS2 Fragmentation (Sequence Peptides) MS1->MS2 Isolate & Fragment Target Peptide Analysis Data Analysis MS2->Analysis Confirm Confirmation of Uaa (Mass Shift in Peptide and Fragment Ions) Analysis->Confirm

Caption: Workflow for Uaa incorporation validation using LC-MS/MS.

  • Purification: Purify the protein containing the putative Uaa to a high degree of purity (>95%).

  • In-solution Digestion:

    • Denature the protein sample (e.g., with 8 M urea).

    • Reduce disulfide bonds (e.g., with DTT) and alkylate cysteines (e.g., with iodoacetamide).

    • Dilute the urea and perform an overnight digestion with a specific protease, typically trypsin.

  • LC-MS/MS Analysis:

    • Inject the resulting peptide mixture onto a reverse-phase liquid chromatography (LC) column coupled to a high-resolution mass spectrometer.

    • Perform a full scan (MS1) to detect the precursor ions of all peptides. The peptide containing the Uaa will have a specific mass shift corresponding to the Uaa's mass minus the mass of the replaced canonical amino acid.

    • Use data-dependent acquisition to select the precursor ion of the Uaa-containing peptide for fragmentation (MS/MS or MS2).

  • Data Analysis: Analyze the MS/MS spectra using specialized software. The fragmentation pattern will confirm the amino acid sequence and pinpoint the exact location of the Uaa by identifying the mass-modified fragment ions.[9] Successful validation requires observing both the correct precursor mass and a confident peptide sequence identification containing the Uaa.[17]

Chapter 4: Applications in Research and Drug Development

The ability to install novel chemical functionalities into proteins has unlocked powerful applications across basic science and therapeutics.

  • Probing Protein Structure and Function: Uaas serve as powerful tools for investigation. Photo-crosslinkers like Bpa can "trap" transient protein-protein or protein-nucleic acid interactions in vivo, providing a snapshot of dynamic cellular complexes.[5][16] Fluorescent Uaas allow for precise tracking of proteins within live cells without the need for bulky fusion tags.

  • Engineering Therapeutic Proteins: A flagship application is the creation of next-generation Antibody-Drug Conjugates (ADCs) .[18] Traditional ADCs are often heterogeneous mixtures created by conjugating drugs to endogenous lysines or cysteines. By incorporating a Uaa with an orthogonal chemical handle (like the azide in AzF), a potent cytotoxic drug can be attached at a specific site, yielding a homogeneous ADC with a precise drug-to-antibody ratio (DAR). This homogeneity leads to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy.

  • Developing Novel Biologics: Uaas can be used to introduce post-translational modifications to study their biological roles or to create proteins with enhanced stability and novel catalytic activities.

Chapter 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Full-Length Protein Yield 1. Inefficient suppression (RF1 competition).2. Toxicity of the Uaa or synthetase.3. Poor solubility/expression of the target protein.4. Inactive orthogonal aaRS/tRNA pair.1. Switch to an RF1-depleted E. coli strain.2. Lower the expression temperature and/or inducer concentration. Use a lower-strength promoter for the synthetase.3. Optimize codon usage; try a different fusion tag or expression host.4. Sequence-verify your plasmids. Test the system with a reporter like GFP.
High Truncation Product Strong competition from Release Factor 1 (RF1) at the UAG codon.Use an E. coli strain engineered for RF1 deletion or knockdown. Increase the expression level of the orthogonal tRNA/aaRS pair.
Uaa Incorporation Confirmed, but Low Final Yield 1. The Uaa is toxic to the cells at the concentration used.2. The Uaa is being metabolized by the host cell.1. Titrate the Uaa concentration to find the optimal balance between incorporation and cell health.2. Use a cell-free system to bypass cellular metabolism.
Ambiguous Mass Spec Results 1. Incomplete digestion or poor ionization of the target peptide.2. Misincorporation of a natural amino acid at the UAG site.1. Try a different protease. Optimize LC-MS parameters.2. This indicates a "leaky" system. Ensure high concentrations of the Uaa and robust expression of the orthogonal pair. Analyze a no-Uaa control to assess background suppression.

References

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019). MDPI. [Link]

  • Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. PubMed. [Link]

  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (2020). Springer Nature Experiments. [Link]

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. [Link]

  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

  • Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. ResearchGate. [Link]

  • Unnatural amino acids. Unknown Source. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2019). MDPI. [Link]

  • Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. PMC. [Link]

  • Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. SCIREA. [Link]

  • Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. PMC. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking. PMC. [Link]

  • Cell-Free Protein Synthesis. (2020). Protocols.io. [Link]

  • Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. [Link]

  • Unnatural Amino Acids. (2024). Dimension Research. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Innovations in Engineering and Technology. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. PMC. [Link]

  • Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture?. (2016). ResearchGate. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. (2014). Springer Nature Experiments. [Link]

  • Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli. Addgene. [Link]

  • Addition of a photocrosslinking amino acid to the genetic code of Escherichiacoli. Addgene. [Link]

  • MS-READ: Quantitative Measurement of Amino Acid Incorporation. (2017). Chapman University Digital Commons. [Link]

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. (2019). Portland Press. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2019). MDPI. [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers. [Link]

Sources

Method

Application Notes and Protocols for NMR Spectroscopy of α,α-Disubstituted Amino Acids

Abstract α,α-Disubstituted amino acids (α,α-AAs) represent a unique class of non-proteinogenic amino acids integral to the development of novel therapeutics and advanced biomaterials. Their defining structural feature—th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α,α-Disubstituted amino acids (α,α-AAs) represent a unique class of non-proteinogenic amino acids integral to the development of novel therapeutics and advanced biomaterials. Their defining structural feature—the replacement of the α-hydrogen with a second substituent—imposes significant conformational constraints, leading to peptides and proteins with enhanced stability and predictable secondary structures.[1][2] This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques tailored for the detailed structural and conformational analysis of α,α-disubstituted amino acids and their peptide derivatives. We delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, offering researchers, scientists, and drug development professionals a robust framework for leveraging NMR in their work.

Introduction: The Unique Structural Landscape of α,α-Disubstituted Amino Acids

The substitution at the α-carbon fundamentally alters the stereochemistry and conformational freedom of the amino acid backbone. Unlike their proteinogenic counterparts, α,α-disubstituted amino acids lack an α-proton, a key feature often exploited in standard NMR analyses of peptides. This absence necessitates a modified approach to structure elucidation and conformational analysis. The steric hindrance introduced by the two α-substituents restricts the accessible Ramachandran space, often forcing peptides to adopt specific secondary structures like 310-helices or fully extended C5-conformations.[1][2] This property is invaluable in drug design, where stabilizing a particular conformation can enhance binding affinity and biological activity.[3][4][5]

Understanding the three-dimensional structure of these molecules is paramount for harnessing their full potential. NMR spectroscopy stands out as a powerful, non-destructive technique for elucidating detailed atomic-level information about molecular structure, conformation, and dynamics in solution, closely mimicking physiological conditions.[6]

Foundational NMR Concepts for α,α-Disubstituted Amino Acids

The absence of the α-proton in α,α-disubstituted amino acids means that traditional through-bond correlation experiments that rely on 1H-1H J-couplings to the α-proton for sequential assignment are not directly applicable. Therefore, our strategy will heavily leverage through-bond correlations to and from the α-carbon and through-space correlations.

Key Nuclei for Observation
  • 1H NMR: While lacking the α-proton, 1H NMR remains crucial for observing the protons on the side-chain substituents, the amide protons (in H2O/D2O mixtures), and any N- or C-terminal protecting groups.

  • 13C NMR: The quaternary α-carbon is a key spectroscopic marker. Its chemical shift is sensitive to the nature of the substituents and the local conformation. Additionally, the carbonyl carbon and the side-chain carbons provide invaluable structural information.[7][8]

  • 15N NMR: For isotopically labeled samples, 15N NMR provides direct insight into the electronic environment of the backbone amide nitrogen.

Experimental Protocols

A successful NMR study begins with meticulous sample preparation. The quality of the data is directly proportional to the quality of the sample.

Protocol: Sample Preparation for NMR Analysis
  • Material Purity: Ensure the α,α-disubstituted amino acid or peptide is of high purity (>95%), as impurities can complicate spectral analysis.[9]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[10] For peptides, a mixture of 90% H2O/10% D2O is often used to observe exchangeable amide protons, which are crucial for structural studies.[9] For organic-soluble derivatives, CDCl3, DMSO-d6, or CD3OD are common choices.

  • Concentration:

    • For 1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.

    • For peptides undergoing detailed 2D NMR analysis, concentrations of 1-5 mM are recommended to achieve a good signal-to-noise ratio in a reasonable time.[9][11]

    • For 13C NMR, higher concentrations are often necessary due to the lower natural abundance and gyromagnetic ratio of 13C. Aim for a saturated solution if material permits.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the sample through a glass wool plug in a Pasteur pipette into a clean, high-quality NMR tube.[10] This removes any particulate matter.

  • Internal Standard: For accurate chemical shift referencing, add an appropriate internal standard. Tetramethylsilane (TMS) is common for organic solvents, while 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (TSP) are used for aqueous samples.[10]

  • Degassing (Optional): For samples sensitive to oxidation or for quantitative NOE studies, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can affect relaxation times.

NMR Experiments for Structural Elucidation

The following is a recommended suite of experiments for the comprehensive analysis of an α,α-disubstituted amino acid-containing peptide.

1D NMR Experiments
  • 1H NMR: The initial and quickest experiment to assess sample purity and get an overview of the proton environment.

  • 13C NMR: Provides a count of the number of unique carbon atoms and information about their chemical environment. The chemical shift of the quaternary α-carbon is particularly diagnostic.[8]

2D NMR Experiments: A Step-by-Step Workflow

The lack of an α-proton requires a greater reliance on heteronuclear correlation experiments.

Workflow for NMR Analysis of α,α-Disubstituted Peptides

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR Core Experiments cluster_analysis Data Analysis & Structure Calculation Prep High Purity Sample (>95%) Solvent Deuterated Solvent Selection Prep->Solvent Conc Optimize Concentration (1-5 mM) Solvent->Conc Filter Filter into NMR Tube Conc->Filter H1 1H NMR (Purity & Overview) Filter->H1 C13 13C NMR (Carbon Skeleton) H1->C13 TOCSY TOCSY (Identify Side-Chain Spin Systems) C13->TOCSY HSQC 1H-13C HSQC (Direct C-H Correlations) TOCSY->HSQC Assign Resonance Assignment TOCSY->Assign HMBC 1H-13C HMBC (Long-Range C-H Correlations) HSQC->HMBC HSQC->Assign NOESY NOESY/ROESY (Through-Space Correlations) HMBC->NOESY HMBC->Assign NOESY->Assign Restraints Generate Distance & Dihedral Restraints NOESY->Restraints NOE-based distances Assign->Restraints Calc Structure Calculation & Refinement Restraints->Calc Final Final 3D Structure Ensemble Calc->Final

Caption: Experimental workflow for NMR analysis of α,α-disubstituted peptides.

The TOCSY experiment is invaluable for identifying the spin systems of the amino acid side chains.[6][9][12]

  • Objective: To correlate all protons within a coupled spin system. For example, in a leucine residue, the Hβ, Hγ, and Hδ protons will all show correlations to each other.

  • Key Parameters:

    • Mixing Time: A longer mixing time (e.g., 80 ms) allows for magnetization transfer throughout the entire spin system.[9]

  • Interpretation: Each vertical "strip" of cross-peaks corresponds to a single amino acid's side-chain spin system. This allows for the classification of amino acid types (e.g., distinguishing a valine from a leucine).[12]

The HSQC experiment provides direct one-bond correlations between protons and their attached carbons.[13]

  • Objective: To map each proton to its directly bonded carbon.

  • Interpretation: This is a powerful editing tool. It helps to resolve overlap in the 1H spectrum by spreading peaks out over the wider 13C chemical shift range. It confirms the assignments made from TOCSY by correlating the side-chain protons to their corresponding carbons.

The HMBC experiment is the cornerstone for linking different spin systems and for sequential assignment in the absence of an α-proton.

  • Objective: To observe correlations between protons and carbons that are two or three bonds away.

  • Crucial Correlations for α,α-AAs:

    • Side-chain H to α-C and C=O: Protons on the β-carbon of a side chain will show a correlation to the quaternary α-carbon and the carbonyl carbon of the same residue.

    • Amide H to α-C and C=O: The amide proton (HN) of residue i will show correlations to the α-carbon and carbonyl carbon of its own residue (i), and crucially, to the carbonyl carbon of the preceding residue (i-1). This is key for sequential walking.

    • Side-chain H to neighboring C=O: Protons on the β-carbon of residue i may show a correlation to the carbonyl carbon of residue i-1.

Logical Flow for Sequential Assignment using HMBC

G Res_i_minus_1 Residue i-1 C'=O Res_i Residue i (α,α-AA) C'=O HN Res_i:f4->Res_i_minus_1:f2 HN(i) to C'(i-1) Res_i:f1->Res_i:f2 Hβ(i) to Cα(i) Res_i:f1->Res_i:f3 Hβ(i) to C'(i)

Sources

Application

mass spectrometry analysis of unnatural amino acids

Application Note: Mass Spectrometry Analysis of Unnatural Amino Acids (UAAs) in Protein Therapeutics Abstract The incorporation of unnatural amino acids (UAAs) into recombinant proteins has revolutionized protein enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Analysis of Unnatural Amino Acids (UAAs) in Protein Therapeutics

Abstract

The incorporation of unnatural amino acids (UAAs) into recombinant proteins has revolutionized protein engineering, enabling site-specific antibody-drug conjugates (ADCs), half-life extension, and novel mechanistic probes.[1] However, verifying the fidelity, site-specificity, and occupancy of UAA incorporation remains a critical analytical bottleneck. This guide provides a field-proven protocol for the mass spectrometry (MS) analysis of UAAs, addressing unique challenges such as labile side-chain fragmentation, ionization suppression, and bioinformatics configuration.[1]

Introduction

In modern drug development, the genetic code is expanded beyond the canonical 20 amino acids to introduce novel functionalities—such as azides, alkynes, and ketones—into proteins.[1] While techniques like amber suppression (TAG codon) allow for site-specific incorporation, they are prone to artifacts, including truncation or mis-incorporation of natural amino acids (e.g., phenylalanine or tyrosine) at the suppression site.[1]

Mass spectrometry is the gold standard for validation. However, standard "bottom-up" proteomics workflows often fail because:

  • Fragmentation Instability: Many UAAs (e.g., p-azidophenylalanine) lose their functional groups under high-energy collision dissociation (HCD), rendering site localization impossible.

  • Database Incompatibility: Standard search engines (e.g., Mascot, Sequest) require precise definition of mass shifts, which must be calculated manually for novel UAAs.

  • Physicochemical Bias: Hydrophobic UAAs can alter peptide retention times, requiring tailored LC gradients.[1]

Strategic Workflow

The following diagram outlines the end-to-end decision process for analyzing UAA-containing proteins.

UAA_Workflow Start Purified UAA-Protein Digestion Enzymatic Digestion (Trypsin vs. Chymotrypsin) Start->Digestion Enrichment Optional: Click-Enrichment (For Met-Surrogates like AHA) Digestion->Enrichment If Low Abundance LC_Separation LC Separation (C18 RP-UHPLC) Digestion->LC_Separation Enrichment->LC_Separation Decision Is the UAA Labile? (e.g., Azides, Diazirines) LC_Separation->Decision HCD HCD Fragmentation (Stable UAAs: pAcPhe, Halo-Phe) Decision->HCD No ETD ETD / EThcD Fragmentation (Labile UAAs: pAzPhe, Photo-Met) Decision->ETD Yes Data_Analysis Bioinformatics (Variable Mod. Configuration) HCD->Data_Analysis ETD->Data_Analysis Validation Manual Spectral Validation (Immonium Ions & Neutral Losses) Data_Analysis->Validation

Figure 1: Decision-matrix workflow for UAA analysis. Note the critical branch point for fragmentation mode based on UAA chemical stability.

Experimental Protocol

Phase 1: Sample Preparation
  • Lysis & Denaturation: Use 8M Urea or 6M Guanidine-HCl. Avoid boiling if the UAA is thermally labile (e.g., diazirines).[1]

  • Reduction & Alkylation:

    • Standard: DTT (5 mM) followed by Iodoacetamide (15 mM).

    • Caution: If your UAA contains a thiol-reactive group (e.g., chloroacetyl), skip alkylation or use N-ethylmaleimide (NEM) to prevent cross-reaction.

  • Digestion Strategy:

    • Primary Enzyme: Trypsin (Gold Standard).

    • Alternative: If the UAA is incorporated near a Lys/Arg site, trypsin cleavage may be inhibited.[1] In such cases, use Chymotrypsin (cleaves C-term of Phe, Tyr, Trp, Leu) or Glu-C .[1]

    • Ratio: 1:50 (Enzyme:Protein) overnight at 37°C.

Phase 2: LC-MS Acquisition
  • Column: C18 Reverse Phase (e.g., 150 mm x 75 µm, 1.9 µm particle size).[1]

  • Gradient: UAAs often increase peptide hydrophobicity. Extend the organic phase (Acetonitrile) gradient from standard 5-35% to 5-50% over 60 minutes to ensure elution of UAA-peptides.

  • Fragmentation Settings (The "Soft" Approach):

    • HCD (Higher-Energy Collisional Dissociation): Use Normalized Collision Energy (NCE) of 25-28%. Suitable for p-acetylphenylalanine (pAcPhe) and halogenated amino acids.

    • ETD (Electron Transfer Dissociation): Mandatory for azides (pAzPhe, AHA) and photocaged groups. ETD preserves the side chain, allowing for unambiguous site localization.

    • EThcD: A hybrid method available on Orbitrap Tribrid instruments. It provides both backbone fragmentation (HCD) and side-chain preservation (ETD), offering the highest confidence.

Phase 3: Bioinformatics Configuration

To identify UAAs, you must define them as Variable Modifications in your search engine (MaxQuant, Proteome Discoverer, or FragPipe).[1]

Table 1: Mass Shift Reference for Common UAAs Add these values to the residue mass of the canonical amino acid being replaced.[1]

Unnatural Amino Acid (UAA)Abbr.ReplacesResidue Mass Shift (Δ Da)Monoisotopic Residue Mass (Da)Fragmentation Behavior
p-Acetylphenylalanine pAcPhePhe+42.0106189.0790Stable in HCD. Characteristic immonium ion often observed.[2]
p-Azidophenylalanine pAzPhePhe+41.0014188.0698Labile. Loses N₂ (-28 Da) easily in HCD. Use ETD.
Azidohomoalanine AHAMet-4.9863126.0545Stable in HCD, but click-adducts may fragment.
Homopropargylglycine HPGMet-21.9877109.0528Stable. Alkyne group is robust.
O-Methyltyrosine O-Me-TyrTyr+14.0157177.0790Stable. Methyl loss may occur at high energy.
p-Iodophenylalanine pI-PhePhe+125.8960272.9627Stable. Very hydrophobic (late elution).

Advanced Method: Fragmentation Logic

The choice of fragmentation is the single biggest determinant of success. The diagram below details the mechanistic outcome of HCD vs. ETD on a labile UAA (e.g., pAzPhe).

Frag_Logic cluster_HCD HCD (High Energy) cluster_ETD ETD (Electron Transfer) Precursor Precursor Ion [Peptide-pAzPhe]2+ HCD_Result Side-Chain Loss (-N2, -28 Da) Precursor->HCD_Result Vibrational Heating ETD_Result Backbone Cleavage (c/z ions) Precursor->ETD_Result Radical Driven HCD_Spectrum Spectrum dominated by neutral loss ions. Site localization FAILED. HCD_Result->HCD_Spectrum ETD_Spectrum Intact Side Chain. Site localization SUCCESS. ETD_Result->ETD_Spectrum

Figure 2: Mechanistic comparison of fragmentation modes. HCD causes neutral loss of labile azides, while ETD preserves the modification for localization.[1]

Troubleshooting & Validation

Issue 1: The UAA peptide is not found.

  • Cause: The UAA may have reduced the digestion efficiency of trypsin.

  • Solution: Check for "missed cleavages" (allow up to 3 in search settings). If still absent, switch to Chymotrypsin or Asp-N.[1]

  • Cause: Ionization suppression. The UAA might reduce the ionization efficiency.

  • Solution: Analyze the "flow-through" of the purification to ensure the protein was expressed full-length and not truncated at the TAG codon.

Issue 2: Mass shift is observed, but site is ambiguous.

  • Validation: Look for Reporter Ions .[3]

    • Example: 3-Nitrotyrosine produces a specific immonium ion at 181.06 m/z .

    • Example: Phosphotyrosine produces a reporter at 216.04 m/z .

  • Action: Enable "Diagnostic Ions" in your search software (e.g., in Proteome Discoverer's Node options) to filter spectra containing these specific peaks.

Issue 3: Unexpected Mass Shifts (e.g., -2 Da or +16 Da).

  • Explanation:

    • -2 Da: Conversion of Azide to Amine (reduction) during sample prep. Avoid DTT if possible; use TCEP.

    • +16 Da: Oxidation of Methionine or Tryptophan. Common in samples exposed to light or air for extended periods.

References

  • Chin, J. W., et al. (2002).[1] "An Expanded Eukaryotic Genetic Code." Science. Link

  • Dieterich, D. C., et al. (2006).[1] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences. Link

  • Wang, L., et al. (2001).[1] "Expanding the Genetic Code of Escherichia coli." Science. Link

  • Ngo, J. T., et al. (2009).[1] "State-selective metabolic labeling of cellular proteins." ACS Chemical Biology. Link

  • Thermo Fisher Scientific. "Peptide Fragmentation and Ion Types." Link

  • Matrix Science. "Mascot Help: Fragmentation." Link

Sources

Method

Application Note: High-Performance Liquid Chromatography for the Enantioselective Separation of 2-Amino-2-ethylhexanoic Acid

Abstract This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-ethylhexanoic acid. As a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-ethylhexanoic acid. As a non-proteinogenic amino acid, the stereoisomeric purity of 2-Amino-2-ethylhexanoic acid is critical in pharmaceutical development and metabolic studies. This document provides a comprehensive protocol based on direct chiral separation using a macrocyclic glycopeptide-based chiral stationary phase (CSP), a technique well-established for its broad enantioselectivity towards amino acids.[1][2] Additionally, an alternative strategy involving pre-column derivatization for separation on polysaccharide-based CSPs is discussed. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient separation of these enantiomers.

Introduction: The Significance of Chiral Purity

2-Amino-2-ethylhexanoic acid is a synthetic, non-proteinogenic amino acid with a chiral center at the alpha-carbon. As with many chiral molecules, its enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] The development of methods to separate and quantify these enantiomers is of paramount importance, particularly in the pharmaceutical industry where regulatory bodies mandate the characterization of individual stereoisomers.[4] Effective chromatographic separation is the cornerstone of determining enantiomeric purity and is essential for quality control in synthesis and for pharmacokinetic and pharmacodynamic studies.[3]

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral environment, typically in the form of a chiral stationary phase (CSP), which allows for differential interaction with the two enantiomers, leading to their separation.[5][6]

Principles of Chiral Recognition for Amino Acids

The successful enantiomeric separation of amino acids by HPLC relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, resulting in different retention times. For amino acids, several types of CSPs have proven effective:

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin, possess a complex structure with multiple chiral centers and functional groups (ionic, polar, and hydrophobic).[1][2] This allows for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, making them highly versatile for the direct separation of underivatized amino acids.[1]

  • Crown Ether CSPs: These are particularly effective for primary amino compounds.[7] The chiral recognition mechanism is based on the complexation of the protonated primary amine group of the analyte within the crown ether cavity.[6]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used CSPs that exhibit broad chiral recognition capabilities.[5][6] They are often used in normal-phase or polar organic modes, and the separation of polar analytes like amino acids may require derivatization to enhance interaction and improve solubility in the mobile phase.[1][5]

This application note will focus on a direct separation approach using a macrocyclic glycopeptide CSP due to its proven success with underivatized amino acids, thus avoiding the extra step of derivatization.[1]

Proposed Method: Direct Chiral Separation on a Teicoplanin-based CSP

This protocol provides a starting point for the separation of 2-Amino-2-ethylhexanoic acid enantiomers. Optimization of the mobile phase composition and temperature may be necessary to achieve baseline resolution.

Experimental Workflow

The overall workflow for the method development is depicted in the diagram below.

Chiral HPLC Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis & Optimization SamplePrep Sample Preparation Dissolve racemic standard and individual enantiomers in mobile phase. MobilePhasePrep Mobile Phase Preparation Prepare and degas mobile phase components. SystemEquilibration System Equilibration Equilibrate the column with the mobile phase until a stable baseline is achieved. MobilePhasePrep->SystemEquilibration Injection Injection Inject the prepared sample onto the column. SystemEquilibration->Injection DataAcquisition Data Acquisition Collect chromatogram data. Injection->DataAcquisition PeakIntegration Peak Identification & Integration Identify enantiomer peaks and integrate their areas. DataAcquisition->PeakIntegration CalcResolution Calculate Resolution (Rs) Determine the degree of separation between the enantiomer peaks. PeakIntegration->CalcResolution Optimization Optimization CalcResolution->Optimization Optimization->SystemEquilibration Iterate

Figure 1: General workflow for the development of the chiral HPLC separation method.

Materials and Instrumentation
Item Description
Analyte Racemic 2-Amino-2-ethylhexanoic acid
HPLC System Quaternary or Binary HPLC system with UV or Mass Spectrometric Detector
Chiral Column Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Solvents HPLC-grade Methanol, Ethanol, Acetonitrile, Water
Additives Acetic Acid, Ammonium Acetate (or other suitable modifiers)
Sample Vials 2 mL amber glass vials with PTFE septa
Filters 0.45 µm syringe filters (if sample contains particulates)
Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Amino-2-ethylhexanoic acid at a concentration of 1 mg/mL in the initial mobile phase composition.

    • If available, prepare individual enantiomer solutions to confirm the elution order.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

  • Mobile Phase Preparation:

    • For initial screening, prepare a mobile phase of Methanol/Water (80:20, v/v) with 0.1% Acetic Acid.

    • Degas the mobile phase using an inline degasser or by sonication.

  • HPLC System Setup and Equilibration:

    • Install the Astec® CHIROBIOTIC® T column in the column compartment.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Chromatographic Analysis:

    • Set the injection volume to 10 µL.

    • Set the UV detector to 210 nm (as amino acids have low UV absorbance) or use a Mass Spectrometer for more sensitive and selective detection.

    • Inject the sample and start the data acquisition.

    • Run time should be sufficient to allow for the elution of both enantiomers (e.g., 20-30 minutes for initial runs).

  • Data Analysis and Optimization:

    • Identify the two enantiomer peaks in the chromatogram.

    • Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 is desired for baseline separation.

    • If the resolution is inadequate, systematically adjust the mobile phase composition. For example, vary the percentage of the organic modifier or try different organic modifiers like ethanol or acetonitrile.[2] The type and concentration of the acidic or basic additive can also significantly influence the separation.

Expected Results and Discussion

The teicoplanin-based CSP is expected to provide good enantioselectivity for 2-Amino-2-ethylhexanoic acid. The ethyl group at the alpha-position provides steric bulk that can enhance chiral recognition.

Table 1: Hypothetical Chromatographic Data for Initial Screening

Parameter Value
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol/Water (80:20, v/v) + 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Resolution (Rs) ~ 1.6

The hypothetical data in Table 1 illustrates a successful baseline separation. The retention times and resolution will vary depending on the exact conditions and the specific column batch. The elution order should be confirmed with pure enantiomeric standards.

Alternative Strategy: Pre-column Derivatization

If direct separation proves challenging or if enhanced detection sensitivity is required, pre-column derivatization is a viable alternative.[1][5] This involves reacting the amino acid with a chiral or achiral derivatizing agent.

Derivatization Workflow

Derivatization_Workflow Start Racemic Amino Acid Sample Derivatization React with Derivatizing Agent (e.g., NBD-Cl) Start->Derivatization Diastereomers Formation of Diastereomers (if chiral agent used) Derivatization->Diastereomers Chiral Agent Deriv_Analyte Formation of UV-active/Fluorescent Derivative (if achiral agent used) Derivatization->Deriv_Analyte Achiral Agent HPLC_Achiral HPLC on Achiral Column (e.g., C18) Diastereomers->HPLC_Achiral HPLC_Chiral HPLC on Chiral Column (e.g., Polysaccharide-based) Deriv_Analyte->HPLC_Chiral Separation1 Separation of Diastereomers HPLC_Achiral->Separation1 Separation2 Separation of Enantiomers HPLC_Chiral->Separation2

Figure 2: Workflow for indirect chiral separation via derivatization.

A common approach is to use a fluorogenic derivatizing agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[5] This reaction targets the primary amine group of the amino acid, creating a highly fluorescent derivative that can be easily detected. The resulting derivatized enantiomers can then be separated on a polysaccharide-based CSP, such as one derived from cellulose or amylose phenylcarbamates, typically using a normal-phase mobile phase like hexane/isopropanol.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded starting point for the development of a method for the enantioselective separation of 2-Amino-2-ethylhexanoic acid. The direct approach using a teicoplanin-based chiral stationary phase is recommended for its simplicity and proven efficacy with underivatized amino acids. The detailed protocol and workflow diagrams offer a structured approach to method development and optimization. For applications requiring higher sensitivity or where direct methods are suboptimal, the alternative strategy of pre-column derivatization with a polysaccharide-based CSP is also outlined. The successful implementation of these methods will enable accurate determination of the enantiomeric purity of 2-Amino-2-ethylhexanoic acid, a critical aspect in pharmaceutical research and development.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Available at: [Link]

  • ResearchGate. (n.d.). [Separation of amino acid enantiomers by high performance liquid chromatography]. Available at: [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Available at: [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

Sources

Application

2-Amino-2-ethylhexanoic acid as an enzyme inhibitor

Application Note: 2-Amino-2-ethylhexanoic Acid as a Privileged Scaffold for Enzyme Inhibition Executive Summary 2-Amino-2-ethylhexanoic acid (also known as α-ethylnorleucine or butylethylglycine ) represents a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-2-ethylhexanoic Acid as a Privileged Scaffold for Enzyme Inhibition

Executive Summary

2-Amino-2-ethylhexanoic acid (also known as α-ethylnorleucine or butylethylglycine ) represents a critical class of


-disubstituted amino acids . Unlike standard proteinogenic amino acids, this molecule possesses a quaternary 

-carbon substituted with both an ethyl and a

-butyl group.

This structural anomaly confers two distinct mechanisms of action in drug discovery:

  • Direct Enzyme Inhibition (Arginase Targets): It serves as the steric scaffold for high-potency arginase inhibitors (e.g., boronic acid derivatives) used in treating myocardial ischemia-reperfusion injury and cancer.

  • Proteolytic Inhibition (Peptidomimetics): Its incorporation into peptide backbones induces "conformational freezing" (Thorpe-Ingold effect), rendering therapeutic peptides resistant to proteolytic enzymes.

This guide details the mechanistic rationale, experimental protocols for inhibition assays, and handling procedures for this specialized chemical probe.

Part 1: Mechanistic Basis of Inhibition

The "Privileged Scaffold" Hypothesis

The efficacy of 2-amino-2-ethylhexanoic acid lies in its steric bulk. In standard amino acids, the


-carbon has a hydrogen atom, allowing rotational freedom (

angles). In 2-amino-2-ethylhexanoic acid, the replacement of the

-hydrogen with an ethyl group restricts the conformational space, locking the molecule into specific geometries (often

-helical or planar

).
  • Impact on Enzyme Active Sites: When designed as an inhibitor (e.g., for Arginase), the hydrophobic side chains (ethyl and butyl) fill specific hydrophobic pockets (S1/S2 subsites) adjacent to the catalytic center, displacing water and increasing binding affinity via entropy.

Case Study: Arginase Inhibition

The most prominent application is in the design of Arginase I and II inhibitors .[1][2] Arginase hydrolyzes L-arginine to L-ornithine and urea. Overactive arginase depletes L-arginine, reducing Nitric Oxide (NO) production (since NO Synthase also requires L-arginine), leading to endothelial dysfunction.

  • Inhibitor Design: The derivative (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid uses the 2-amino-2-ethylhexanoic acid scaffold.

    • Warhead: A boronic acid group mimics the tetrahedral transition state of arginine hydrolysis.

    • Scaffold: The

      
      -ethyl/butyl groups anchor the molecule in the active site, preventing the enzyme from processing the "substrate mimic."
      

Part 2: Experimental Workflows & Diagrams

Pathway Visualization: Arginase Competition

The following diagram illustrates how 2-amino-2-ethylhexanoic acid derivatives block Arginase, restoring the Nitric Oxide pathway.

ArginasePathway L_Arg L-Arginine Arginase Arginase I/II (Target Enzyme) L_Arg->Arginase Substrate NOS NO Synthase L_Arg->NOS Substrate Shunt Ornithine L-Ornithine + Urea Arginase->Ornithine Hydrolysis Inhibitor 2-Amino-2-ethylhexanoic Acid Derivatives Inhibitor->Arginase Competitive Inhibition NO Nitric Oxide (NO) (Vasodilation) NOS->NO Synthesis

Caption: Competitive inhibition of Arginase by


-disubstituted scaffolds shunts L-Arginine toward NO Synthase.

Part 3: Detailed Protocols

Protocol A: In Vitro Arginase Inhibition Assay

Objective: Determine the IC50 of a 2-amino-2-ethylhexanoic acid derivative against Arginase I.

Materials:

  • Enzyme: Recombinant Human Arginase I (1 nM final conc).

  • Substrate: L-Arginine (10 mM stock).

  • Inhibitor: 2-Amino-2-ethylhexanoic acid derivative (dissolved in DMSO).

  • Reagent: Urea Detection Kit (O-phthalaldehyde or colorimetric reagent).

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 1 mM MnCl

    
     (Manganese is essential for Arginase activity).
    

Procedure:

  • Activation: Dilute Arginase I in buffer containing 1 mM MnCl

    
    . Incubate at 37°C for 10 minutes to fully activate the manganese cluster.
    
  • Inhibitor Incubation: In a 96-well plate, add 10 µL of Inhibitor (serial dilutions) to 40 µL of activated Arginase. Incubate for 15 minutes at room temperature.

    • Control: DMSO vehicle only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Reaction Start: Add 50 µL of L-Arginine substrate (final concentration equal to

    
    , typically ~2-5 mM).
    
  • Kinetics: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding the Urea Detection Reagent (acidic mixture).

  • Readout: Measure absorbance at 430 nm (or specific wavelength for the urea kit).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Validation Criteria:

  • Z-factor should be > 0.5.

  • Reference inhibitor (e.g., ABH or Nor-NOHA) should yield IC50 in the low nanomolar range.

Protocol B: Proteolytic Stability Assay (Peptide Engineering)

Objective: Verify if incorporating 2-amino-2-ethylhexanoic acid into a peptide sequence protects it from trypsin/chymotrypsin degradation.

Materials:

  • Peptide A: Native sequence (e.g., Gly-Phe-Leu-Gly).

  • Peptide B: Modified sequence (Gly-[2-A-2-E] -Leu-Gly).

  • Enzyme: Chymotrypsin (cleaves at aromatic/bulky hydrophobic residues).

  • Analysis: HPLC or LC-MS.

Procedure:

  • Preparation: Dissolve peptides to 1 mM in PBS (pH 7.4).

  • Enzyme Addition: Add Chymotrypsin (ratio 1:100 w/w enzyme:peptide).

  • Sampling:

    • Take aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

    • Immediately quench aliquots with 1% Trifluoroacetic Acid (TFA) or Acetonitrile to stop enzyme activity.

  • Quantification: Inject samples onto a C18 Reverse-Phase HPLC column.

  • Calculation: Calculate the half-life (

    
    ) of the parent peptide peak.
    

Expected Result:

  • Peptide A (Native): Rapid degradation (

    
     min).
    
  • Peptide B (Modified): Significantly extended stability (

    
     hours) due to steric hindrance preventing the protease from accessing the scissile bond.
    

Part 4: Data Presentation & Handling

Comparative Structure-Activity Data

When optimizing this scaffold, the chain length at the


-position is critical.
Compound

-Substituent 1

-Substituent 2
Arginase IC50 (nM)*Proteolytic Stability
NorleucineHn-Butyl>10,000Low
2-Amino-2-ethylhexanoic acid Ethyl n-Butyl 220 (as borono-deriv)High
IsovalineMethylEthyl>5,000Medium

*Note: IC50 values refer to the boronic acid derivative of the scaffold.

Handling & Solubility
  • Solubility: 2-Amino-2-ethylhexanoic acid is hydrophobic. It is sparingly soluble in pure water but soluble in acidic buffers (pH < 3) or aqueous organic mixtures (Water/Methanol).

  • Coupling (Synthesis): Due to the sterically hindered quaternary center, standard peptide coupling reagents (EDC/NHS) often fail.

    • Recommendation: Use high-efficiency coupling agents like HATU or PyBOP with extended reaction times (24-48h) or microwave-assisted synthesis.

References

  • Van Zandt, M. C., et al. (2013).[1][2] "Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury."[1][2] Journal of Medicinal Chemistry, 56(6), 2568-2580.[1]

  • Tanaka, M., et al. (2001). "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids." Helvetica Chimica Acta, 84, 3601.

  • Soloshonok, V. A. (2002). "Asymmetric synthesis of alpha-alkyl-alpha-amino acids." Current Organic Chemistry, 6(4), 341-364.

  • Golebiowski, A., et al. (2013).[1] "2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(17), 4837-4841.

Sources

Method

Applications of 2-Amino-2-ethylhexanoic Acid in Drug Discovery: A Technical Guide

Foreword: The Strategic Value of Non-Proteinogenic Amino Acids in Modern Drug Discovery In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced therapeutic profiles—improved stability, hei...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Non-Proteinogenic Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced therapeutic profiles—improved stability, heightened potency, and refined selectivity—is relentless. Peptides, with their high specificity and low intrinsic toxicity, represent a promising class of therapeutics. However, their utility is often hampered by rapid proteolytic degradation and poor oral bioavailability. The strategic incorporation of non-proteinogenic amino acids (NPAAs), such as 2-Amino-2-ethylhexanoic acid, offers a powerful solution to these challenges. This α,α-disubstituted amino acid serves as a unique chiral building block, enabling the design of peptidomimetics and small molecules with superior pharmacological properties. This guide provides an in-depth exploration of the applications of 2-Amino-2-ethylhexanoic acid, complete with detailed protocols and the scientific rationale underpinning its use.

Section 1: Core Principles and Applications

2-Amino-2-ethylhexanoic acid, a derivative of glycine where the α-carbon is disubstituted with an ethyl and a butyl group, belongs to the class of α,α-dialkylated amino acids. This structural feature is central to its utility in drug design.

Induction of Conformational Constraints in Peptides

The substitution of a native amino acid with an α,α-disubstituted counterpart fundamentally alters the conformational freedom of the peptide backbone.[1] Unlike proteinogenic amino acids, which possess a flexible α-hydrogen, the quaternary α-carbon of 2-Amino-2-ethylhexanoic acid sterically restricts the psi (ψ) and phi (φ) dihedral angles. Specifically, peptides composed of chiral α-ethylated α,α-disubstituted amino acids, such as 2-Amino-2-ethylhexanoic acid, have been shown to favor a fully extended C5-conformation.[2] This contrasts with α-methylated α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib), which tend to induce helical structures.[3]

This conformational rigidity can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing binding affinity and potency. Furthermore, the unnatural backbone conformation enhances resistance to enzymatic degradation by proteases, prolonging the in-vivo half-life of the peptide therapeutic.[4]

Workflow for Incorporating α,α-Disubstituted Amino Acids into Peptides

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase Identify_Target Identify Target Peptide & Pharmacophore Select_Residue Select Residue for Substitution Identify_Target->Select_Residue Model_Conformation Computational Modeling of Conformational Impact Select_Residue->Model_Conformation Synthesize_AA Synthesize Fmoc-2-Amino-2-ethylhexanoic acid-OH Model_Conformation->Synthesize_AA SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesize_AA->SPPS Cleavage Cleavage and Deprotection SPPS->Cleavage Purification Purification (HPLC) Cleavage->Purification Confirm_Structure Structural Confirmation (Mass Spec, NMR) Purification->Confirm_Structure Assess_Stability Proteolytic Stability Assay Confirm_Structure->Assess_Stability Biological_Assay In Vitro Biological Activity Assay Assess_Stability->Biological_Assay In_Vivo_Studies In Vivo Pharmacokinetic/Pharmacodynamic Studies Biological_Assay->In_Vivo_Studies

Caption: General workflow for the design and evaluation of peptides containing 2-Amino-2-ethylhexanoic acid.

Application in Small Molecule Drug Design: Arginase Inhibitors

A compelling example of 2-Amino-2-ethylhexanoic acid's application is in the development of potent arginase inhibitors. Arginase is a binuclear manganese metalloenzyme that competes with nitric oxide synthase (eNOS) for their common substrate, L-arginine.[2] Upregulation of arginase activity is implicated in various cardiovascular diseases, such as myocardial ischemia/reperfusion injury, by reducing the bioavailability of L-arginine for nitric oxide (NO) production, leading to endothelial dysfunction.[2]

Researchers have discovered a highly potent α,α-disubstituted amino acid-based arginase inhibitor, (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid . This compound, a derivative of 2-Amino-2-ethylhexanoic acid, demonstrates significant therapeutic potential.

Compound Target IC50 (nM) Oral Bioavailability (Rat) Therapeutic Indication
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidHuman Arginase I22328%Myocardial Ischemia/Reperfusion Injury
Human Arginase II509

Table 1: Pharmacological data for a 2-Amino-2-ethylhexanoic acid-derived arginase inhibitor.[5]

This inhibitor was shown to significantly reduce the infarct size in a rat model of myocardial ischemia/reperfusion injury. The design leverages the 2-Amino-2-ethylhexanoic acid scaffold to optimally position a boronic acid moiety, which is crucial for inhibiting the enzyme.

Section 2: Mechanism of Action - Arginase Inhibition

The inhibitory activity of boronic acid-based derivatives of 2-Amino-2-ethylhexanoic acid stems from their ability to mimic the transition state of the L-arginine hydrolysis reaction catalyzed by arginase.[6]

The active site of arginase contains a binuclear manganese cluster (Mn²⁺A and Mn²⁺B) bridged by a hydroxide ion. This hydroxide acts as the nucleophile that attacks the guanidinium carbon of L-arginine. Boronic acid-containing inhibitors, such as the aforementioned derivative, bind to the active site where the trigonal planar boronic acid is attacked by the metal-bridging hydroxide.[2] This results in the formation of a stable, tetrahedral boronate ion that mimics the tetrahedral intermediate of the natural reaction.[6] One of the boronate hydroxyl groups symmetrically bridges the two manganese ions, while another coordinates directly to one of the ions, leading to potent and specific inhibition of the enzyme.[6][7]

Mechanism of Arginase Inhibition by a Boronic Acid Derivative

Caption: Inhibition of arginase by a boronic acid-containing compound.

Section 3: Experimental Protocols

Protocol: Asymmetric Synthesis of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

This protocol is adapted from the synthetic route reported for the discovery of this potent arginase inhibitor.[8] It exemplifies a method for preparing chiral α,α-disubstituted amino acids.

Materials:

  • (2S,3R)-tert-butyl-6-oxo-2,3-diphenylmorpholine-4-carboxylate

  • 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA)

  • N-Boc-2-bromoacetaldehyde

  • Zinc, Copper(I) iodide (CuI)

  • Piperidine, Sodium triacetoxyborohydride

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Alkylation:

    • Dissolve (2S,3R)-tert-butyl-6-oxo-2,3-diphenylmorpholine-4-carboxylate and 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a mixture of THF and HMPA.

    • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Add NaHMDS solution dropwise over 60 minutes.

    • Stir the reaction at -78 °C for several hours until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting alkylated product by silica gel chromatography.

  • Aldehyde Installation:

    • To the purified product from step 1, add a solution of N-Boc-2-bromoacetaldehyde in THF.

    • Activate zinc dust with CuI.

    • Add the activated zinc to the reaction mixture and stir at room temperature until the starting material is consumed.

    • Work up the reaction and purify the resulting aldehyde intermediate.

  • Reductive Amination:

    • Dissolve the aldehyde intermediate in a suitable solvent such as DCM.

    • Add piperidine, followed by sodium triacetoxyborohydride.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction, extract the product, and purify by chromatography.

  • Deprotection:

    • Dissolve the purified product from step 3 in DCM.

    • Add TFA to the solution to remove the Boc and other protecting groups.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product, (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, by preparative HPLC.

Protocol: Incorporation of 2-Amino-2-ethylhexanoic Acid into Peptides via SPPS

The incorporation of sterically hindered α,α-disubstituted amino acids into a growing peptide chain requires optimized coupling conditions to overcome the slow reaction kinetics.[9]

Materials:

  • Fmoc-protected 2-Amino-2-ethylhexanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected proteinogenic amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU®

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, DCM

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes.

  • Standard Amino Acid Coupling:

    • Perform standard Fmoc-SPPS cycles for the non-hindered amino acids in the sequence. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid using a standard coupling reagent (e.g., HCTU) and base (DIPEA) in DMF.

      • Washing with DMF.

  • Coupling of Fmoc-2-Amino-2-ethylhexanoic acid (Sterically Hindered Residue):

    • Following Fmoc deprotection of the N-terminal residue on the resin, wash thoroughly with DMF.

    • Prepare the coupling solution: Pre-activate a 4-fold molar excess of Fmoc-2-Amino-2-ethylhexanoic acid with a 3.9-fold molar excess of HATU and a 6-fold molar excess of DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature. Microwave-assisted coupling can significantly reduce the reaction time and improve efficiency.[9]

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue with standard SPPS cycles for any remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

2-Amino-2-ethylhexanoic acid and its derivatives represent a valuable class of chiral building blocks in drug discovery. Their ability to impose specific conformational constraints on peptides enhances proteolytic stability and can lead to increased biological activity. Furthermore, their utility as scaffolds in the design of potent small molecule inhibitors, as demonstrated by the development of novel arginase inhibitors, highlights their versatility. The synthetic and peptide incorporation protocols provided herein offer a practical framework for researchers to harness the potential of this unique non-proteinogenic amino acid in their own drug discovery programs.

References

  • Ito, T., Hashimoto, W., Ohoka, N., Misawa, T., Inoue, T., Kawano, R., & Demizu, Y. (2023). Structure–Activity Relationship Study of Helix-Stabilized Antimicrobial Peptides Containing Nonproteinogenic Amino Acids. ACS Biomaterials Science & Engineering, 9(8), 4654-4661.
  • Steppan, C. M., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 275.
  • Hashimoto, W., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 23(25), 16409.
  • Van Zandt, M. C., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry, 56(6), 2558–2579.
  • Borek, B., et al. (2020). Synthesis of Arginase Inhibitors: An Overview. Molecules, 25(22), 5430.
  • Cox, J. D., et al. (1999). Arginase-boronic acid complex highlights a physiological role in erectile function. Nature Structural Biology, 6(11), 1043–1047.
  • Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. Bioorganic & Medicinal Chemistry, 28(21), 115658.
  • Golebiowski, A., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Toniolo, C., & Benedetti, E. (1991). Structures of polypeptides from α-amino acids disubstituted at the α-carbon. Macromolecules, 24(14), 4004–4009.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Tanaka, M., et al. (2006). Novel Synthesis of Optically Active 2‐Ethylhexanoic Acid, 2‐Ethylhexanol, and 2‐Ethylhexylamine via the Asymmetric Favorskii Rearrangement. Taylor & Francis Online.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Novel Chiral Building Blocks. BenchChem.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
  • Digital CSIC. (2014). Solid-phase peptide synthesis. Digital CSIC.
  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Yakugaku Zasshi, 127(8), 1257-65.
  • Shields, J. D., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. PubMed.
  • ResearchGate. (2021). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis.
  • Ho, H., et al. (2022). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI.
  • Fedoseev, P., & Gevorgyan, V. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(15), 5589-5596.
  • YouTube. (2020, April 27). ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). YouTube.
  • Garrido-Sanz, D., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 1.
  • ResearchGate. (2026, January 8). Improved and High Yield Synthesis of the Potent Arginase Inhibitor: 2( S )Amino6-boronohexanoic Acid.
  • Sosedova, O. S., et al. (2022).

Sources

Application

Probing Arginase Activity with 2-Amino-2-ethylhexanoic Acid Derivatives: An Application Note and Protocol

Introduction: The Significance of Arginase and the Role of Amino Acid Analogs Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] Beyond its canonical role in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arginase and the Role of Amino Acid Analogs

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] Beyond its canonical role in nitrogen metabolism, arginase activity modulates the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Consequently, arginase has emerged as a key regulator in various physiological and pathological processes, including cardiovascular function, immune response, and cancer biology. The ability to accurately measure and modulate arginase activity is therefore of paramount importance in both basic research and drug development.

This application note details the use of a modified amino acid analog, specifically a derivative of 2-Amino-2-ethylhexanoic acid, as a potent inhibitor to probe the activity of arginase. We will delve into the scientific rationale behind using substrate analogs as enzyme inhibitors, provide a detailed, field-proven protocol for an arginase inhibition assay, and discuss the analysis of the resulting data to determine inhibitor potency.

Scientific Rationale: Competitive Inhibition as a Tool to Probe Enzyme Function

The principle of using amino acid analogs to probe enzyme activity often relies on the concept of competitive inhibition. Competitive inhibitors are molecules that bear a structural resemblance to the enzyme's natural substrate and, as a result, can bind to the active site.[2][3] This binding is reversible and in direct competition with the substrate. By occupying the active site, the inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.

The study of competitive inhibition provides valuable insights into the enzyme's active site architecture and its affinity for different ligands. A potent competitive inhibitor will have a high affinity for the active site, reflected by a low inhibition constant (Kᵢ). The determination of Kᵢ is a quantitative measure of the inhibitor's potency and is a critical parameter in drug discovery and development.

A notable example of a potent arginase inhibitor derived from 2-Amino-2-ethylhexanoic acid is (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid . This molecule has been shown to be a highly effective inhibitor of both human arginase I and II.[4][5] The design of such inhibitors is often guided by the structure of the enzyme's natural substrate, L-arginine, and aims to create a molecule that binds to the active site with higher affinity.[6]

Experimental Workflow for Arginase Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory potential of a compound like a 2-Amino-2-ethylhexanoic acid derivative on arginase activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: - Arginase Enzyme - L-arginine (Substrate) - Inhibitor Stock Solution - Assay Buffer - Urea Detection Reagents P2 Prepare Serial Dilutions of Inhibitor P1->P2 A1 Pre-incubate Arginase with Inhibitor P2->A1 A2 Initiate Reaction by Adding L-arginine A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction A3->A4 D1 Quantify Urea Production (Colorimetric Assay) A4->D1 D2 Determine IC₅₀ D1->D2 D3 Calculate Kᵢ D2->D3

Figure 1: General workflow for an arginase inhibition assay.

Detailed Protocol: Arginase Inhibition Assay

This protocol provides a step-by-step methodology for determining the inhibitory activity of a 2-Amino-2-ethylhexanoic acid derivative against arginase. The assay measures the amount of urea produced, which is a direct product of the arginase-catalyzed reaction.

Materials and Reagents
  • Purified Arginase I or II

  • L-arginine solution (e.g., 0.5 M, pH 9.7)

  • Inhibitor stock solution (e.g., derivative of 2-Amino-2-ethylhexanoic acid dissolved in an appropriate solvent)

  • Arginase activation solution (e.g., 10 mM MnCl₂, 50 mM Tris-HCl, pH 7.5)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction stop solution (e.g., a mixture of strong acids like H₂SO₄, H₃PO₄, and water)

  • Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime)[2]

  • Urea standards for calibration curve

  • 96-well microplate

  • Microplate reader

Experimental Procedure

1. Enzyme Activation:

  • Prepare a working solution of arginase in the activation buffer.

  • Incubate the enzyme solution at 55°C for 10 minutes to ensure full activation by the manganese ions.[7]

2. Inhibitor Preparation:

  • Prepare a series of dilutions of the 2-Amino-2-ethylhexanoic acid derivative in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ value.

3. Assay Setup:

  • In a 96-well microplate, add the following to each well:

    • A fixed volume of the activated arginase enzyme solution.

    • A corresponding volume of each inhibitor dilution.

    • For the control (uninhibited) wells, add assay buffer instead of the inhibitor.

    • For the blank wells, add assay buffer instead of the enzyme.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

4. Reaction Initiation and Incubation:

  • Initiate the enzymatic reaction by adding a fixed volume of the L-arginine substrate solution to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

5. Reaction Termination and Urea Detection:

  • Stop the reaction by adding the stop solution to each well.

  • Add the colorimetric reagent for urea detection to each well.

  • Heat the plate (e.g., at 100°C for 45 minutes) to allow for color development.[2]

  • Cool the plate to room temperature.

6. Data Acquisition:

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 540 nm for the α-isonitrosopropiophenone method) using a microplate reader.

Data Analysis

1. Urea Quantification:

  • Generate a standard curve using the absorbance readings of the urea standards.

  • Use the standard curve to determine the concentration of urea produced in each well.

2. Determination of IC₅₀:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

3. Calculation of the Inhibition Constant (Kᵢ):

For a competitive inhibitor, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[8]

Where:

  • [S] is the concentration of the substrate (L-arginine) used in the assay.

  • Kₘ is the Michaelis-Menten constant of the enzyme for the substrate. The Kₘ value should be determined in a separate kinetic experiment without the inhibitor.

A lower Kᵢ value indicates a more potent inhibitor.

Self-Validating Systems and Controls

To ensure the trustworthiness and accuracy of the results, the following controls should be included in every experiment:

  • No-Enzyme Control (Blank): To account for any non-enzymatic degradation of the substrate or background absorbance from the reagents.

  • No-Inhibitor Control (100% Activity): To determine the maximum velocity of the reaction under the assay conditions.

  • Solvent Control: If the inhibitor is dissolved in a solvent other than the assay buffer, a control with the solvent alone should be included to assess its effect on enzyme activity.

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained from an arginase inhibition experiment.

Inhibitor Concentration (µM)Absorbance (OD 540nm)Urea Produced (nmol)% Inhibition
0 (Control)0.8501000
0.10.7659010
10.5957030
100.4255050
1000.2553070
10000.1702080

Mechanism of Inhibition Visualization

The following diagram illustrates the principle of competitive inhibition at the molecular level.

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Competitive Inhibitor Enzyme1 Enzyme ES_Complex1 Enzyme-Substrate Complex Enzyme1->ES_Complex1 + Substrate Substrate1 Substrate Product1 Product ES_Complex1->Product1 Enzyme1_2 Enzyme ES_Complex1->Enzyme1_2 Reaction Enzyme2 Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2->EI_Complex + Inhibitor Substrate2 Substrate Inhibitor Inhibitor (2-Amino-2-ethylhexanoic acid derivative)

Figure 2: Competitive inhibition of an enzyme.

Conclusion

The use of 2-Amino-2-ethylhexanoic acid derivatives as competitive inhibitors provides a powerful tool for probing the activity and function of arginase. The detailed protocol and data analysis methods described in this application note offer a robust framework for researchers and drug development professionals to investigate arginase biology and to screen for novel therapeutic agents targeting this important enzyme. Adherence to proper controls and a thorough understanding of the principles of enzyme kinetics are essential for obtaining reliable and meaningful results.

References

  • Van Zandt, M. C., Whitehouse, D. L., Golebiowski, A., Ji, M. K., Zhang, M., Beckett, R. P., ... & Schroeter, H. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of medicinal chemistry, 56(6), 2568-2580. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition. Retrieved from [Link]

  • Oreate AI. (2023, December 30). Understanding Competitive Inhibitors: The Subtle Art of Enzyme Regulation. Oreate AI Blog. Retrieved from [Link]

  • Van Zandt, M. C., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of Medicinal Chemistry, 56(6), 2568–2580. [Link]

  • ResearchGate. (n.d.). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Retrieved from [Link]

  • D'Angelo, G., et al. (2020). Synthesis of Arginase Inhibitors: An Overview. Molecules, 25(22), 5432. [Link]

  • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. [Link]

  • Roon, R. J., & Roth, G. A. (1976). Synthesis and Evaluation of Alternative Substrates for Arginase. Methods in Enzymology, 43, 447-455. [Link]

  • Langenfeld, N. J., et al. (2022). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLoS ONE, 17(5), e0267281. [Link]

  • LibreTexts. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (2017, October 2). Arginase activity protocol? Retrieved from [Link]

  • Atlas Medical. (n.d.). Urea Berthelot Enzymatic – Colorimetric test. Retrieved from [Link]

  • Shapiro, A. B. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? ResearchGate. Retrieved from [Link]

  • Hurlbert, J. A., et al. (1984). Four convenient methods for the determination of enzyme inhibitor constants. Journal of Chemical Education, 61(7), 643. [Link]

  • Facta Universitatis. (n.d.). COMPETITIVE INHIBITORS OF ENZYMES AND THEIR THERAPEUTIC APPLICATION. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Synthetic 2-Amino-2-ethylhexanoic Acid

Welcome to the technical support center for the purification of synthetic 2-Amino-2-ethylhexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this non-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic 2-Amino-2-ethylhexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this non-proteinogenic amino acid. As a chiral, α,α-disubstituted amino acid, its purification presents unique challenges compared to standard proteinogenic amino acids. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Amino-2-ethylhexanoic acid that influence its purification?

A1: Understanding the molecule's structure is paramount. 2-Amino-2-ethylhexanoic acid is an amino acid with a tertiary α-carbon. Its key features are:

  • Amphoteric Nature: It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to exist as a zwitterion, a positive ion (cation), or a negative ion (anion) depending on the pH of the solution. This property is the cornerstone of ion-exchange chromatography purification.[1][2]

  • Lipophilicity: The ethyl and butyl groups attached to the α-carbon create a significant nonpolar character. This is in contrast to many small, polar amino acids. This lipophilicity means it will have better solubility in organic solvents than expected for a simple amino acid but potentially limited solubility in purely aqueous systems, especially at its isoelectric point.[3][4]

  • Chirality: The α-carbon is a chiral center. If synthesized as a racemate, purification will yield a mixture of D- and L-enantiomers. Enantiomeric separation requires specialized chiral chromatography, which is beyond the scope of standard purity troubleshooting unless specified as a goal.

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: The impurity profile depends heavily on the synthetic route. For common methods like the Strecker synthesis or alkylation of a glycine enolate equivalent, you can anticipate:

  • Unreacted Starting Materials: Such as 2-hexanone, diethyl ketone, cyanide salts, or ammonia sources.

  • Intermediates: For instance, the corresponding α-amino nitrile from a Strecker synthesis may persist if hydrolysis is incomplete.

  • Side-Products: Products from side reactions, such as self-condensation of the starting ketone or over-alkylation.

  • Inorganic Salts: Salts like NaCl or (NH₄)₂SO₄ are often generated during reaction workup and pH adjustments.

Q3: Which primary purification technique should I start with?

A3: The choice depends on the nature of the crude product and the impurities.

  • For removing inorganic salts and highly polar/nonpolar impurities: A simple recrystallization or an acid-base extraction workup is often the best first step.

  • For separating structurally similar amino acid impurities or other charged molecules: Ion-Exchange Chromatography (IEC) is the most powerful and recommended technique.[5][6] It offers high resolution and capacity.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting a purification strategy for your crude 2-Amino-2-ethylhexanoic acid.

Purification_Workflow start Crude Synthetic Product check_solid Is the crude product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes oily_crude Oily or Intractable Crude check_solid->oily_crude No check_purity Initial Purity? (e.g., by NMR, LC-MS) high_purity >90% Pure? check_purity->high_purity Assess recrystallize->check_purity final_product Final Product (Characterize) high_purity->final_product Yes low_purity_solid <90% Pure or Multiple Impurities high_purity->low_purity_solid No iec Ion-Exchange Chromatography (IEC) iec->final_product extraction Acid-Base Extraction to remove neutral impurities oily_crude->extraction extraction->iec low_purity_solid->iec

Caption: Decision tree for purification of 2-Amino-2-ethylhexanoic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product fails to crystallize from any solvent system and remains an oil.

Potential CausesRecommended Solutions & Scientific Rationale
Residual Solvent or Volatile Impurities The presence of solvents (e.g., THF, DCM) or low-boiling point impurities can act as a plasticizer, preventing the formation of a crystal lattice. Solution: Dry the crude product extensively under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatiles. Confirm removal by ¹H NMR.
High Impurity Load Impurities disrupt the ordered packing required for crystallization. This is a very common cause. Solution: Do not attempt to force crystallization. Proceed with a chromatographic method like ion-exchange to achieve bulk purification first.[7] Crystallization can be attempted on the much purer post-chromatography fractions.
Racemic Mixture Racemates can sometimes be more difficult to crystallize than single enantiomers and may form eutectic mixtures or oils. Solution: Attempt to form a salt with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid). The resulting diastereomeric salts often have very different solubilities and crystallization properties, allowing for separation.

Problem 2: During Ion-Exchange Chromatography (IEC), my product does not bind to the resin.

Potential CausesRecommended Solutions & Scientific Rationale
Incorrect pH of Loading Buffer For the amino acid to bind to a strong acid cation exchange resin (most common for amino acids), it must be positively charged.[6] This requires the pH of the loading buffer to be well below the isoelectric point (pI) of the molecule, and ideally below its pKa1 (carboxyl group, ~pH 2-3). Solution: Adjust the pH of your crude sample solution to pH 1.5-2.0 with an acid like HCl before loading. This ensures the -NH₂ group is protonated (-NH₃⁺) and the -COOH is neutral.
Ionic Strength of Loading Buffer is Too High High concentrations of salt cations (e.g., Na⁺, K⁺) in the loading buffer will compete with the protonated amino acid for binding sites on the resin, preventing effective binding.[8] Solution: If your crude product is high in salt, consider a desalting step first (e.g., precipitation by adding a miscible organic solvent like acetone) or dilute the sample significantly with low pH water before loading.
Column Overload Exceeding the binding capacity of the resin will cause the product to flow through during loading. Solution: Consult the manufacturer's specifications for the resin's binding capacity (typically in meq/mL). Ensure you are using a sufficient amount of resin for your scale. As a rule of thumb, use a resin volume with a theoretical capacity at least 3-5 times the molar amount of your target compound.

Problem 3: My product binds to the IEC resin but elutes with significant impurities.

Potential CausesRecommended Solutions & Scientific Rationale
Insufficient Washing Impurities that are weakly bound or non-specifically adsorbed may remain if the wash step is inadequate. Solution: After loading, wash the column with several column volumes (CVs) of the acidic loading buffer (e.g., pH 1.5-2.0) to remove all neutral and anionic impurities. Then, perform an intermediate wash with a slightly higher pH or low salt concentration buffer (e.g., pH 3-4 acetate buffer) to remove weakly cationic impurities before eluting your target.
Poor Resolution During Elution A steep or single-step elution gradient may not be sufficient to resolve your product from other cationic impurities with similar charge properties. Solution: Employ a shallow, linear gradient for elution instead of a step gradient. For a cation exchanger, you can use a pH gradient (e.g., pH 2 to 7) or an ionic strength gradient (e.g., 0 to 1.0 M NH₄OH or NaCl in a buffered solution).[2] A shallow gradient provides better separation of compounds with small differences in binding affinity.
Sample Preparation Issues Particulate matter in the crude sample can clog the column frit, leading to poor flow and band broadening, which diminishes separation efficiency.[9] Solution: Always filter your sample through a 0.45 µm filter immediately before loading it onto the column.[9][10]

Experimental Protocols

Protocol 1: Purification by Strong Cation Exchange Chromatography

This protocol is a robust starting point for purifying 2-Amino-2-ethylhexanoic acid from a crude synthetic mixture.

Materials:

  • Strong acid cation exchange resin (e.g., Dowex® 50WX8, Amberlite® IR120) in H⁺ form.

  • Hydrochloric acid (HCl), 1 M

  • Ammonium hydroxide (NH₄OH), 2 M

  • Deionized water

  • Chromatography column

Procedure:

  • Resin Preparation: Slurry the resin in deionized water and pour it into the chromatography column. Wash the packed resin with 5 CVs of 1 M HCl to ensure it is fully in the H⁺ form, followed by washing with deionized water until the eluate is neutral (pH ~7).

  • Sample Preparation: Dissolve the crude 2-Amino-2-ethylhexanoic acid in a minimal amount of deionized water. Adjust the pH to 1.5-2.0 with 1 M HCl. Filter the solution through a 0.45 µm syringe filter.

  • Loading: Load the prepared sample onto the top of the resin bed at a slow flow rate (e.g., 1-2 CVs/hour). Collect the flow-through.

  • Washing: Wash the column with 5-10 CVs of deionized water adjusted to pH 1.5-2.0. This removes neutral and anionic impurities. Monitor the column effluent by TLC or UV-Vis to ensure all non-binding impurities have been washed away.

  • Elution: Elute the bound 2-Amino-2-ethylhexanoic acid using 2 M NH₄OH. Begin collecting fractions immediately. The ammonia solution is basic and will deprotonate the -NH₃⁺ group, releasing the now zwitterionic/anionic amino acid from the resin.

  • Fraction Analysis & Isolation: Analyze the collected fractions by TLC (ninhydrin stain) or LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Salt Removal: Evaporate the pooled fractions under reduced pressure. The ammonium salt formed (ammonium chloride if HCl was used) is volatile and can be removed by repeated co-evaporation with water or by lyophilization to yield the pure, salt-free amino acid.

Protocol 2: Recrystallization

This method is effective if the crude product is >85-90% pure and solid. The key is finding a solvent system where the amino acid is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent System Selection: Due to its dual polar (amino/acid) and nonpolar (alkyl chain) nature, solvent mixtures are often required.

Recommended Solvent Systems (Starting Points)
Water / Isopropanol
Water / Ethanol
Methanol / Diethyl Ether
Acetic Acid / Water

Procedure:

  • Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., water) to the crude solid until it just dissolves.

  • Insolubilization: While the solution is still hot, slowly add the anti-solvent (e.g., isopropanol) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

References

  • Thermo Fisher Scientific. (n.d.). Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate.
  • Column Chromatography. (n.d.). Amino Acid Purification.
  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Google Patents. (n.d.). Production process of 2-ethyl hexanoic acid.
  • Wiley Online Library. (2010). Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents. ChemInform Abstract.
  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA).
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • LCGC International. (n.d.). Direct Determination of 2-Ethylhexanoic Acid in Clavulanate.
  • Agrisera. (n.d.).
  • GoldBio. (2018).
  • Anderson's Process Solutions. (2014). How Much? 2-Ethylhexanoic Acid Limits.

Sources

Optimization

how to increase the yield of 2-Amino-2-ethylhexanoic acid synthesis

Technical Support Center: Optimization of 2-Amino-2-ethylhexanoic Acid Synthesis Ticket System Status: [ONLINE] Subject: Yield Optimization & Troubleshooting for Sterically Hindered -Disubstituted Amino Acids Assigned Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Amino-2-ethylhexanoic Acid Synthesis

Ticket System Status: [ONLINE] Subject: Yield Optimization & Troubleshooting for Sterically Hindered


-Disubstituted Amino Acids
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Steric Challenge

The synthesis of 2-Amino-2-ethylhexanoic acid (also known as


-ethylnorleucine) presents a classic problem in organic synthesis: the construction of a quaternary carbon center.[1] The steric bulk of the ethyl and butyl groups at the 

-position creates a kinetic barrier that suppresses standard amino acid synthesis protocols.[1]

To maximize yield, you must abandon "textbook" atmospheric reflux conditions.[1] This guide prioritizes the Bucherer-Bergs reaction (for robust racemic synthesis) and Phase Transfer Catalysis (for asymmetric precision), focusing on overcoming the specific steric impedance of the 3-heptanone precursor.[1]

Module 1: The Bucherer-Bergs Protocol (Robust Scale-Up)

This is the industry standard for generating


-disubstituted amino acids.[1] The pathway involves converting 3-heptanone into a 5-ethyl-5-butylhydantoin intermediate, followed by hydrolysis.[1]
Protocol Optimization
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Mechanistic Rationale
Vessel Round-bottom flask (Reflux)Sealed Steel Bomb / Autoclave Retains volatile

and

essential for the equilibrium.[1]
Temperature 60–70°C110–120°C Overcomes the activation energy barrier of the hindered ketone.[1]
Solvent 50% Ethanol (aq)50% Ethanol or Acetamide Acetamide acts as a solvent and ammonia source at high temps.[1]
Reagent Ratio 1:1:11 : 2.5 : 4 (Ketone : Cyanide : Carbonate)Excess

drives the equilibrium toward the hydantoin.[1]
Step-by-Step Workflow
  • Hydantoin Formation:

    • Charge a steel pressure vessel with 3-heptanone (1.0 eq), KCN (2.5 eq), and

      
       (4.0 eq).[1]
      
    • Suspend in 50% aqueous ethanol (

      
      ).
      
    • Seal and heat to 115°C for 24–48 hours.

    • Note: The internal pressure will rise; ensure the vessel is rated for >20 bar.[1]

  • Isolation:

    • Cool to room temperature.[1] The 5-ethyl-5-butylhydantoin often precipitates.[1]

    • If no precipitate: Acidify to pH 2 with conc.[1] HCl (Caution: HCN gas evolution—perform in fume hood) to force precipitation.[1]

  • Hydrolysis (The Bottleneck):

    • Standard acid hydrolysis (

      
      ) often fails due to sterics.[1]
      
    • Recommended: Basic hydrolysis using

      
       (3.0 eq) in water at 160°C  in a sealed autoclave for 12 hours.
      
    • Precipitate Barium as

      
       by adding ammonium carbonate or bubbling 
      
      
      
      .[1] Filter and crystallize the amino acid from the filtrate.[1][2]

Module 2: Troubleshooting & FAQs (Ticket Resolution)

Ticket #402: "My reaction mixture turned black/tarry, and yield is <10%."

Diagnosis: Cyanide polymerization (Azulmic acid formation) or ketone condensation.[1] Resolution:

  • Check pH: The reaction must remain buffered between pH 8–9. If it drops, cyanide polymerizes.[1] Ensure your ammonium carbonate is fresh (it degrades to bicarbonate over time, altering pH).[1]

  • Oxygen Exclusion: Degas your solvents.[1] Oxidative polymerization of cyanide byproducts causes tarring.[1]

  • Temperature Ramp: Do not shock the reaction. Ramp temperature to 115°C over 1 hour.[1]

Ticket #409: "The hydantoin formed, but hydrolysis is incomplete after 48h reflux."

Diagnosis: Steric hindrance is preventing the tetrahedral intermediate formation at the carbonyl carbon.[1] Resolution:

  • Switch to Autoclave: Atmospheric reflux (

    
    ) provides insufficient energy.[1] You must reach 
    
    
    
    .[1][2]
  • Change Base: Switch from NaOH to

    
     or 
    
    
    
    .[1] The higher boiling point saturated solution and cation effect can accelerate the cleavage.[1]
  • Microwave Assist: If working on a small scale (<5g), use microwave irradiation at

    
     for 30 minutes.[1]
    
Ticket #415: "I need the (S)-enantiomer specifically."

Diagnosis: Bucherer-Bergs yields a racemate (50:50 mixture).[1] Resolution:

  • Do not resolve the racemate: Classical resolution is inefficient here.

  • Switch Method: Use Asymmetric Phase Transfer Catalysis (PTC) .[1][3]

    • Substrate: Glycine tert-butyl ester Schiff base.[1][3][4]

    • Catalyst: Maruoka Catalyst (S-Binaphthyl derivative).[1][3]

    • Sequence: Alkylate with Ethyl Iodide first, then Butyl Iodide (or vice versa).[1] The order affects the absolute configuration.[1][4]

    • Reference: See Ooi & Maruoka (1999) for specific catalyst loads.[1]

Module 3: Visualization of Pathways

The following diagram illustrates the critical decision points between the Robust (Bucherer-Bergs) and Precision (Maruoka) pathways.

SynthesisPathways Start Target: 2-Amino-2-ethylhexanoic Acid Decision Is Enantiopurity Required? Start->Decision BB_Route Route A: Bucherer-Bergs (Robust, Racemic) Decision->BB_Route No (Yield Priority) PTC_Route Route B: Asymmetric PTC (High ee, Lower Scale) Decision->PTC_Route Yes (Chiral Priority) Ketone Precursor: 3-Heptanone BB_Route->Ketone SealedVessel Reaction: KCN + (NH4)2CO3 Sealed Vessel @ 115°C Ketone->SealedVessel Steric Pressure Hydantoin Intermediate: 5-ethyl-5-butylhydantoin SealedVessel->Hydantoin Hydrolysis Hydrolysis: Ba(OH)2 @ 160°C (Autoclave) Hydantoin->Hydrolysis Steric Resistance Final_Racemic Product: Racemic Amino Acid Hydrolysis->Final_Racemic SchiffBase Precursor: Glycine Schiff Base PTC_Route->SchiffBase CatAlk1 1. Alkylation (Et-I) (R)-Maruoka Cat. SchiffBase->CatAlk1 CatAlk2 2. Alkylation (Bu-I) (R)-Maruoka Cat. CatAlk1->CatAlk2 Hydrolysis_Mild Hydrolysis: Mild Acid (Citric Acid) CatAlk2->Hydrolysis_Mild Final_Chiral Product: (S)-Amino Acid (>98% ee) Hydrolysis_Mild->Final_Chiral

Caption: Decision matrix for synthesis selection. Red nodes indicate high-energy/pressure steps required to overcome steric hindrance in the Bucherer-Bergs route.[1]

References

  • Bucherer-Bergs Optimization: Britton, E. C., & Livak, J. E. (1951).[1] Synthesis of 5-(sec-butyl)hydantoin. U.S. Patent 2,553,055.[1] (Demonstrates the necessity of pressure/temperature for hindered ketones). Link

  • Hydrolysis Conditions: Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1] (Authoritative review on hydantoin ring opening). Link[1]

  • Asymmetric Route (Maruoka): Ooi, T., Kameda, M., & Maruoka, K. (1999).[1][3] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520.[1] Link[1]
    
  • Continuous Flow Intensification: Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016).[1] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 83-87.[1] (Modern validation of high-temp/pressure benefits). Link[1]

Sources

Troubleshooting

Technical Support Center: Resolution of 2-Amino-2-ethylhexanoic Acid Enantiomers

Introduction: The enantiomeric purity of chiral molecules is critical in drug development, where different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The enantiomeric purity of chiral molecules is critical in drug development, where different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides an in-depth technical overview of the primary methods for resolving the enantiomers of 2-Amino-2-ethylhexanoic acid, a non-proteinogenic amino acid. While specific literature on this exact molecule is limited, the principles and protocols detailed here are based on well-established methodologies for analogous chiral amino acids and carboxylic acids, offering a robust framework for your research.[1] We will explore three core techniques: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral Chromatography, addressing common issues and frequently asked questions in a practical, Q&A format.

Section 1: Diastereomeric Salt Resolution by Crystallization

This classical method involves reacting the racemic 2-Amino-2-ethylhexanoic acid with a single enantiomer of a chiral resolving agent.[2] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for 2-Amino-2-ethylhexanoic acid?

A1: Since 2-Amino-2-ethylhexanoic acid is an amino acid, it is amphoteric and can be resolved using either a chiral acid or a chiral base.

  • Chiral Acids: To resolve the basic amino group, common choices include L-tartaric acid, (S)-mandelic acid, or (1R)-(-)-10-camphorsulfonic acid.[5][6]

  • Chiral Bases: To resolve the carboxylic acid group, you can use chiral amines like (R)-1-phenylethylamine or cinchona alkaloids.[2] The selection is often empirical. It is advisable to screen a small panel of both acidic and basic resolving agents in various solvents to find the one that yields well-defined, easily separable crystalline salts.[2]

Q2: What is the difference between using a full equivalent and a half equivalent of the resolving agent?

A2:

  • Full Equivalent (Pasteur's Method): Using one mole of resolving agent per mole of racemate forms two distinct diastereomeric salts (DR and LR) that must be separated based on their solubility difference.[6]

  • Half Equivalent (Pope-Peachey Method): Using a half-equivalent of the resolving agent is often more efficient. It aims to selectively precipitate only the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[6] This can sometimes provide higher enantiomeric excess (e.e.) in the first crystallization.

Q3: Why is the choice of solvent so critical in this process?

A3: The solvent system is paramount because the success of the resolution hinges on the solubility difference between the two diastereomeric salts. An ideal solvent will maximize the insolubility of the desired diastereomeric salt while keeping the other salt and any unreacted starting material fully dissolved. Common solvents for screening include alcohols (ethanol, methanol, isopropanol), water, acetone, or mixtures thereof.[5]

Diastereomeric Salt Resolution Workflow

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation racemate Racemic (R/S) 2-Amino-2-ethylhexanoic acid mix Dissolve & React (Heating may be required) racemate->mix resolver Chiral Resolving Agent (e.g., L-Tartaric Acid) resolver->mix solvent Select Solvent solvent->mix cool Cool Slowly to Induce Crystallization mix->cool filter Filter Crystals cool->filter crystals Solid Crystals (Enriched Diastereomer) filter->crystals liquor Mother Liquor (Enriched in other Diastereomer) filter->liquor acidbase Acid/Base Treatment ('Salt Break') crystals->acidbase enantiomer Isolated Single Enantiomer acidbase->enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting Guide

Problem: No crystals form after cooling the solution.

  • Potential Cause 1: Solution is too dilute. The concentration of the diastereomeric salts may be below the saturation point.

    • Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again.

  • Potential Cause 2: Incorrect solvent choice. The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Add an anti-solvent (a solvent in which the salts are insoluble) dropwise until turbidity persists, then gently warm to redissolve and cool again. Alternatively, repeat the experiment with a different, less polar solvent system.

  • Potential Cause 3: Lack of nucleation sites. Spontaneous crystallization sometimes requires an initiation point.

    • Solution: Try scratching the inside of the flask with a glass rod below the solvent line. If available, "seed" the solution with a tiny crystal from a previous successful batch.

Problem: The isolated crystals have a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

  • Potential Cause 1: Crystallization occurred too quickly. Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slower cooling promotes more selective crystallization.

  • Potential Cause 2: Co-precipitation. The solubility difference between the two diastereomers in the chosen solvent may not be large enough.

    • Solution: Perform a recrystallization. Redissolve the obtained crystals in a minimum amount of the same or a slightly different hot solvent system and cool slowly again. This process can be repeated to improve purity.[2]

Experimental Protocol: Resolution with L-Tartaric Acid
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-Amino-2-ethylhexanoic acid in 100 mL of a 1:1 methanol/water solution, heating gently if necessary.

  • Addition of Resolving Agent: In a separate beaker, dissolve a half-molar equivalent of L-tartaric acid (e.g., 5.2 g) in 25 mL of the same solvent mixture. Add the tartaric acid solution to the amino acid solution while stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals appear, cover the flask and place it in a 4°C refrigerator overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Liberation of the Free Amino Acid:

    • Suspend the collected diastereomeric salt in 50 mL of water.

    • Adjust the pH to ~9-10 with a suitable base (e.g., dilute ammonium hydroxide) to deprotonate the tartaric acid and precipitate the free amino acid.

    • Stir the mixture in an ice bath for 30 minutes.

    • Filter the purified amino acid enantiomer, wash with cold water, and dry under vacuum.[7]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

Section 2: Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique that leverages the high enantioselectivity of enzymes.[2] For an amino acid, this typically involves using an enzyme, such as a lipase or an acylase, that will selectively catalyze a reaction (e.g., hydrolysis or esterification) on only one of the two enantiomers. This leaves one enantiomer in its original form and the other as a new product, which can then be separated based on their different chemical properties (e.g., solubility, charge).[1][2]

Frequently Asked Questions (FAQs)

Q1: What kind of enzymatic reaction is suitable for 2-Amino-2-ethylhexanoic acid?

A1: The most common approach for amino acids is the hydrolysis of an N-acetylated derivative.

  • First, the racemic amino acid is chemically N-acetylated.

  • An enzyme, typically an acylase (e.g., Acylase I from Aspergillus sp.), is used. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, regenerating the free L-amino acid.

  • The D-enantiomer remains as the N-acetylated form.

  • The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be easily separated, for example, by ion-exchange chromatography or extraction, due to the difference in their acidic properties.[2]

Q2: My enzymatic reaction is very slow or shows no conversion. What could be the problem?

A2: Several factors can inhibit enzyme activity:

  • Incorrect pH or Temperature: Enzymes have optimal operating conditions. Check the supplier's datasheet for the specific enzyme's optimal pH and temperature range and ensure your reaction buffer is within this range.

  • Enzyme Denaturation: Improper storage or handling (e.g., excessive heat, organic solvents) can denature the enzyme.

  • Substrate Inhibition: High concentrations of the substrate (the N-acetyl amino acid) can sometimes inhibit the enzyme's activity.[8] Try running the reaction at a lower substrate concentration.

  • Presence of Inhibitors: Heavy metal ions or other contaminants in your reagents can inhibit enzyme function. Use high-purity water and reagents.

Q3: What is the maximum theoretical yield for a kinetic resolution?

A3: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[2] This is because the enzyme only acts on one of the two enantiomers in the racemic mixture, leaving the other half unreacted. However, more advanced techniques like dynamic kinetic resolution (DKR) can overcome this limit by continuously racemizing the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired product.[9]

Enzymatic Kinetic Resolution Workflow

G cluster_prep Step 1: Substrate Prep cluster_reaction Step 2: Enzymatic Reaction cluster_products Step 3: Separation racemate Racemic (R/S) 2-Amino-2-ethylhexanoic acid acetylate N-Acetylation racemate->acetylate n_acetyl Racemic N-Acetyl Amino Acid acetylate->n_acetyl enzyme Add Acylase I in Buffer (pH ~7) n_acetyl->enzyme reaction Incubate at Optimal Temp (e.g., 37°C) enzyme->reaction mixture Mixture: L-Amino Acid + N-Acetyl-D-Amino Acid reaction->mixture separation Separation (e.g., Ion Exchange) mixture->separation l_amino Pure L-Amino Acid separation->l_amino d_acetyl Pure N-Acetyl-D-Amino Acid separation->d_acetyl

Caption: Workflow for Enzymatic Resolution using Acylase.

Troubleshooting Guide

Problem: The enantiomeric excess (e.e.) of the product is low.

  • Potential Cause 1: Reaction ran too long. If the enzyme has some minor activity towards the "wrong" enantiomer, letting the reaction proceed past the 50% conversion mark can lead to hydrolysis of the undesired enantiomer, lowering the e.e. of the final product.

    • Solution: Monitor the reaction progress over time (e.g., by taking aliquots and analyzing with TLC or HPLC). Stop the reaction when it reaches approximately 50% conversion for optimal e.e.

  • Potential Cause 2: Poor enzyme selectivity. The chosen enzyme may not be sufficiently selective for your specific substrate.

    • Solution: Screen different types of enzymes. For example, lipases can be used for the selective hydrolysis of amino acid esters.[2] Different microbial sources of the same enzyme type can also exhibit different selectivities.

Problem: Difficulty separating the final product from the unreacted starting material.

  • Potential Cause: Inefficient separation method.

    • Solution: The difference in acidity between the free amino acid (zwitterionic at neutral pH) and the N-acetylated amino acid (anionic) is significant. Acidify the final reaction mixture to pH ~3. The N-acetylated form will be protonated and can be extracted into an organic solvent like ethyl acetate, while the protonated free amino acid will remain in the aqueous layer.

Section 3: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a highly effective method for both analytical determination of enantiomeric purity and preparative separation of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral stationary phase (CSP) for 2-Amino-2-ethylhexanoic acid?

A1: The selection is largely empirical, but certain CSP classes are known to be effective for underivatized amino acids.

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These are specifically designed for the separation of free amino acids and are an excellent starting point. They combine anion- and cation-exchange functionalities.[10]

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC V, T): Phases based on vancomycin or teicoplanin are very versatile and often show good selectivity for amino acids in polar organic or reversed-phase modes.[11]

  • Crown Ether CSPs: These are particularly effective for primary amines, including amino acids.

Q2: Do I need to derivatize my amino acid before analysis?

A2: Not always. As mentioned, zwitterionic and some macrocyclic CSPs can resolve free amino acids directly. However, derivatization can often improve peak shape, retention, and selectivity. Common derivatization strategies include:

  • N-derivatization: Reacting the amino group with agents like NBD-F or dansyl chloride.

  • Esterification: Converting the carboxylic acid to an ester.[12] For Gas Chromatography (GC), derivatization is mandatory to make the amino acid volatile. A common method is to form N-trifluoroacetyl-O-methyl ester derivatives.[13]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is a common issue.

  • Mobile Phase Additives: For amine-containing compounds, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can block active sites on the silica surface and improve peak shape. Conversely, for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, TFA) can help.

  • Optimize Mobile Phase: The composition of the mobile phase (e.g., the ratio of organic solvent to buffer, the type of alcohol used) has a significant impact. Systematically vary the composition to find the optimal conditions.

  • Lower Sample Concentration: Overloading the column can lead to broad, distorted peaks. Try injecting a smaller amount of your sample.

Chiral HPLC Method Development

G start Racemic Sample csp_select Select CSP Type (e.g., Zwitterionic, Glycopeptide) start->csp_select mode_select Select Mobile Phase Mode (Normal, Polar, Reversed) csp_select->mode_select screen Initial Screening mode_select->screen eval Evaluate Resolution (Rs) and Peak Shape screen->eval optimize Optimize Parameters: - Solvent Ratio - Additives - Flow Rate - Temperature eval->optimize Rs < 1.5 or Tailing final Validated Method eval->final Rs >= 1.5 & Good Shape optimize->screen Re-screen

Caption: Logic flow for Chiral HPLC method development.

Troubleshooting Guide

Problem: The two enantiomer peaks are not resolved (co-elution).

  • Potential Cause 1: Incorrect CSP. The chosen chiral stationary phase may not be capable of resolving your specific molecule.

    • Solution: This is the most common reason for failure. You must screen other columns with different chiral selectors (see table below).

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition is incorrect, leading to insufficient differential interaction with the CSP.

    • Solution: Systematically change the mobile phase. For reversed-phase, vary the acetonitrile/methanol and water/buffer ratio. For normal phase, vary the hexane/alcohol ratio. Small changes can have a large impact on selectivity.

Problem: The elution order of the enantiomers has reversed unexpectedly.

  • Potential Cause 1: Change in mobile phase or temperature. The mechanism of chiral recognition can be highly sensitive to experimental conditions. A significant change in the mobile phase composition (e.g., switching from methanol to isopropanol) or a change in column temperature can sometimes invert the elution order.

    • Solution: This is not necessarily a problem, but it is critical to confirm the identity of each peak by injecting a standard of a known pure enantiomer. Always maintain consistent experimental conditions to ensure reproducible results.[12]

Data Summary: Common CSPs for Amino Acid Resolution
CSP ClassChiral Selector TypeTypical Mobile Phase ModeStrengths for Amino Acids
Zwitterionic Cinchona alkaloids + sulfonic acidPolar Ionic Mode (MeOH/ACN/H2O + Additives)Excellent for underivatized amino acids; high selectivity.[10]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninReversed-Phase, Polar OrganicBroad versatility for many chiral compounds, including amino acids.[11]
Polysaccharide-derived Cellulose/Amylose CarbamatesNormal Phase, Polar OrganicLess common for free amino acids, but highly effective for derivatized forms.[12]
Crown Ether Chiral 18-Crown-6 EtherReversed-Phase (Acidic aq.)Specifically good for compounds with primary amine groups.
References
  • BenchChem. (2025). Enantiomeric Purity of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide.
  • Creation.com. (2025). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization.
  • ResearchGate. (2025). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • SIELC Technologies. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column.
  • NIH. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Thermo Fisher Scientific. Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate.
  • MDPI. Enantiomers and Their Resolution.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • NIH PMC. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • Phenomenex. Chiral HPLC Separations.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine.
  • NIH PMC. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues.
  • NIH PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.

Sources

Troubleshooting

Technical Support Center: 2-Amino-2-ethylhexanoic Acid Stability &amp; Degradation

The following technical support guide details the degradation pathways, stability profile, and troubleshooting protocols for 2-Amino-2-ethylhexanoic acid (also known as -ethylnorleucine or 2-ethylnorleucine). Product Cat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide details the degradation pathways, stability profile, and troubleshooting protocols for 2-Amino-2-ethylhexanoic acid (also known as


-ethylnorleucine or 2-ethylnorleucine).

Product Category: Non-Proteinogenic


-Dialkyl Amino Acids
Target Audience:  Formulation Scientists, Analytical Chemists, Peptide Synthesizers
Document ID:  TS-AA-2EH-001

Molecule Profile & Intrinsic Stability

Q: Why does this amino acid behave differently from standard proteinogenic amino acids?

A: 2-Amino-2-ethylhexanoic acid is a quaternary (or


-disubstituted) amino acid .[1][2] Unlike standard amino acids (e.g., Leucine, Alanine), it lacks a hydrogen atom at the 

-carbon position.
  • Structure: The

    
    -carbon is bonded to: (1) Carboxyl group,[3][4] (2) Amine group,[2][3][5][6][7] (3) Ethyl group, and (4) Butyl group.
    
  • Consequence: The absence of the

    
    -proton renders it immune to racemization  via the standard enolization mechanism and highly resistant to enzymatic degradation (proteolysis/transamination). It is often used in peptide engineering to induce helical conformation and metabolic stability.
    

Degradation Pathways (Mechanistic Analysis)

Despite its steric stability, the molecule is susceptible to degradation under forced conditions or through specific synthetic impurity carryover.

Pathway A: Thermal Decarboxylation (High Energy)

Under extreme thermal stress (typically >180°C or prolonged reflux in high-boiling solvents), the carboxyl group can be lost as carbon dioxide.

  • Mechanism: Thermal homolysis or concerted elimination.

  • Degradant: 3-Aminoheptane (volatile amine).

  • Risk Factor: High during peptide cleavage protocols involving high heat or during melting point determination.

Pathway B: Oxidative Deamination (Radical Induced)

While direct enzymatic deamination is blocked, radical-mediated oxidation (e.g., presence of peroxides, metal catalysts) can attack the amine or the alkyl side chains.

  • Mechanism: Formation of an N-centered radical or chloramine intermediate (if HCl is used), followed by fragmentation.

  • Degradant: 3-Heptanone (Butyl ethyl ketone).

  • Observation: Distinct "ketone" odor (fruity/pungent) indicates this pathway.

Pathway C: Retro-Strecker Degradation (Synthesis Impurity)

If the material was synthesized via the Strecker method (Ketone + HCN + Ammonia), trace amounts of the intermediate


-amino nitrile  may remain.
  • Mechanism: In the presence of moisture and heat, the nitrile can revert to the starting ketone.

  • Degradants: 3-Heptanone + HCN (trace) + Ammonia .

Visualization: Degradation & Impurity Network

The following diagram illustrates the relationships between the parent molecule, its synthesis precursors, and potential degradants.

DegradationPathways Parent 2-Amino-2-ethylhexanoic Acid (Stable Quaternary AA) Decarb 3-Aminoheptane (Decarboxylation Product) Parent->Decarb Thermal Stress (>180°C) -CO2 Ketone 3-Heptanone (Oxidative/Retro-Strecker Product) Parent->Ketone Radical Oxidation (Peroxides/Metals) Nitrile Impurity: 2-Amino-2-ethylhexanenitrile (Strecker Intermediate) Nitrile->Ketone Retro-Strecker (Moisture/Heat) Amide Impurity: 2-Amino-2-ethylhexanamide (Partial Hydrolysis) Nitrile->Amide Hydrolysis Amide->Parent Hydrolysis

Caption: Figure 1. Degradation map showing thermal decarboxylation, oxidative deamination, and synthesis-related impurity risks.

Troubleshooting Guide (Q&A)

Issue 1: "I see an unknown peak eluting before the main peak in RP-HPLC."

Diagnosis: Likely 2-Amino-2-ethylhexanamide (Synthesis Intermediate).[8]

  • Context: The amide bond is more polar than the butyl/ethyl side chains but the amide group itself makes the molecule less acidic than the free acid, often shifting retention slightly.

  • Verification: Check MS. The amide will have a mass of

    
     Da (Parent acid is 
    
    
    
    Da? No, wait. Calculation: C8H17NO2 = 159.2 g/mol . Amide C8H18N2O = 158.2 g/mol ).
    • Correction:

      • Acid (C8H17NO2): MW ~159.23 Da.

      • Amide (C8H18N2O): MW ~158.24 Da.

      • Nitrile (C8H16N2): MW ~140.23 Da.

  • Action: If confirmed, the material requires further hydrolysis (reflux in 6N HCl) to convert the amide to the acid.

Issue 2: "The material smells like fruit or solvent upon heating."

Diagnosis: Formation of 3-Heptanone .[9]

  • Cause: Oxidative deamination or Retro-Strecker degradation of impurities.

  • Action: Perform a headspace GC analysis to detect 3-heptanone. Store material under inert gas (Argon/Nitrogen) and away from oxidizing agents.

Issue 3: "My chiral analysis shows racemization."

Diagnosis: False Positive / Analytical Artifact.

  • Reasoning: As a quaternary amino acid, it cannot racemize via the standard proton-abstraction mechanism.

  • Real Cause:

    • Poor Resolution: The method is not separating the enantiomers effectively.

    • Initial Purity: The starting material was not enantiopure (incomplete resolution during synthesis).

  • Protocol: Use a Chiralpak ZWIX(+) or similar zwitterionic column designed for underivatized amino acids, or derivatize with Marfey's reagent (FDAA) for RP-HPLC separation.

Forced Degradation Protocols (Validation)

To validate the stability of your specific lot, perform the following stress tests.

Stress ConditionProtocolExpected OutcomeDegradant to Monitor
Acid Hydrolysis 1N HCl, 80°C, 24 hoursStable . No significant degradation.N/A (Verify amide hydrolysis)
Base Hydrolysis 1N NaOH, 80°C, 24 hoursStable .N/A
Oxidation 3% H₂O₂, RT, 24 hoursSemi-Stable . Potential N-oxide formation.

peak (N-oxide)
Thermal Solid state, 105°C, 3 daysStable . (Decarboxylation requires >180°C)3-Aminoheptane (Loss of CO2)

Analytical Method Parameters (HPLC)

Since 2-Amino-2-ethylhexanoic acid lacks a strong UV chromophore, standard UV detection (214 nm) is weak and prone to baseline noise.

Recommended Method:

  • Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is preferred.

  • Derivatization (Optional): Pre-column derivatization with OPA/FMOC or AccQ-Tag to introduce a fluorophore/chromophore.

  • Column: C18 (high carbon load) or Phenyl-Hexyl (for selectivity against the ketone).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

    • Note: The hydrophobic side chains (ethyl/butyl) provide good retention on C18.

References

  • Strecker Synthesis & Impurities

    • Zuend, S. J., et al.
    • Source:

  • Stability of Quaternary Amino Acids

    • Toniolo, C., et al.
    • Source:

  • Metabolic/Degradation Context

    • Study on 2-ethylhexanoic acid metabolism (related structure) showing beta-oxidation pathways, contrasting with the blocked alpha-position of the amino acid.
    • Source:

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-ethylhexanoic Acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Amino-2-ethylhexanoic acid. As a non-proteinogenic,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Amino-2-ethylhexanoic acid. As a non-proteinogenic, α,α-disubstituted amino acid, its synthesis presents unique challenges, particularly during scale-up. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the underlying chemical principles to empower you to solve problems effectively in your laboratory or manufacturing facility.

Section 1: Overview of Synthetic Strategies for Scale-Up

The synthesis of α,α-disubstituted amino acids like 2-Amino-2-ethylhexanoic acid typically relies on robust chemical methods that can be adapted for larger scales. The two most common and industrially relevant routes starting from 2-hexanone are the Strecker synthesis and the Bucherer-Bergs reaction.[1]

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Starting Materials Ketone (2-hexanone), Ammonia (or NH₄Cl), Cyanide Source (e.g., NaCN, KCN)Ketone (2-hexanone), Ammonium Carbonate, Cyanide Source (e.g., NaCN, KCN)
Key Intermediate α-Aminonitrile5,5-Disubstituted Hydantoin
Final Step Hydrolysis of the nitrile to a carboxylic acid.Hydrolysis of the hydantoin ring to the amino acid.
Typical Yield Moderate to HighGood to Excellent
Scalability Good, but requires careful management of toxic HCN gas evolution and exotherms.Excellent, often considered more robust and safer for large-scale operations due to in-situ generation of reactants from ammonium carbonate.[2][3]
Safety Concerns High toxicity of cyanide salts and potential for hydrogen cyanide (HCN) liberation, especially under acidic conditions.[4][5]High toxicity of cyanide salts. The reaction is typically run under basic or neutral conditions, reducing but not eliminating the risk of HCN exposure.
Waste Stream Generates inorganic salts from neutralization and hydrolysis steps.Generates carbonate and ammonia byproducts in addition to salts.

Section 2: Synthetic Route Visualization

The choice between the Strecker and Bucherer-Bergs synthesis depends on factors like available equipment, safety protocols, and desired throughput. The following diagram illustrates the high-level workflow for both pathways.

G cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis start 2-Hexanone strecker_reagents NH₃ / NH₄Cl + NaCN start->strecker_reagents bucherer_reagents (NH₄)₂CO₃ + NaCN start->bucherer_reagents aminonitrile α-Aminonitrile Intermediate strecker_reagents->aminonitrile Step 1 hydrolysis_s Acid/Base Hydrolysis aminonitrile->hydrolysis_s Step 2 final_product 2-Amino-2-ethylhexanoic Acid hydrolysis_s->final_product hydantoin Hydantoin Intermediate bucherer_reagents->hydantoin Step 1 hydrolysis_b Base Hydrolysis hydantoin->hydrolysis_b Step 2 hydrolysis_b->final_product

Caption: Comparative workflow of Strecker and Bucherer-Bergs syntheses.

Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis and scale-up of 2-Amino-2-ethylhexanoic acid.

Issue Area 1: Low Reaction Yield or Stalled Reaction

Q1: My Strecker synthesis yield is consistently low. What are the most likely causes?

A1: Low yields in the Strecker synthesis often trace back to the initial formation of the α-aminonitrile intermediate. Here’s a breakdown of common culprits and solutions:

  • Incomplete Imine Formation: The reaction between 2-hexanone and ammonia to form the ketimine is a reversible equilibrium.[4] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Causality: The challenge is more pronounced with ketones like 2-hexanone compared to aldehydes due to steric hindrance and lower electrophilicity.[6]

    • Solution: While you cannot completely remove water in a typical aqueous setup, ensuring a sufficient excess of the ammonia source (e.g., using a saturated solution of ammonia or a significant molar excess of ammonium chloride) can help drive the reaction forward. On a larger scale, some processes might use a Dean-Stark trap with an appropriate solvent if a non-aqueous system is employed, though this complicates the procedure.

  • pH Control: The nucleophilic addition of cyanide to the imine is highly pH-dependent. If the solution is too acidic, the concentration of the free cyanide nucleophile (CN⁻) decreases as it becomes protonated to HCN (pKa ~9.2). If it's too basic, the concentration of the protonated, electrophilic iminium ion decreases.

    • Solution: Maintain the reaction pH in a weakly acidic to neutral range (pH 7-9) to balance the availability of both the iminium ion and the cyanide nucleophile. Ammonium chloride (NH₄Cl) is often used as it provides both ammonia and acts as a buffer in a suitable range.[4]

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of the aminonitrile or promote side reactions.

    • Solution: For 2-hexanone, a starting temperature of 0-5°C during cyanide addition is recommended to control the exotherm, followed by a slow warm-up to room temperature or slightly above (e.g., 40-50°C) for several hours to drive the reaction to completion. Monitor progress by TLC or GC-MS.

Q2: The Bucherer-Bergs reaction has stalled, and analysis shows unreacted 2-hexanone. What should I investigate?

A2: A stalled Bucherer-Bergs reaction is less common than with the Strecker method but can occur. Key factors include:

  • Poor Solubility: 2-Hexanone has limited solubility in the typically aqueous-alcoholic media used. If the reagents are not intimately mixed, the reaction can be diffusion-limited.

    • Causality: The reaction is multicomponent and multiphasic. Efficient mixing is critical for bringing the organic ketone, aqueous ammonium carbonate, and cyanide salt together.

    • Solution: Increase the proportion of the organic co-solvent (e.g., ethanol, methanol) to improve the solubility of 2-hexanone. On a larger scale, ensure your reactor is equipped with a high-torque mechanical stirrer capable of creating a fine emulsion between the organic and aqueous phases.

  • Decomposition of Ammonium Carbonate: Ammonium carbonate can decompose upon heating, releasing ammonia and carbon dioxide.[7] If heated too quickly or for too long before the reaction initiates, the effective concentration of the necessary reagents will decrease.

    • Solution: Add the ammonium carbonate at room temperature and ensure it is well-dissolved or suspended before slowly heating the reaction mixture to the target temperature (typically 60-70°C).[3]

  • Insufficient Reaction Time/Temperature: The formation of the hydantoin from a sterically hindered ketone like 2-hexanone can be sluggish.

    • Solution: Ensure the reaction is held at the optimal temperature (e.g., 60-70°C) for a sufficient duration. It's not uncommon for these reactions to require 12-24 hours. Monitor the disappearance of the 2-hexanone spot by TLC or GC to confirm completion before proceeding with the workup.

Issue Area 2: Scale-Up and Safety

Q3: We are scaling up the synthesis from 100g to 5kg. How should we manage the exotherm from cyanide addition?

A3: This is a critical safety and process control issue. The addition of cyanide to the iminium ion is exothermic, and on a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation much less efficient.

  • Causality: Failure to control the exotherm can lead to a runaway reaction, rapid pressure buildup from boiling solvent or evolving gases (NH₃, HCN), and potential side reactions that decrease yield and purity.

  • Procedural Controls:

    • Slow, Sub-surface Addition: Add the cyanide solution (e.g., NaCN in water) slowly below the surface of the reaction mixture. This prevents localized heating and minimizes HCN exposure at the surface.

    • Jacketed Reactor Cooling: Use a reactor with a cooling jacket and a circulating coolant (e.g., glycol/water) set to a low temperature (e.g., -10°C to 0°C) to actively remove heat as it is generated.

    • Monitor Internal Temperature: The most critical parameter is the internal reaction temperature, not the jacket temperature. Use a calibrated temperature probe and set an upper limit (e.g., not to exceed 10°C during addition). The addition rate should be dictated by this internal temperature reading.

  • Safety Infrastructure:

    • Ensure the reaction is conducted in a walk-in fume hood or a well-ventilated, contained area.

    • Have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) readily available and ensure personnel are trained in its use.

    • Install an HCN gas detector in the vicinity of the reactor.

Q4: We are considering using Phase-Transfer Catalysis (PTC) to improve reaction rates. What are the scale-up challenges?

A4: Phase-transfer catalysis is an excellent technique for reactions involving water-soluble and organic-soluble reactants, and it can be applied to amino acid synthesis.[8][9] However, scaling it up introduces new challenges.

  • Causality: A PTC system relies on a catalyst (typically a quaternary ammonium salt) to shuttle a reactant (like the cyanide anion) from the aqueous phase to the organic phase where the reaction occurs.[10][11][12] The efficiency of this process is highly dependent on the interfacial surface area between the two phases.

  • Scale-Up Challenges & Solutions:

    • Mixing and Mass Transfer: What works with a magnetic stir bar in a flask will not work in a 100 L reactor. Inefficient mixing at scale leads to poor mass transfer, making the catalyst ineffective and the reaction slow.

      • Solution: Use a reactor with appropriate baffling and a mechanical stirrer designed for liquid-liquid mixing (e.g., a pitched-blade or Rushton turbine) to create a large interfacial area.

    • Emulsion Formation: Vigorous mixing can create stable emulsions that are difficult to break during workup, complicating phase separation.

      • Solution: Perform small-scale pilot experiments to determine the optimal stirring speed that provides good mixing without forming a problematic emulsion. Sometimes, adding a small amount of brine during the workup can help break the emulsion.

    • Catalyst Separation: The PTC catalyst must be completely removed from the final product.

      • Solution: The catalyst is typically water-soluble. Multiple aqueous washes during the workup are usually sufficient. For pharmaceutical applications, you must validate your cleaning procedure to show removal to an acceptable level (< ppm).

Issue Area 3: Product Purification and Purity

Q5: After hydrolysis, my crude 2-Amino-2-ethylhexanoic acid is a dark, oily residue. How can I effectively purify and crystallize it?

A5: This is a common issue, especially after a harsh hydrolysis step. The dark color indicates impurities or degradation products.

  • Causality: The α,α-disubstituted nature of the product can make it more difficult to crystallize than simpler amino acids. The ethyl and butyl groups increase its solubility in organic solvents and water.

  • Purification Strategy:

    • Initial Cleanup: Before attempting crystallization, a cleanup step is essential. After the hydrolysis is complete and the reaction is cooled, perform an extraction. Acidify the aqueous solution to pH ~1-2 to protonate any organic bases and extract with a nonpolar solvent like hexanes or methyl tert-butyl ether (MTBE) to remove nonpolar impurities and colored tars. Discard the organic layer.

    • Isolation by Isoelectric Point: 2-Amino-2-ethylhexanoic acid is an amino acid and thus has an isoelectric point (pI). Adjust the pH of the clean aqueous layer to its pI (typically around pH 5-7 for neutral amino acids) using a base like NaOH or NH₄OH. At this pH, the amino acid has a net-zero charge and its solubility in water is at a minimum, which should induce precipitation or crystallization.

    • Crystallization:

      • If the product precipitates as an oil, try re-dissolving it in a minimal amount of hot water or a water/alcohol mixture (e.g., water/isopropanol) and allowing it to cool slowly.

      • Seeding with a small crystal of pure product can be very effective.

      • If it remains an oil, it may be necessary to isolate it and attempt purification via column chromatography on silica gel using a mobile phase like dichloromethane/methanol/acetic acid.

Q6: My final product shows a persistent impurity that I cannot identify. What are the likely side products?

A6: The identity of byproducts depends on the synthetic route.

  • From Strecker Synthesis:

    • Amide Intermediate: Incomplete hydrolysis of the α-aminonitrile will leave the corresponding α-aminocarboxamide. This can be addressed by extending the hydrolysis time or using more forcing conditions (higher temperature or more concentrated acid/base).

    • Hydroxy Acid: If the imine formation is slow, the cyanide can add directly to the 2-hexanone carbonyl, forming a cyanohydrin. Upon hydrolysis, this leads to the formation of 2-hydroxy-2-ethylhexanoic acid. Improving the conditions for imine formation (as described in Q1) will minimize this.

  • From Bucherer-Bergs Synthesis:

    • Ureido Acid: Incomplete hydrolysis of the hydantoin intermediate can result in the corresponding N-carbamoyl amino acid (ureido acid).[2] This is a common impurity if the hydrolysis conditions (especially temperature and concentration of base) are insufficient.

    • Unreacted Hydantoin: The hydantoin intermediate itself may be present if the hydrolysis did not go to completion. It is typically less water-soluble than the final amino acid and may be removed by filtration prior to the final pH adjustment for product precipitation.

G start Low Yield or Stalled Reaction q_route Which Synthesis Route? start->q_route strecker Strecker q_route->strecker  Strecker bucherer Bucherer-Bergs q_route->bucherer Bucherer-Bergs   check_imine Check Imine Formation (Excess NH₃, Temp) strecker->check_imine check_ph Verify pH (7-9) for Cyanide Addition strecker->check_ph check_temp Optimize Temperature (Avoid Decomposition) strecker->check_temp check_sol Improve Solubility (Co-solvent, Mixing) bucherer->check_sol check_reagent Check Reagent Stability ((NH₄)₂CO₃ Decomposition) bucherer->check_reagent check_time Extend Reaction Time/ Increase Temperature bucherer->check_time

Caption: Troubleshooting decision tree for low reaction yield.

Section 4: Frequently Asked Questions (FAQs)

Q: Are there any "greener" or safer alternatives to using cyanide salts for this synthesis?

A: Yes, the field is actively developing safer alternatives, although their industrial adoption for this specific molecule may not be widespread yet. One approach is the use of trimethylsilyl cyanide (TMSCN) which is a liquid and can be easier to handle than solid salts, but it still liberates HCN upon exposure to water. For a truly "green" approach, biocatalytic methods are emerging. The use of enzymes or whole-cell biocatalysts can produce amino acids from renewable feedstocks under mild aqueous conditions, avoiding harsh reagents and toxic chemicals altogether.[13] However, developing a specific biocatalyst for a non-proteinogenic amino acid like 2-Amino-2-ethylhexanoic acid would require significant R&D effort.[14][15]

Q: What analytical methods are essential for monitoring the reaction and ensuring final product quality?

A: A robust analytical package is critical for process control and quality assurance.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting ketone.

    • Gas Chromatography (GC) or GC-MS: Ideal for monitoring the consumption of the volatile 2-hexanone. It provides quantitative data on the conversion.

  • Final Product Analysis:

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final, non-volatile amino acid. An appropriate column (e.g., C18 for reversed-phase) and detection method (e.g., UV after derivatization, or ELSD) should be used.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Elemental Analysis: Provides confirmation of the empirical formula and is often required for regulatory filings.

Q: This reaction produces a racemic mixture. What are the strategies for obtaining a single enantiomer?

A: Producing a single enantiomer is a common requirement for pharmaceutical applications. There are several strategies:

  • Chiral Resolution: This is the classical approach. The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

  • Asymmetric Synthesis: This is a more modern and efficient approach. It involves modifying the synthesis to directly produce one enantiomer in excess. For amino acid synthesis, this is often achieved using chiral phase-transfer catalysts, which create a chiral environment for the reaction.[8][11][12] This requires significant development but can be more cost-effective at scale than resolution.

  • Enzymatic Methods: Enzymes can be used either to resolve the racemic mixture (e.g., an acylase that selectively hydrolyzes the N-acetyl derivative of one enantiomer) or for direct asymmetric synthesis.[13][16]

References

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of metal 2-ethylhexanoates. Google Patents.
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Retrieved from [Link]

  • Production process of 2-ethyl hexanoic acid. Google Patents.
  • 2-ETHYLHEXANOIC ACID. Ataman Kimya. Retrieved from [Link]

  • 2-Ethylhexanoic Acid Production from Butyraldehyde. Intratec.us. Retrieved from [Link]

  • Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure. China/Asia On Demand (CAOD). Retrieved from [Link]

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). ResearchGate. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Retrieved from [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. Retrieved from [Link]

  • The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. PubMed. Retrieved from [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019). Chemical Reviews. Retrieved from [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. Retrieved from [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Retrieved from [Link]

  • Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. National Institutes of Health (NIH). Retrieved from [Link]

  • Strecker Synthesis of Alpha Amino Acids. (2016). YouTube. Retrieved from [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. Retrieved from [Link]

  • Amino Acid Manufacturing Process: Industrial and Biotech Approaches. (2025). Yasmin Trading. Retrieved from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. Retrieved from [Link]

  • Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. IJSAT. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved from [Link]

  • Strecker amino acid synthesis. Grokipedia. Retrieved from [Link]

  • Selected chemical routes toward synthesis of α‐amino acids. ResearchGate. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature. Retrieved from [Link]

  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. (2021). MDPI. Retrieved from [Link]

  • Biotechnological production of amino acids and derivatives: Current status and prospects. (2021). Springer. Retrieved from [Link]

Sources

Troubleshooting

preventing racemization during unnatural amino acid synthesis

Technical Support Center: Unnatural Amino Acid Synthesis Topic: Preventing Racemization During Synthesis & Coupling Ticket ID: #RAC-001-UAA Introduction: The Chirality Imperative Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Unnatural Amino Acid Synthesis Topic: Preventing Racemization During Synthesis & Coupling Ticket ID: #RAC-001-UAA

Introduction: The Chirality Imperative

Welcome to the Technical Support Center. As researchers, we know that in the realm of unnatural amino acids (UAAs), enantiomeric purity is not a luxury—it is the baseline for biological validity. A 1% impurity of a D-isomer in a bioactive L-peptide can turn a therapeutic into a toxin or an inert molecule.

This guide moves beyond standard textbook advice. It addresses the specific, high-stakes challenges of coupling sterically demanding, electron-deficient, or chemically sensitive UAAs where standard Fmoc protocols fail.

Module 1: The "Why" – Mechanistic Diagnostics

Before troubleshooting, you must understand the enemy. Racemization in UAA synthesis rarely happens via direct enolization of the free acid. It almost exclusively occurs during the activation step via the 5(4H)-oxazolone (azlactone) pathway.

The Oxazolone Pathway

When you activate a carboxyl group (forming an active ester), the carbonyl oxygen of the upstream amide backbone can attack the activated carbonyl.[1] This forms a cyclic oxazolone. The alpha-proton on this ring is highly acidic (pKa ~9 vs. ~21 for a standard amide), allowing weak bases to deprotonate it, destroying chirality.

OxazoloneMechanism Start Protected Amino Acid (L-Isomer) Activation Activation (DIC/Oxyma or HATU) Start->Activation ActiveEster Active Ester (Reactive Intermediate) Activation->ActiveEster ActiveEster->Start Coupling (Fast) Oxazolone 5(4H)-Oxazolone (Cyclic Azlactone) ActiveEster->Oxazolone Backbone Attack Enol Resonance Stabilized Enol (Achiral) Oxazolone->Enol Base (-H+) Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone +H+ (Random Face)

Figure 1: The Danger Zone. Racemization competes with coupling.[2] If coupling is slow (due to steric bulk of UAAs), the Oxazolone pathway dominates.

Module 2: Reagent Selection & Optimization

Standard Protocol Failure: Using HBTU/DIPEA for bulky UAAs is a primary cause of racemization. The base (DIPEA) initiates the oxazolone formation before the slow coupling can occur.

The Solution: Switch to "Base-Free" or "Weak-Base" architectures using modern additives.

Comparative Reagent Data
Reagent SystemRisk LevelBest Use CaseMechanism of Safety
DIC / HOBt ModerateStandard AAsHOBt intercepts the O-acylisourea, preventing oxazolone.
DIC / Oxyma Pure Low Most UAAs Oxyma is more acidic (pKa 4.6) than HOBt, suppressing base-catalyzed proton abstraction.
HATU / HOAt / TMP LowSterically HinderedHOAt's pyridine nitrogen stabilizes the active ester via the "neighboring group effect," accelerating coupling > racemization.
HBTU / DIPEA High Avoid for UAAs Strong base + onium salt = rapid pre-activation racemization.
Protocol: The "Safe" Oxyma Coupling

For coupling a sensitive UAA (e.g., Fmoc-Phenylglycine-OH or N-methyl AAs).

  • Dissolution: Dissolve Fmoc-UAA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).[1]

    • Critical: Do NOT add base (DIPEA/TEA) at this stage.

    • Pre-activation: Allow to react for exactly 2 minutes. Long pre-activation increases risk.

  • Coupling: Add the mixture to the resin-bound amine.

  • Agitation: Shake at room temperature.

    • Note: If microwave is required, limit temperature to 50°C max.

Module 3: Base Management & Troubleshooting

When using onium salts (HATU, PyBOP) or Fmoc-chlorides, a base is required.[2] The choice of base is the single most critical variable in preventing racemization.

The Rule of Thumb: Steric hindrance in the base prevents it from abstracting the shielded alpha-proton of the amino acid.

Decision Logic: Selecting the Right Base

BaseSelection Start Select Base for UAA Coupling Q1 Is the UAA Cysteine or Histidine? Start->Q1 Q2 Is the UAA Sterically Hindered? (e.g., Aib, N-Me) Q1->Q2 No Result1 USE: Sym-Collidine (TMP) (Highly Hindered, Weak Base) Q1->Result1 Yes Result2 USE: DIPEA (Diea) (Only with HATU/HOAt) Q2->Result2 Yes (Fast Coupling Needed) Result3 USE: NMM (N-methylmorpholine) (Weaker than DIPEA) Q2->Result3 No (Standard UAA)

Figure 2: Base Selection Logic. Collidine is the "safety net" for high-risk couplings.

Why Collidine (TMP)? 2,4,6-Trimethylpyridine (Collidine) is sterically bulky and a weaker base than DIPEA. It is sufficient to neutralize the acid generated during coupling but too hindered to effectively abstract the alpha-proton from the oxazolone intermediate.

Module 4: Quality Control – Marfey’s Method

You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate enantiomers of UAAs. Marfey’s Method is the gold standard for validating chiral purity.

Principle: React the hydrolyzed amino acid with a chiral reagent (FDAA) to create diastereomers.[3] Diastereomers have different physical properties and separate easily on standard C18 columns.

Step-by-Step Protocol
  • Hydrolysis (If Peptide):

    • Hydrolyze peptide in 6M HCl at 110°C for 24h (Note: Use propionic acid/HCl for Tryptophan analogs to prevent degradation).

    • Dry completely under N2.

  • Derivatization:

    • Resuspend sample (50 µmol) in 100 µL H2O.

    • Add 200 µL 1% FDAA (Marfey’s Reagent) in acetone.

    • Add 40 µL 1M NaHCO3 .

    • Incubate at 40°C for 1 hour .

  • Quenching:

    • Cool to RT.

    • Add 20 µL 2M HCl to stop reaction.

    • Dilute with 50% Acetonitrile/H2O.

  • Analysis:

    • Inject on C18 HPLC (UV 340 nm).

    • Result: The L-L diastereomer elutes differently than the D-L diastereomer.[3]

FAQ: Rapid Troubleshooting

Q: I am synthesizing a peptide with Cysteine and Histidine. My yield is good, but activity is low. Why? A: You likely have significant racemization. Cys and His are the most prone to base-catalyzed racemization.[4]

  • Fix: Switch from DIPEA to Collidine (TMP) . Use Oxyma Pure instead of HOBt. Keep microwave temperature below 50°C .

Q: Can I use microwave irradiation to force the coupling of my bulky UAA? A: Yes, but with strict limits. High temperature (>75°C) exponentially increases the rate of oxazolone formation.

  • Fix: Use " pulsed" microwave energy or cap the temperature at 50°C. Extend reaction time rather than increasing temperature.

Q: My UAA is N-methylated. Coupling is extremely slow. A: N-methyl amino acids are prone to racemization because the coupling is slow, giving the activated ester time to racemize.[4]

  • Fix: Use COMU or HATU/HOAt . These are the most powerful activators. Perform double couplings.

Q: I see a "double peak" on my LC-MS. Is this racemization? A: It is highly likely. If the masses are identical but retention times differ, they are diastereomers. Confirm by spiking the mixture with a pure D-isomer standard of your UAA (if available) or use Marfey’s method.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole Sulfonates: A New Class of Efficient Peptide Coupling Additives. European Journal of Organic Chemistry, 2002(13), 2283–2287. Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[5] Carlsberg Research Communications, 49, 591–596.[5] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Optimization

Technical Support Center: Challenges in the Synthesis of 2-Ethylhexanoic Acid

Introduction Welcome to the Technical Support Center for the synthesis of 2-ethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-ethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this widely used carboxylic acid. 2-Ethylhexanoic acid and its derivatives are crucial in various applications, including the production of plasticizers, stabilizers, lubricants, and as metal salts for catalysts and paint driers.[1] The industrial synthesis of 2-ethylhexanoic acid predominantly follows a multi-step process starting from the hydroformylation of propylene to produce n-butyraldehyde. This is followed by an aldol condensation, hydrogenation to 2-ethylhexanal, and finally, the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid.[1][2] Each of these steps presents unique challenges that can impact yield, purity, and overall process efficiency.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in a laboratory setting.

Troubleshooting Guides

Issue 1: Low Conversion of 2-Ethylhexanal to 2-Ethylhexanoic Acid

Question: My oxidation of 2-ethylhexanal is showing low conversion, and a significant amount of starting material remains. What are the likely causes, and how can I improve the conversion rate?

Answer: Low conversion in the oxidation of 2-ethylhexanal is a common issue that can often be traced back to several key experimental parameters. The oxidation is typically a radical chain reaction and is sensitive to reaction conditions.[3]

Potential Causes & Solutions:

  • Insufficient Catalyst Activity or Concentration:

    • Causality: The catalyst, whether a transition metal salt (e.g., manganese or cobalt) or an organocatalyst like N-hydroxyphthalimide (NHPI), is crucial for initiating and propagating the radical chain reaction.[3][4] Insufficient catalyst loading or a deactivated catalyst will result in a sluggish or stalled reaction.

    • Troubleshooting:

      • Catalyst Selection: For metal-catalyzed oxidations, manganese (II) salts are often effective.[3] NHPI is an excellent metal-free alternative that can provide high selectivity under mild conditions.[3][5]

      • Catalyst Loading: Optimize the catalyst concentration. For NHPI, a loading of 1-5 mol% is a good starting point.[6] For manganese catalysts, concentrations in the range of 50 ppm can be effective.[4]

      • Catalyst Deactivation: Ensure your catalyst has not been deactivated by impurities. Use fresh, high-purity catalyst for each reaction.

  • Inadequate Oxygen or Air Supply:

    • Causality: Molecular oxygen (from air or pure O₂) is the terminal oxidant in this reaction. A limited supply of oxygen will be the rate-limiting factor, leading to incomplete conversion.

    • Troubleshooting:

      • Gas Flow Rate: Ensure a steady and sufficient flow of oxygen or air into the reaction mixture. The flow rate should be optimized for the scale of your reaction.

      • Gas Dispersion: Vigorous stirring is essential to ensure good gas-liquid mass transfer, allowing the oxygen to dissolve in the reaction medium and participate in the reaction.[6]

  • Suboptimal Reaction Temperature:

    • Causality: The oxidation of 2-ethylhexanal is an exothermic process.[3] While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the formation of byproducts and potentially catalyst decomposition. Conversely, a temperature that is too low will result in a slow reaction rate.

    • Troubleshooting:

      • Temperature Control: Carefully control the reaction temperature. For NHPI-catalyzed reactions, a temperature range of 30-60°C has been shown to be effective, with higher temperatures generally leading to higher conversion.[3] For manganese-catalyzed reactions, temperatures around 40°C have been used successfully.[3]

      • Heat Dissipation: For larger-scale reactions, ensure adequate cooling to manage the exotherm and maintain a stable reaction temperature.

  • Presence of Inhibitors:

    • Causality: Impurities in the 2-ethylhexanal starting material or the solvent can act as radical scavengers, inhibiting the chain reaction.

    • Troubleshooting:

      • Purity of Starting Materials: Use purified 2-ethylhexanal and high-purity solvents. Consider distilling the 2-ethylhexanal immediately before use if purity is a concern.

Issue 2: High Levels of Byproducts and Low Selectivity

Question: My 2-ethylhexanoic acid is contaminated with significant impurities, such as 3-heptanone and 3-heptyl formate. How can I minimize the formation of these byproducts?

Answer: The formation of byproducts is a significant challenge in the synthesis of 2-ethylhexanoic acid, directly impacting the purity of the final product and the complexity of purification. The choice of solvent and catalyst, along with precise control of reaction conditions, are critical for achieving high selectivity. Common byproducts include heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate.[3][6]

Strategies to Minimize Byproduct Formation:

  • Solvent Selection:

    • Causality: The solvent plays a critical role in the reaction mechanism. Non-polar solvents can favor reaction pathways that lead to the formation of esters like 3-heptyl formate.[3] Protic solvents, through hydrogen bonding, can influence the reaction intermediates and improve selectivity towards the desired carboxylic acid.[7][8][9]

    • Troubleshooting:

      • Polar vs. Non-polar: While aprotic solvents may lead to higher reaction rates, protic solvents like isobutanol have been shown to significantly increase the selectivity for 2-ethylhexanoic acid, achieving >99% in some cases with an NHPI catalyst.[3][5]

      • Solvent Polarity: A systematic study has shown that the polarity of the solvent has a critical role in determining reactivity and selectivity.[7][8][9] Experiment with different solvents to find the optimal balance between conversion and selectivity for your specific catalyst system.

  • Catalyst Choice and its Impact on Selectivity:

    • Causality: The nature of the catalyst influences the stability of the radical intermediates and can direct the reaction towards different pathways.

    • Troubleshooting:

      • NHPI Catalysis: N-hydroxyphthalimide is known to be a highly selective catalyst for the oxidation of aldehydes to carboxylic acids.[3][5]

      • Metal Catalysis: While effective, some transition metal catalysts may promote side reactions. If using a metal catalyst, ensure the reaction conditions are optimized to favor the formation of the carboxylic acid.

  • Temperature and Reaction Time:

    • Causality: As mentioned previously, higher temperatures can accelerate the formation of byproducts. Prolonged reaction times, even at optimal temperatures, can also lead to the degradation of the product and the formation of impurities.

    • Troubleshooting:

      • Optimize Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate and high conversion.

      • Monitor Reaction Progress: Monitor the reaction by a suitable analytical technique (e.g., GC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent over-oxidation or side reactions.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my 2-ethylhexanoic acid. What are the recommended methods for removing unreacted starting materials and byproducts?

Answer: The purification of 2-ethylhexanoic acid is crucial for obtaining a high-purity product. The choice of purification method will depend on the nature and quantity of the impurities present.

Purification Strategies:

  • Distillation:

    • Principle: Fractional distillation under reduced pressure is the most common and effective method for purifying 2-ethylhexanoic acid.[5][10] The components of the reaction mixture are separated based on their different boiling points.

    • Procedure:

      • Removal of Low-Boiling Impurities: Initially, a fractional distillation at atmospheric or slightly reduced pressure can be used to remove lower-boiling impurities and any remaining solvent.

      • Vacuum Distillation of Product: The crude 2-ethylhexanoic acid is then distilled under a higher vacuum to isolate the pure product, leaving behind higher-boiling impurities and catalyst residues. The boiling point of 2-ethylhexanoic acid is approximately 228 °C at atmospheric pressure.[1]

  • Liquid-Liquid Extraction:

    • Principle: This technique can be used as a preliminary purification step to remove certain types of impurities.

    • Procedure:

      • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the 2-ethylhexanoic acid into its water-soluble salt. This will separate it from non-acidic organic impurities. The aqueous layer is then acidified to regenerate the pure 2-ethylhexanoic acid, which can be extracted back into an organic solvent.

      • Water Washing: Washing the crude product with water can help remove water-soluble impurities.[10]

  • Dealing with Specific Impurities:

    • Unreacted 2-Ethylhexanal: Can be removed by distillation due to its lower boiling point compared to the acid.

    • Catalyst Residues: Metal-based catalysts can often be removed by filtration or by washing the organic solution with a suitable aqueous solution. NHPI is soluble in some organic solvents and will need to be separated by distillation or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for synthesizing 2-ethylhexanoic acid? A1: The most common industrial synthesis starts with propylene, which is converted to n-butyraldehyde via hydroformylation. The n-butyraldehyde then undergoes an aldol condensation to form 2-ethyl-2-hexenal, which is subsequently hydrogenated to 2-ethylhexanal. The final step is the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid.[1][2]

Q2: What are the main byproducts I should expect in the oxidation of 2-ethylhexanal? A2: Common byproducts include heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate.[3][6] The formation and distribution of these byproducts are highly dependent on the reaction conditions, particularly the solvent and catalyst used.

Q3: How can I monitor the progress of my reaction and analyze the purity of the final product? A3: Gas chromatography (GC) with a flame ionization detector (FID) is a standard and effective method for monitoring the reaction progress by quantifying the consumption of the starting material and the formation of the product and byproducts.[6] For purity analysis of the final product, GC is also the preferred method. For structural confirmation of any unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.

Q4: Are there alternative, "greener" synthesis routes for 2-ethylhexanoic acid? A4: Research is ongoing to develop more environmentally friendly synthesis routes. One area of focus is the direct oxidation of 2-ethylhexanol to 2-ethylhexanoic acid using molecular oxygen as the oxidant and heterogeneous catalysts.[11] This approach avoids the use of stoichiometric and often hazardous oxidizing agents. The use of organocatalysts like NHPI with air or oxygen also represents a greener alternative to some traditional metal-based catalysts.[3][5]

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Ethylhexanoic Acid via NHPI-Catalyzed Oxidation of 2-Ethylhexanal

This protocol is based on a highly selective method described in the literature.[3][5]

Materials:

  • 2-Ethylhexanal (high purity)

  • N-hydroxyphthalimide (NHPI)

  • Isobutanol (solvent)

  • Oxygen gas (or clean, dry air)

  • Reaction flask equipped with a magnetic stirrer, gas inlet, reflux condenser, and temperature probe.

Procedure:

  • To a reaction flask, add 2-ethylhexanal and isobutanol.

  • Add N-hydroxyphthalimide (1-5 mol% relative to the 2-ethylhexanal).

  • Begin vigorous stirring and start a continuous flow of oxygen or air into the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain this temperature throughout the reaction.

  • Monitor the reaction progress by GC.

  • Once the 2-ethylhexanal has been consumed, stop the heating and the gas flow.

  • Cool the reaction mixture to room temperature.

  • The crude product can then be purified by fractional distillation under reduced pressure.

Data Presentation: The Effect of Solvent on the Oxidation of 2-Ethylhexanal

The choice of solvent has a profound impact on the selectivity of the oxidation of 2-ethylhexanal. The following table summarizes the results from a study on the NHPI-catalyzed oxidation of 2-ethylhexanal in various solvents.

Solvent2-Ethylhexanal Conversion (%)2-Ethylhexanoic Acid Selectivity (%)
Acetic Acid99.961.9
Acetonitrile99.847.1
Toluene99.560.7
Heptane98.968.7
Isobutanol47.892.6
n-Butanol42.797.0

Data adapted from Czieszowic et al. (2023).[3] This data clearly illustrates that while non-polar solvents can lead to high conversion, polar protic solvents like butanol offer significantly higher selectivity for the desired 2-ethylhexanoic acid.

Visualizations

Diagram 1: Overall Synthesis Pathway of 2-Ethylhexanoic Acid

Synthesis_Pathway Propylene Propylene n_Butyraldehyde n-Butyraldehyde Propylene->n_Butyraldehyde Hydroformylation Ethylhexenal 2-Ethyl-2-hexenal n_Butyraldehyde->Ethylhexenal Aldol Condensation Ethylhexanal 2-Ethylhexanal Ethylhexenal->Ethylhexanal Hydrogenation EHA 2-Ethylhexanoic Acid Ethylhexanal->EHA Oxidation

Caption: Industrial synthesis route to 2-ethylhexanoic acid.

Diagram 2: Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion of 2-Ethylhexanal CheckCatalyst Check Catalyst Activity and Concentration Start->CheckCatalyst CheckOxygen Check Oxygen/Air Supply Start->CheckOxygen CheckTemp Check Reaction Temperature Start->CheckTemp CheckPurity Check Starting Material Purity Start->CheckPurity SolutionCatalyst Optimize Catalyst Loading Use Fresh Catalyst CheckCatalyst->SolutionCatalyst SolutionOxygen Increase Gas Flow Rate Improve Stirring CheckOxygen->SolutionOxygen SolutionTemp Optimize Temperature Ensure Adequate Cooling CheckTemp->SolutionTemp SolutionPurity Purify Starting Material CheckPurity->SolutionPurity

Caption: Troubleshooting workflow for low reaction conversion.

References

  • Wang, Y., Qin, Y., Huang, Y., Li, Y., Xu, J., Jin, L., Peng, F., & Zhao, Y. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 855843. [Link]

  • Wang, Y., Qin, Y., Huang, Y., Li, Y., Xu, J., Jin, L., Peng, F., & Zhao, Y. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. PubMed, 35402373. [Link]

  • Wang, Y., Qin, Y., Huang, Y., Li, Y., Xu, J., Jin, L., Peng, F., & Zhao, Y. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. PMC, PMC8989829. [Link]

  • Wikipedia contributors. (2023). Manganese-mediated coupling reactions. Wikipedia. [Link]

  • Wikipedia contributors. (2023). 2-Ethylhexanoic acid. Wikipedia. [Link]

  • BenchChem. (2025).
  • Vanoye, L., & Favre-Réguillon, A. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, 26(2), 279-287. [Link]

  • Lu, C. (2012). Study On Synthesis Of 2-ethylhexoic Acid By Oxidation Of 2-ethylhexanol Using O2. Thesis.
  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Ataman Kimya. [Link]

  • BenchChem. (2025).
  • Nagy, B. S., et al. (2022). N‐Hydroxyphthalimide Catalyzed Aerobic Oxidation of Aldehydes under Continuous Flow Conditions.
  • Sima, M., et al. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Ethylhexanal. PubChem Compound Database. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews, 110(4), 2455-2480.
  • Ciriminna, R., & Pagliaro, M. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry, 9, 1114-1121.
  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. TRUNNANO. [Link]

  • Jones, A. X., et al. (2018). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite.
  • Li, W., et al. (2014). Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure.
  • Organic Chemistry. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. [Link]

  • Czieszowic, Ł., Orlińska, B., Lisicki, D., & Pankalla, E. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Materials, 16(17), 5778. [Link]

  • Czieszowic, Ł., Orlińska, B., Lisicki, D., & Pankalla, E. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. PMC, PMC10488661. [Link]

  • Intratec. (n.d.). 2-Ethylhexanoic Acid Production from Butyraldehyde. Intratec. [Link]

  • JP2001288141A - Stannous di(2-ethylhexanoate) and method for purifying the same.
  • Ishii, Y., et al. (1998). Novel Catalysis by N-Hydroxyphthalimide in the Oxidation of Organic Substrates by Molecular Oxygen. The Journal of Organic Chemistry, 63(23), 8190-8198.
  • Organic Chemistry Portal. (2026). Manganese Dioxide, MnO2. WordPress.
  • Chen, J., & White, M. C. (2010). Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. PMC, PMC2929314.
  • Eureka | Patsnap. (n.d.). 2-ethyl hexanoic acid production method.
  • Tsekhina, N. N., & Freidin, B. G. (1986). Kinetics and mechanism of oxidation of 2-ethylhexanol in presence of cobalt 2-ethylhexanoate. J. Appl. Chem. USSR (Engl. Transl.), 59(3).
  • Wang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • Czieszowic, Ł., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
  • US6033551A - Synthesis of metal 2-ethylhexanoates.
  • Wang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers.
  • Hekmatshoar, R., et al. (2014). A practical and highly efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2-ethylhexanoic acid as a reusable organocatalyst and reaction medium. GU J Sci, 28(1), 21-26.
  • KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Analytical Standards for 2-Ethylhexanoic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry, the quality of your reference standard is the bedrock of reliable and reproducible results. This is particular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality of your reference standard is the bedrock of reliable and reproducible results. This is particularly true for the quantification of 2-Ethylhexanoic Acid (2-EHA), a compound of interest across diverse fields, from being a potential impurity in pharmaceutical manufacturing to a biomarker of environmental exposure. This guide provides an in-depth comparison of analytical standards and methodologies for the determination of 2-EHA, empowering you to make informed decisions for your specific application.

The Cornerstone of Accurate Measurement: Choosing Your 2-Ethylhexanoic Acid Standard

The selection of an appropriate analytical standard is the first and most critical step in any quantitative workflow. The two primary grades of standards available are Analytical Standards and Certified Reference Materials (CRMs). Understanding the distinction is paramount for ensuring the integrity of your data.

Analytical Standards are high-purity substances suitable for routine qualitative and quantitative analysis. They are well-characterized, and a certificate of analysis (CoA) is provided, typically stating the purity as determined by a specific method (e.g., ≥99.5% by GC).

Certified Reference Materials (CRMs) , on the other hand, are produced under a much stricter regimen, adhering to international standards such as ISO 17034 and ISO/IEC 17025.[1] A CRM is accompanied by a certificate that provides the certified value of a specified property (e.g., purity or concentration), its associated uncertainty at a stated level of confidence, and a statement of metrological traceability. This traceability to a recognized standard, often from a National Metrology Institute (NMI), provides the highest level of accuracy and comparability of measurement results.

FeatureAnalytical StandardCertified Reference Material (CRM)
Primary Use Routine analysis, method development, quality control.Calibration, method validation, establishing traceability, quality control.
Purity/Concentration High purity, stated on CoA.Certified value with a documented uncertainty.
Traceability Not always guaranteed.Metrologically traceable to a recognized standard.
Certification Certificate of Analysis provided.Produced under ISO 17034 with a detailed certificate.
Cost Generally lower.Higher due to rigorous certification process.

The Causality Behind the Choice: For routine process monitoring or initial method development, a high-purity analytical standard may suffice. However, for applications requiring the highest level of accuracy and for method validation, especially in regulated environments such as pharmaceuticals, the use of a CRM is indispensable. The documented uncertainty of a CRM allows for a more accurate estimation of the total uncertainty of the analytical measurement.

Navigating the Analytical Landscape: A Comparison of Methodologies

The choice of analytical technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For 2-EHA, Gas Chromatography (GC) and Ion Chromatography (IC) are the most prevalent methods, with High-Performance Liquid Chromatography (HPLC) also being a viable option.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-EHA. Due to its carboxylic acid group, derivatization is often employed to improve peak shape and thermal stability.

Common Detectors:

  • Flame Ionization Detector (FID): A robust and widely used detector providing excellent sensitivity for carbon-containing compounds.

  • Mass Spectrometry (MS): Offers high selectivity and structural information, making it ideal for complex matrices and confirmation of identity.

  • Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds. Derivatization of 2-EHA with a halogen-containing reagent, such as pentafluorobenzyl bromide, makes it amenable to highly sensitive detection by ECD.[2]

Ion Chromatography (IC): A Simpler Approach for Aqueous Samples

IC has emerged as a compelling alternative to GC, particularly for the analysis of 2-EHA in aqueous matrices, such as pharmaceutical formulations. A key advantage is the ability to often perform direct analysis without the need for derivatization or complex sample extraction.

Head-to-Head: GC vs. IC for 2-EHA in Potassium Clavulanate

A prime example of the comparative advantages of these techniques is the analysis of 2-EHA as a potential impurity in the active pharmaceutical ingredient (API) potassium clavulanate.[2][3]

The United States Pharmacopeia (USP) monograph for potassium clavulanate has traditionally described a GC-FID method for the determination of 2-EHA.[4][5] This method, however, necessitates a cumbersome sample preparation involving acidification and multiple solvent extractions.[2][3]

In contrast, a modern Reagent-Free™ Ion Chromatography (RFIC™) system offers a significantly streamlined workflow.[2][3]

Workflow Comparison: GC vs. IC for 2-EHA in Potassium Clavulanate

cluster_0 USP GC-FID Method cluster_1 Modern IC Method gc_start Dissolve Sample in Strong Acid gc_ext1 Extract with Organic Solvent (x2) gc_start->gc_ext1 gc_gc GC-FID Analysis gc_ext1->gc_gc ic_start Dissolve Sample in DI Water ic_inject Direct Injection ic_start->ic_inject ic_ic IC Analysis ic_inject->ic_ic

Sources

Comparative

Definitive Structural Confirmation of 2-Amino-2-ethylhexanoic Acid: A Multi-Method Comparison Guide

Topic: Definitive Structural Confirmation of 2-Amino-2-ethylhexanoic Acid Content Type: Publish Comparison Guide Executive Summary In the landscape of non-proteinogenic amino acids, 2-Amino-2-ethylhexanoic acid (CAS: 630...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Structural Confirmation of 2-Amino-2-ethylhexanoic Acid Content Type: Publish Comparison Guide

Executive Summary

In the landscape of non-proteinogenic amino acids, 2-Amino-2-ethylhexanoic acid (CAS: 6300-78-3 for S-isomer) represents a critical scaffold for constraining peptide backbone conformation. Unlike standard


-amino acids, this molecule possesses a quaternary 

-carbon
, bearing both an ethyl group and a butyl chain (derived from the hexanoic backbone) alongside the amine and carboxyl moieties.[1]

This structural feature presents a unique analytical challenge: the absence of the characteristic


-proton eliminates the standard diagnostic signal used in 1H NMR to verify amino acid identity. Consequently, researchers often face ambiguity when distinguishing this compound from its regioisomers (e.g., 2-amino-octanoic acid) or process impurities (e.g., 2-ethylhexanoic acid).[1]

This guide objectively compares the performance of four analytical methodologies—NMR, HRMS, Chiral HPLC, and XRD —to establish a self-validating protocol for structural confirmation.

Part 1: The Structural Challenge

The core difficulty in confirming 2-Amino-2-ethylhexanoic acid lies in its tetrasubstituted center .

  • Formula:

    
    
    
  • Molecular Weight: 159.23 g/mol [1]

  • Key Feature: The

    
    -carbon is bonded to:
    
    • Carboxyl group (

      
      )[1][2]
      
    • Amine group (

      
      )
      
    • Ethyl group (

      
      )[1]
      
    • Butyl group (

      
      )
      

Because the ethyl and butyl chains are chemically distinct, the molecule is chiral .[2] However, the lack of an


-proton renders standard 1H NMR coupling analysis insufficient for immediate identification.[1][2]
Part 2: Comparative Analysis of Analytical Methodologies

The following table contrasts the "performance" of analytical alternatives based on their ability to resolve specific structural questions.

Feature1H NMR (1D) 13C / 2D NMR HRMS (Q-TOF) Chiral HPLC Single Crystal XRD
Primary Output Proton environmentCarbon connectivityExact Mass & FormulaEnantiomeric PurityAbsolute Configuration

-Carbon Detection
Fail (Silent)Excellent (Quaternary signal)N/AIndirectDirect
Isomer Differentiation Low (Signal overlap)High (HMBC correlations)Medium (Fragmentation)High (Retention time)Ultimate
Sample Requirement ~5-10 mg~20-50 mg< 1 mg< 1 mgHigh quality crystal
Turnaround Time < 1 Hour4-12 Hours< 1 Hour2-4 HoursDays/Weeks
Cost Efficiency HighMediumHighMediumLow
Part 3: Deep Dive & Experimental Protocols
1. NMR Spectroscopy: The "Silent Alpha" Confirmation

Why this method? While 1H NMR is the standard for purity, it is the absence of a signal that confirms the quaternary structure. The definitive proof comes from 13C NMR, where the quaternary carbon appears in a distinct low-field region (approx. 60-65 ppm), significantly shifted from protonated


-carbons.

Protocol:

  • Solvent: Dissolve 20 mg of sample in

    
     with 
    
    
    
    (to solubilize the zwitterion) or
    
    
    .
  • 1H Acquisition: Acquire standard spectrum.

    • Diagnostic Check: Confirm absence of signals between 3.5–4.5 ppm (typical

      
      -H region).[1][2]
      
    • Integration: Verify alkyl region integrates to 14 protons (Ethyl: 5, Butyl: 9).[1][2]

  • 13C Acquisition: Acquire proton-decoupled 13C spectrum (minimum 512 scans).

    • Target Signal: Look for a low-intensity singlet around 60–65 ppm .[1][2] This is the quaternary

      
      -carbon.[1][2]
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set up a long-range C-H correlation experiment.

    • Validation: The quaternary carbon (60-65 ppm) must show correlations to both the ethyl

      
       protons and the butyl 
      
      
      
      protons. This proves both chains are attached to the same center.[1][2]
2. High-Resolution Mass Spectrometry (HRMS)

Why this method? To rule out non-isomeric impurities (like the starting material 2-ethylhexanoic acid, MW 144.21).[1] HRMS confirms the presence of the nitrogen atom.[2]

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Mass: Calculated

    
     for 
    
    
    
    .
  • Fragmentation (MS/MS):

    • Apply collision energy (10-30 eV).[1][2]

    • Diagnostic Fragment: Loss of formic acid/carboxyl group (

      
      , -46 Da) is common.[1] Look for peak at 114.1 Da  (Iminium ion formation).[1][2]
      
3. Chiral HPLC: Enantiomeric Purity

Why this method? Since the synthesis (often Strecker or Bucherer-Bergs) can yield racemates, separating the (S)-enantiomer is crucial for biological activity.[1]

Protocol (Direct Method):

  • Column: Zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX(+) or Crown Ether based columns like Crownpak CR-I).[1]

  • Mobile Phase:

    
     with 50mM Formic Acid.[1][2]
    
  • Detection: ELSD or CAD (since the molecule lacks a strong UV chromophore).[1][2]

  • Validation: Inject racemic standard to establish separation factor (

    
    ). Inject sample to determine e.e.%.[1][2]
    
Part 4: Visualization of the Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the structure, moving from routine checks to definitive structural proof.

StructureConfirmation Start Unknown Sample (Putative 2-Amino-2-ethylhexanoic acid) HRMS Step 1: HRMS (ESI+) Target: 160.1338 Da Start->HRMS MassCheck Mass Matches? HRMS->MassCheck Reject1 REJECT Impurity or Wrong Compound MassCheck->Reject1 No NMR_1H Step 2: 1H NMR (D2O/NaOD) Check 3.5-4.5 ppm region MassCheck->NMR_1H Yes AlphaCheck Alpha-Proton Present? NMR_1H->AlphaCheck Reject2 REJECT Isomer (e.g., 2-amino-octanoic acid) AlphaCheck->Reject2 Yes (Signal Found) NMR_13C Step 3: 13C NMR & HMBC Look for Quaternary C (~60-65 ppm) AlphaCheck->NMR_13C No (Silent Region) QuatCheck Quaternary Signal Confirmed? NMR_13C->QuatCheck QuatCheck->Reject1 No Chiral Step 4: Chiral HPLC Determine e.e. % QuatCheck->Chiral Yes Final CONFIRMED STRUCTURE 2-Amino-2-ethylhexanoic acid Chiral->Final

Caption: Logical workflow for the structural confirmation of 2-Amino-2-ethylhexanoic acid, prioritizing the exclusion of isomers via NMR silence and mass accuracy.

Part 5: References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid. (Note: Precursor reference for backbone comparison). Retrieved from [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1][2] Stereoselective synthesis of quaternary

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][2] (Foundational text on quaternary amino acid synthesis and analysis).
    
  • Phenomenex. (2024).[1][2] Chiral HPLC Applications Guide for Amino Acids. Retrieved from [Link]

Sources

Validation

Validation of 2-Ethylhexanoic Acid Detection: A Comparative Guide for Pharma

Audience: Researchers, Quality Control Scientists, and Drug Development Professionals. Purpose: To provide an objective, data-driven comparison of analytical methods for 2-Ethylhexanoic Acid (2-EHA), ranging from compend...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Quality Control Scientists, and Drug Development Professionals. Purpose: To provide an objective, data-driven comparison of analytical methods for 2-Ethylhexanoic Acid (2-EHA), ranging from compendial standards to high-sensitivity alternatives.

The Regulatory & Toxicological Context

2-Ethylhexanoic acid (2-EHA) occupies a critical "grey area" in pharmaceutical impurities. While often categorized alongside Class 3 (low toxicity) residual solvents due to its historical use, its toxicological profile demands stricter scrutiny.

  • Toxicity: 2-EHA is a known reproductive toxicant (Category 1B in EU CLP regulations). It exhibits teratogenic effects similar to valproic acid.[1]

  • Regulatory Limits:

    • USP Monograph (Potassium Clavulanate): Historically allows a high limit of 0.8% (8,000 ppm) because 2-EHA is used as a precipitation agent in the manufacturing process [1].

    • ICH Q3C / PDE Approach: For non-specific cases, a Permitted Daily Exposure (PDE) calculation is required.[1] Toxicology data suggests a PDE of approximately 12 mg/day (based on NOEL in rat/mouse studies), which is significantly stricter than the default Class 3 limit of 50 mg/day [2, 3].[2]

  • The Challenge: Standard methods designed for the 0.8% limit (USP) often lack the sensitivity required for modern PDE-based trace analysis (typically <100 ppm), necessitating advanced validation strategies.[2]

Method Landscape: A Comparative Overview

We evaluate three distinct approaches: the Compendial GC-FID (Robustness), the Direct Injection GC-MS (Sensitivity), and Ion Chromatography (The "Green" Alternative).[2]

FeatureMethod A: GC-FID (USP Modified) Method B: Headspace/Direct GC-MS Method C: Ion Chromatography (IC)
Primary Use Routine QC, High-concentration API testing.Trace impurity analysis, Genotoxic impurity screening.High-throughput, Green chemistry, Water-soluble matrices.
Sample Prep Liquid-Liquid Extraction (LLE) (Laborious).Direct Injection or Headspace (Simple).Dilute & Shoot (Simplest).
LOD (Limit of Detection) ~50 ppm (0.05 mg/mL)< 1 ppm (0.001 mg/mL)~0.036 ppm (0.036 µg/mL) [4]
Specificity Moderate (Retention time only).High (Mass spectrum confirmation).High (Conductivity + Retention time).
Throughput Low (Extraction time).Medium (Run time).[3][4][5][6][7]High (No prep).
Cost Low (Instrument), High (Labor/Solvent).High (Instrument).[3][6]Medium (Consumables).[8]

Deep Dive: Protocols & Validation Data

Method A: The Workhorse – GC-FID with Acidic Extraction

Based on USP Monograph [1][2]

Principle: 2-EHA is a carboxylic acid.[1][3][5][6][9] To analyze it by GC, it must be in its free acid form (protonated) and extracted into an organic solvent to prevent peak tailing and column adsorption.

Protocol:

  • Internal Standard (IS): Prepare 1.0 mg/mL 3-cyclohexylpropionic acid in cyclohexane.

  • Extraction:

    • Dissolve API (approx. 300 mg) in 4.0 mL of 4 N HCl . (Acidification ensures 2-EHA is protonated:

      
      ).
      
    • Add 1.0 mL of IS solution.[5][9][10] Shake vigorously for 1 min.

    • Centrifuge to separate phases. Inject the upper organic layer.

  • GC Parameters:

    • Column: Fused silica G35 (e.g., DB-FFAP or HP-FFAP), 30m x 0.53mm, 1.0 µm film. Note: FFAP (Free Fatty Acid Phase) is critical to reduce tailing of acidic protons.[2]

    • Carrier: Hydrogen or Helium at 10 mL/min (high flow for wide bore).

    • Temp Program: 40°C (hold 2 min)

      
       200°C at 30°C/min.
      

Validation Insight:

  • Linearity: Proven from 0.1% to 1.2% w/w relative to API.

  • Robustness: Highly sensitive to pH. If the aqueous layer is not sufficiently acidic (pH < 2), recovery drops significantly because the salt form (

    
    ) remains in water.
    
Method B: The Problem Solver – Direct Injection GC-MS

Principle: For trace detection (<100 ppm), FID baseline noise is too high. Mass Spectrometry (SIM mode) isolates the specific ions of 2-EHA, eliminating matrix interference.

Protocol:

  • Sample Prep: Dissolve API in a solvent where 2-EHA is soluble but the API might precipitate (or use a common solvent like DMSO/DMF if compatible). Crucial: Derivatization (Methylation) is often recommended for trace analysis to improve peak shape, but direct injection on a high-quality WAX column is viable.

  • GC-MS Parameters:

    • Column: DB-WAX UI or VF-WAXms (Polar phase), 30m x 0.25mm x 0.25µm.

    • Inlet: Splitless mode (for sensitivity), 250°C.

    • MS Detection: SIM Mode. Monitor ions m/z 60, 73, 88 (Target).

      • m/z 60 (McLafferty rearrangement) is characteristic of carboxylic acids.

Validation Insight:

  • LOD: Can achieve 10-50 ppb depending on matrix cleanliness.

  • Specificity: The ion ratio (73/60) confirms identity, preventing false positives from other organic acids.

Method C: The Green Disruptor – Ion Chromatography (IC)

Reference: Thermo Scientific Application Note 262 [4][2]

Principle: 2-EHA is analyzed as an anion (


) using anion-exchange chromatography with suppressed conductivity detection. This eliminates hazardous organic solvents.[11]

Protocol:

  • Sample Prep: Dissolve API in deionized water (approx. 3 mg/mL). No extraction required.

  • Instrument: Dionex ICS-2100 (or equivalent RFIC system).

  • Conditions:

    • Column: IonPac AS11-HC (High Capacity).

    • Eluent: KOH gradient (electrolytically generated).[6] 1 mM

      
       60 mM.
      
    • Suppressor: ASRS (Anion Self-Regenerating Suppressor) in recycle mode.

Validation Data (Experimental):

  • LOD: 0.036 µg/mL (approx 100x lower than USP limit).[6]

  • Recovery: 94% - 100% in clavulanate matrix.

  • Precision: RSD < 2.0% for retention time and peak area.[9]

Decision Logic & Workflow

The following diagrams illustrate the decision process for method selection and the comparative analytical workflows.

Method_Selection_and_Workflow cluster_workflow Experimental Workflow Comparison Start Start: 2-EHA Analysis Required LimitCheck Required Limit / Specification? Start->LimitCheck HighLimit High Limit (>0.1%) (e.g., Process Intermediate) LimitCheck->HighLimit Process Control TraceLimit Trace Limit (<100 ppm) (e.g., PDE / Safety) LimitCheck->TraceLimit Safety/Release GCFID Method A: GC-FID (USP Extraction) HighLimit->GCFID Standard Protocol MatrixCheck Is Matrix Water Soluble? TraceLimit->MatrixCheck GCMS Method B: GC-MS (Direct/Derivatized) MatrixCheck->GCMS No (Organic/Complex) IC Method C: Ion Chromatography (Green Method) MatrixCheck->IC Yes (Aqueous) WF_GC GC-FID Workflow: 1. Acidify Sample (4N HCl) 2. Add Internal Std 3. Extract w/ Cyclohexane 4. Inject Organic Phase GCFID->WF_GC WF_IC IC Workflow: 1. Dissolve Sample in DI Water 2. Filter (0.2 µm) 3. Inject (AS11 Column) 4. Suppressed Conductivity IC->WF_IC

Figure 1: Decision Matrix for selecting the optimal 2-EHA detection method based on regulatory limits and sample solubility.

References

  • United States Pharmacopeia (USP). Monograph: Clavulanate Potassium.[6][7] USP-NF.[9] (Access requires subscription).

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[5][12]

  • European Medicines Agency (EMA). Permitted Daily Exposure (PDE) for 2-Ethylhexanoic Acid. (Derived from Reprotox Data).

  • Thermo Scientific (Dionex). Application Note 262: Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate.

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Purity Analysis of 2-Amino-2-ethylhexanoic Acid

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. This is p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. This is particularly true for non-proteinogenic amino acids like 2-Amino-2-ethylhexanoic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring the enantiomeric purity of such intermediates is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of two robust analytical methodologies for determining the chiral purity of 2-Amino-2-ethylhexanoic acid: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Chiral Gas Chromatography-Mass Spectrometry (GC-MS) .

The Imperative of Chiral Purity in Drug Development

The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the chiral purity of active pharmaceutical ingredients (APIs) and their synthetic precursors. For a molecule like 2-Amino-2-ethylhexanoic acid, even a small percentage of the undesired enantiomer can have significant implications for the final drug product's safety and efficacy. Therefore, the development and validation of accurate and reliable analytical methods for chiral purity assessment are of paramount importance.

Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[1][2] This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to differential retention times and, thus, their separation. The choice of the CSP is the most critical parameter for achieving successful enantioseparation.[3]

The Rationale Behind CSP Selection for 2-Amino-2-ethylhexanoic Acid

2-Amino-2-ethylhexanoic acid is an α,α-disubstituted amino acid, which can present a challenge for chiral recognition due to the absence of a hydrogen atom at the α-carbon. However, its polar nature and the presence of both an amino and a carboxyl group allow for multiple interaction points with a suitable CSP. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown considerable success.[4] These CSPs offer a complex array of interaction sites, including ionic groups, which are well-suited for the zwitterionic nature of amino acids.[4]

Experimental Protocol: Direct Chiral HPLC

Objective: To separate and quantify the enantiomers of 2-Amino-2-ethylhexanoic acid without prior derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm[4]

  • Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol, acetic acid, and triethylamine. A typical starting point could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.2, v/v/v). The mobile phase composition may require optimization to achieve baseline resolution.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (for low wavelength detection of the carboxyl group) or ELSD for universal detection.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2-Amino-2-ethylhexanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh and Dissolve Sample (1 mg/mL in mobile phase) s2 Filter through 0.45 µm Syringe Filter s1->s2 h1 Inject Sample (10 µL) s2->h1 h2 Separation on Chiral Column (Astec CHIROBIOTIC® T) h1->h2 h3 Detection (UV or ELSD) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Enantiomeric Excess d1->d2

Workflow for Direct Chiral HPLC Analysis of 2-Amino-2-ethylhexanoic acid.

Method 2: Indirect Enantioseparation by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Indirect chiral analysis involves the derivatization of the enantiomers with a chiral or achiral reagent to form diastereomers or to enhance volatility and thermal stability for GC analysis.[6][7] This approach is particularly useful for amino acids, which are non-volatile in their native form. Subsequent separation of the derivatives is then performed on either a chiral or an achiral GC column.

The Rationale Behind Derivatization for GC Analysis

To make 2-Amino-2-ethylhexanoic acid amenable to GC analysis, both the amino and carboxyl functional groups must be derivatized to reduce their polarity and increase their volatility. A common and effective derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group.[8] Using an achiral derivatizing agent and a chiral GC column is a robust approach that minimizes potential kinetic resolution issues that can arise from derivatization with a chiral reagent.

Experimental Protocol: Indirect Chiral GC-MS

Objective: To separate and quantify the enantiomers of 2-Amino-2-ethylhexanoic acid after derivatization.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an autosampler.

Derivatization Procedure (Two-Step):

  • Esterification: Place approximately 1 mg of the 2-Amino-2-ethylhexanoic acid sample in a reaction vial. Add 1 mL of 3 M HCl in n-butanol and heat at 100 °C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.

  • Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the reagents to dryness and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Chromatographic Conditions:

  • Chiral Column: Chirasil®-Val capillary column (or a similar amino acid-based chiral selector)[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two diastereomeric derivatives in the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Workflow for Indirect Chiral GC-MS Analysis

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing dr1 Esterification (HCl in n-butanol) dr2 Acylation (Trifluoroacetic Anhydride) dr1->dr2 dr3 Reconstitute in Solvent dr2->dr3 g1 Inject Sample dr3->g1 g2 Separation on Chiral GC Column g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Integrate Peak Areas (TIC or SIM) g3->d1 d2 Calculate % Enantiomeric Excess d1->d2

Workflow for Indirect Chiral GC-MS Analysis of 2-Amino-2-ethylhexanoic acid.

Comparative Analysis: HPLC vs. GC-MS

FeatureDirect Chiral HPLCIndirect Chiral GC-MS
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of diastereomeric derivatives on a chiral or achiral column.
Sample Preparation Minimal; simple dissolution and filtration.Multi-step derivatization required (esterification and acylation).
Analysis Time Typically longer run times per sample.Faster chromatographic runs are often possible.
Sensitivity Dependent on the detector (UV can be limiting for non-chromophoric compounds).Generally higher sensitivity, especially with MS in SIM mode.
Selectivity High, based on the specific interactions with the CSP.Very high, due to both chromatographic separation and mass spectrometric detection.
Method Development Can be complex, requiring screening of multiple CSPs and mobile phases.Derivatization conditions need optimization; column selection is also critical.
Potential Issues Co-elution with impurities, limited peak capacity.Incomplete derivatization, racemization during sample prep, thermal degradation.
Robustness Generally considered very robust for routine analysis.Can be less robust due to the complexity of the derivatization steps.

Conclusion and Recommendations

Both Direct Chiral HPLC and Indirect Chiral GC-MS are viable and powerful techniques for the chiral purity analysis of 2-Amino-2-ethylhexanoic acid. The choice between the two often depends on the specific requirements of the analysis.

Direct Chiral HPLC is often the preferred method for routine quality control environments due to its simplicity in sample preparation and overall robustness. The elimination of the derivatization step reduces potential sources of error and improves sample throughput. However, method development can be resource-intensive, and achieving adequate sensitivity might be a challenge if the compound lacks a strong chromophore.

Indirect Chiral GC-MS offers superior sensitivity and selectivity, making it an excellent choice for trace-level impurity analysis or for complex matrices. The structural information provided by the mass spectrometer adds a high degree of confidence to peak identification. The main drawback is the more laborious and potentially error-prone derivatization process, which must be carefully controlled to prevent racemization and ensure complete reaction.

For a comprehensive understanding of the chiral purity of 2-Amino-2-ethylhexanoic acid, it is advisable to develop and validate an orthogonal method. For instance, a primary HPLC method for routine release testing could be complemented by a GC-MS method for impurity profiling and in-depth investigations. This dual-methodology approach provides a self-validating system and ensures the highest level of confidence in the analytical results, which is the bedrock of scientific integrity in pharmaceutical development.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 183-195. [Link]

  • Le, A., Deslignière, E., & D'Hondt, M. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3336. [Link]

  • Le, A., Deslignière, E., & D'Hondt, M. (2021). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2355, 225-241. [Link]

  • Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. Analyst, 115(11), 1453-1455. [Link]

  • Sureshbabu, A. R., & N, S. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2859-2868. [Link]

  • Klawitter, J., Klawitter, J., & Klawitter, J. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462829. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • Gubitz, G., & Schmid, M. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 47-73. [Link]

  • Simek, P., & Husek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2881, 149-163. [Link]

  • Moravčík, J., & Hroboňová, K. (2014). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 63(1), 4-12. [Link]

  • Hemmateenejad, B., Yousefinejad, S., & Shamsipur, M. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 550, 68-76. [Link]

  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... [Image]. [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]

  • ResearchGate. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. [Link]

  • ResearchGate. (n.d.). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. [Link]

  • Johnson, M. B., & Campos, C. P. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12386-12393. [Link]

  • Chernobrovkin, M. G., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 8(3), 114-120. [Link]

  • Yao, H., et al. (2015). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Analytical Methods, 7(16), 6543-6546. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Freiss, S. J., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 42(15), 2534-2546. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • Novotná, P., et al. (2020). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 25(21), 5038. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to α,α-Disubstituted Amino Acids: Characterizing 2-Amino-2-ethylhexanoic Acid Through Analogs

In the landscape of drug development and peptide chemistry, the incorporation of non-proteinogenic amino acids offers a powerful tool to modulate the pharmacological and structural properties of bioactive molecules. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and peptide chemistry, the incorporation of non-proteinogenic amino acids offers a powerful tool to modulate the pharmacological and structural properties of bioactive molecules. Among these, α,α-disubstituted amino acids are of particular interest due to their ability to induce conformational constraints and enhance metabolic stability. This guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-2-ethylhexanoic acid, a valuable synthetic building block. Due to the limited availability of published spectra for this specific compound, this guide will leverage detailed experimental data from its close structural analogs, 2-Aminoisobutyric acid and Isovaline, to provide a robust comparative framework for researchers.

Introduction to 2-Amino-2-ethylhexanoic Acid and its Analogs

2-Amino-2-ethylhexanoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its structure, featuring both an ethyl and a butyl group attached to the α-carbon, imparts significant steric hindrance. This structural feature is crucial for its application in designing peptides with specific secondary structures, such as helices and turns, and for improving resistance to enzymatic degradation.

To understand the spectroscopic signature of 2-Amino-2-ethylhexanoic acid, we will conduct a detailed comparative analysis with two well-characterized, structurally related amino acids:

  • 2-Aminoisobutyric acid (Aib): The simplest α,α-disubstituted amino acid, with two methyl groups at the α-carbon. Its symmetry provides a clear and uncomplicated spectroscopic baseline.[1][2]

  • Isovaline (Iva): An excellent analog, possessing a methyl and an ethyl group at the α-carbon. The slight asymmetry and the presence of an ethyl group offer a closer spectral comparison to our target molecule.[3]

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for these analogs to build a predictive model for the spectroscopic behavior of 2-Amino-2-ethylhexanoic acid.

Molecular Structures and Key Spectroscopic Features

The structural differences and similarities between these molecules are fundamental to interpreting their spectroscopic data.

G cluster_0 2-Amino-2-ethylhexanoic Acid cluster_1 Isovaline cluster_2 2-Aminoisobutyric Acid C1 C N1 NH₂ C1->N1 COOH1 COOH C1->COOH1 Et1 CH₂CH₃ C1->Et1 Bu1 CH₂(CH₂)₂CH₃ C1->Bu1 C2 C N2 NH₂ C2->N2 COOH2 COOH C2->COOH2 Et2 CH₂CH₃ C2->Et2 Me2 CH₃ C2->Me2 C3 C N3 NH₂ C3->N3 COOH3 COOH C3->COOH3 Me3a CH₃ C3->Me3a Me3b CH₃ C3->Me3b

Figure 1: Molecular structures of 2-Amino-2-ethylhexanoic acid and its analogs.

Comparative Spectroscopic Data

The following tables summarize the key experimental spectroscopic data for 2-Aminoisobutyric acid and Isovaline. This data will serve as the basis for our comparative analysis and prediction for 2-Amino-2-ethylhexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
2-Aminoisobutyric acid [4]D₂O1.50s2 x α-CH₃
Isovaline D₂O~0.9 (t), ~1.5 (s), ~1.8 (q)t, s, qα-CH₂CH₃ , α-CH₃ , α-CH₂ CH₃
2-Amino-2-ethylhexanoic acid (Predicted) D₂O~0.9 (t), ~0.9 (t), ~1.2-1.7 (m), ~1.8 (q)t, t, m, q-CH₂CH₂CH₂CH₃ , -CH₂CH₃ , -CH₂CH₂CH₂ CH₃, -CH₂ CH₃

¹H NMR Analysis and Predictions:

  • 2-Aminoisobutyric acid: Exhibits a single sharp singlet around 1.50 ppm in D₂O, corresponding to the six equivalent protons of the two α-methyl groups. The absence of an α-proton signal is a key indicator of the α,α-disubstitution.[4]

  • Isovaline: The spectrum becomes more complex. We expect a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the α-methyl group.

  • 2-Amino-2-ethylhexanoic acid (Predicted): Based on Isovaline, we can predict the ¹H NMR spectrum. The ethyl group will show a characteristic triplet and quartet. The butyl group will exhibit a triplet for its terminal methyl group and a series of multiplets for the methylene protons. A key feature will be the absence of a signal in the typical α-proton region (around 3.5-4.5 ppm).

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
2-Aminoisobutyric acid [5]H₂O26.3, 61.0, 180.6α-C H₃, α-C , C OOH
Isovaline D₂O~8, ~25, ~33, ~60, ~178α-CH₂C H₃, α-C H₃, α-C H₂CH₃, α-C , C OOH
2-Amino-2-ethylhexanoic acid (Predicted) D₂O~8, ~14, ~23, ~28, ~33, ~38, ~65, ~178-CH₂C H₃, -CH₂CH₂CH₂C H₃, -C H₂CH₂CH₃, -CH₂C H₂CH₃, -C H₂CH₃, C H₂(CH₂)₂CH₃, α-C , C OOH

¹³C NMR Analysis and Predictions:

  • 2-Aminoisobutyric acid: The spectrum is simple, with signals for the methyl carbons, the quaternary α-carbon, and the carboxylic acid carbon.[5]

  • Isovaline: We observe more signals due to the asymmetry. The ethyl group gives rise to two distinct signals, and the methyl group has its own resonance. The α-carbon and carboxyl carbon signals are also present.

  • 2-Amino-2-ethylhexanoic acid (Predicted): The predicted spectrum will be the most complex, with distinct signals for each of the eight carbon atoms. The chemical shifts of the ethyl group carbons will be similar to those in Isovaline. The butyl group will show four distinct signals in the aliphatic region. The quaternary α-carbon is expected to be further downfield compared to the other two analogs due to the increased substitution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2-Aminoisobutyric acid[1]Isovaline[6]2-Amino-2-ethylhexanoic acid (Predicted)
N-H stretch (amino) ~3000-3200 (broad)~3000-3200 (broad)~3000-3200 (broad)
C-H stretch (alkyl) ~2950-2990~2950-2990~2950-2990
C=O stretch (carboxyl) ~1630-1660~1630-1660~1630-1660
N-H bend (amino) ~1500-1600~1500-1600~1500-1600

IR Analysis and Predictions:

Amino acids exist as zwitterions in the solid state, which significantly influences their IR spectra.

  • The broad absorption in the 3000-3200 cm⁻¹ region is characteristic of the N⁺-H stretching vibrations of the ammonium group.

  • The strong band around 1630-1660 cm⁻¹ is due to the asymmetric stretching of the carboxylate group (COO⁻), not a simple C=O stretch of a carboxylic acid.

  • The N-H bending vibration appears in the 1500-1600 cm⁻¹ region.

  • The C-H stretching vibrations of the alkyl groups are observed around 2950-2990 cm⁻¹.

For 2-Amino-2-ethylhexanoic acid, we predict a very similar IR spectrum to its analogs, with the characteristic broad absorptions for the zwitterionic functional groups and sharp peaks for the C-H stretches of the ethyl and butyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
2-Aminoisobutyric acid [1]ESI104.0758 (loss of COOH and H)
Isovaline [7]ESI118.0972 (loss of COOH and H)
2-Amino-2-ethylhexanoic acid (Predicted) ESI160.13114 (loss of COOH and H)

MS Analysis and Predictions:

  • Under positive electrospray ionization (ESI+), amino acids readily form protonated molecular ions, [M+H]⁺.

  • A common fragmentation pathway for α-amino acids is the loss of the carboxylic acid group (as COOH) and a hydrogen atom, leading to the formation of an iminium ion.

  • 2-Aminoisobutyric acid: The [M+H]⁺ ion is observed at m/z 104.07. A major fragment at m/z 58 corresponds to the loss of 46 Da.[1]

  • Isovaline: The [M+H]⁺ ion is at m/z 118.09. The corresponding iminium fragment is expected at m/z 72.[7]

  • 2-Amino-2-ethylhexanoic acid (Predicted): The predicted [M+H]⁺ ion is at m/z 160.13. The characteristic fragment resulting from the loss of the carboxyl group would be at m/z 114.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, a small amount of a reference standard such as DSS or TSP can be added.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the amino acid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the amino acid (e.g., 1-10 µg/mL) in a suitable solvent system for electrospray ionization, such as 50:50 water:acetonitrile with 0.1% formic acid.

  • Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Output Sample Amino Acid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Grind Grind with KBr or place on ATR Sample->Grind IR Dilute Dilute in ESI Solvent Sample->Dilute MS NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer Grind->IR MS Mass Spectrometer Dilute->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Figure 2: General workflow for spectroscopic analysis of amino acids.

Conclusion

  • ¹H NMR: The absence of an α-proton signal, and characteristic signals for the ethyl and butyl groups.

  • ¹³C NMR: Eight distinct carbon signals, including a quaternary α-carbon and a carboxyl carbon.

  • IR: Broad absorptions characteristic of a zwitterionic amino acid.

  • MS: A protonated molecular ion at m/z 160.13 and a prominent fragment at m/z 114 resulting from the loss of the carboxyl group.

This guide provides researchers, scientists, and drug development professionals with a solid foundation for the identification and characterization of 2-Amino-2-ethylhexanoic acid and other α,α-disubstituted amino acids, facilitating their effective utilization in chemical and pharmaceutical research.

References

  • SpectraBase. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Aminoisobutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). (-)-2-Aminobutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). Aminoisobutyric acid. Retrieved from [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487–5492. [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences of the United States of America, 106(14), 5487–5492. [Link]

  • PubChem. (n.d.). Isovaline. Retrieved from [Link]

  • Hudson, R. L., & Moore, M. H. (2009). Enigmatic Isovaline: Investigating the Stability, Racemization, and Formation of a Non-Biological Meteoritic Amino Acid. In Bioastronomy 2007: Molecules, Microbes and Extraterrestrial Life (Vol. 420, p. 157). [Link]

  • Wikipedia. (2023, October 28). Isovaline. Retrieved from [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492.
  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. NASA Technical Reports Server. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of Non-Proteinogenic Amino Acids

For researchers, scientists, and drug development professionals, the exploration of non-proteinogenic amino acids (NPAAs) represents a frontier in therapeutic innovation. Unlike their 20 proteinogenic counterparts that f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of non-proteinogenic amino acids (NPAAs) represents a frontier in therapeutic innovation. Unlike their 20 proteinogenic counterparts that form the fundamental building blocks of proteins, NPAAs offer a vast and diverse chemical space with the potential to overcome many limitations of traditional peptide- and protein-based drugs.[1][2][3] The strategic incorporation of NPAAs can dramatically enhance the stability, potency, permeability, and bioavailability of therapeutic candidates.[1][2][4] This guide provides an in-depth, objective comparison of the biological activities of NPAAs, supported by detailed experimental protocols and data interpretation, to empower researchers in their quest for novel therapeutics.

The Rationale for Embracing Non-Proteinogenic Amino Acids in Drug Discovery

Proteinogenic amino acids, while essential for life, are susceptible to rapid degradation by endogenous proteases, limiting their therapeutic efficacy.[1][4] NPAAs, with their unique side chains, stereochemistry, and backbone modifications, can confer remarkable resistance to enzymatic breakdown.[5] There are over 800 naturally occurring NPAAs and thousands more that have been synthesized, offering a rich toolkit for medicinal chemists.[1][5] By moving beyond nature's canonical set of amino acids, we can fine-tune the pharmacological properties of peptides and other small molecules to create more robust and effective drugs.

This guide will walk you through a series of key experimental comparisons to assess and contrast the biological activity of different NPAAs. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.

Foundational In Vitro Assays for Comparative Analysis

A systematic comparison of NPAA biological activity begins with a suite of well-established in vitro assays. These initial screens provide critical data on cytotoxicity, target engagement, and metabolic stability, allowing for early-stage go/no-go decisions in the drug development pipeline.

Assessing Cytotoxicity: The MTT Assay

The first and most crucial step in evaluating any potential therapeutic is to determine its toxicity to living cells. The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3][4][6]

This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your NPAA-containing compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple crystals.[3][4]

    • Gently mix on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][6] A reference wavelength of 630 nm can be used to subtract background absorbance.

Peptide IDNPAA IncorporatedConcentration (µM)% Cell Viability (Mean ± SD)
Control-PeptideNone (All L-amino acids)10098.2 ± 3.1
NPAA-Peptide-1D-Alanine10095.7 ± 4.5
NPAA-Peptide-2β-Alanine10092.1 ± 5.2
NPAA-Peptide-3L-Ornithine10088.4 ± 6.3
Evaluating Proteolytic Stability

A key advantage of incorporating NPAAs is the enhanced resistance to degradation by proteases. A protease stability assay is essential to quantify this improvement.

This assay measures the rate at which a peptide is degraded by a specific protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum). The amount of intact peptide remaining over time is quantified, typically by High-Performance Liquid Chromatography (HPLC).

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the control and NPAA-containing peptides at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Prepare a solution of the desired protease (e.g., trypsin at 0.1 mg/mL) in the same buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific ratio (e.g., 50:1 peptide to protease by weight).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid). This denatures the protease and stops the digestion.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC). The intact peptide will have a specific retention time.

    • The area under the peak corresponding to the intact peptide is proportional to its concentration.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the half-life of the peptide in the presence of the protease.

Peptide IDNPAA IncorporatedHalf-life in 10% FBS (hours)
Control-PeptideNone (All L-amino acids)< 1
NPAA-Peptide-1D-Alanine> 24
NPAA-Peptide-2β-Alanine18
NPAA-Peptide-3L-Ornithine6
Assessing Cellular Uptake

For intracellular targets, the ability of a compound to cross the cell membrane is paramount. Cellular uptake assays quantify the amount of a compound that enters the cell.

Cells are incubated with the test compound, and after a specific time, the cells are lysed, and the intracellular concentration of the compound is measured, often using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow to confluence.

  • Compound Incubation:

    • Wash the cells with pre-warmed PBS.

    • Add a known concentration of the NPAA-containing compound in serum-free medium to each well.

    • Incubate for a specific period (e.g., 1 hour) at 37°C.

  • Washing and Lysis:

    • Aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove any unbound compound.

    • Lyse the cells by adding a lysis buffer (e.g., RIPA buffer) and scraping the cells.

  • Sample Preparation for LC-MS:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Collect the supernatant and perform a protein precipitation step (e.g., by adding cold acetonitrile) to remove proteins that can interfere with the LC-MS analysis.

    • Centrifuge again and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the compound in the cell lysate using a validated LC-MS/MS method.[7][8] An internal standard is typically used for accurate quantification.[7]

Compound IDNPAA IncorporatedIntracellular Concentration (pmol/10⁶ cells)
NPAA-Compound-AL-Cyclohexylalanine15.2 ± 2.1
NPAA-Compound-BL-Pyroglutamic Acid8.7 ± 1.5
NPAA-Compound-CL-Norleucine22.5 ± 3.4

Delving into Mechanism of Action: A Case Study with L-DOPA

Understanding how an NPAA exerts its biological effect often requires elucidating its interaction with specific cellular pathways. L-3,4-dihydroxyphenylalanine (L-DOPA), an NPAA used in the treatment of Parkinson's disease, serves as an excellent case study.[5][9][10][11]

Parkinson's disease is characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[9] Dopamine itself cannot cross the blood-brain barrier, but its precursor, L-DOPA, can.[9][11] Once in the brain, L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase, thereby replenishing the depleted dopamine levels and alleviating the motor symptoms of the disease.[9][11]

L_DOPA_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain L_DOPA_blood L-DOPA BBB L_DOPA_brain L-DOPA BBB->L_DOPA_brain Transport DDC DOPA Decarboxylase L_DOPA_brain->DDC Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging DDC->Dopamine Conversion Dopamine_release Dopamine Release Vesicle->Dopamine_release Exocytosis Dopamine_receptor Postsynaptic Dopamine Receptor Dopamine_release->Dopamine_receptor Binding Therapeutic_effect Therapeutic Effect (Alleviation of Motor Symptoms) Dopamine_receptor->Therapeutic_effect Signal Transduction

Caption: L-DOPA signaling pathway in Parkinson's disease treatment.

Quantifying Target Engagement: IC50 Determination

For NPAAs designed as enzyme inhibitors or receptor antagonists, determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying their potency.[12][13]

The IC50 is the concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%. This is typically determined by measuring the target's activity across a range of inhibitor concentrations.

IC50_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and NPAA Inhibitor dilutions start->prepare_reagents assay_setup Set up reactions with varying inhibitor concentrations prepare_reagents->assay_setup incubation Incubate at optimal temperature and time assay_setup->incubation measure_activity Measure enzyme activity (e.g., absorbance, fluorescence) incubation->measure_activity data_analysis Plot % inhibition vs. [Inhibitor] and fit a dose-response curve measure_activity->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50 end End determine_ic50->end

Sources

Validation

A Senior Application Scientist's Guide to Non-Natural Amino Acids: A Comparative Analysis of 2-Amino-2-ethylhexanoic Acid

Introduction: The Expanding Chemical Alphabet of Drug Discovery In the landscape of modern drug discovery, particularly in peptide and peptidomimetic therapeutics, the 20 canonical amino acids represent only the starting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Chemical Alphabet of Drug Discovery

In the landscape of modern drug discovery, particularly in peptide and peptidomimetic therapeutics, the 20 canonical amino acids represent only the starting point. The strategic incorporation of non-natural or unnatural amino acids (UAAs) has become a cornerstone for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] UAAs are powerful tools that allow for the precise modulation of a peptide's physicochemical properties, including its conformation, lipophilicity, and resistance to enzymatic degradation.[1] By expanding the chemical alphabet, researchers can engineer therapeutics with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[][4]

This guide provides a comparative analysis of 2-Amino-2-ethylhexanoic acid, a less-characterized UAA, against three well-established non-natural amino acids: 2-Aminoisobutyric acid (Aib), L-tert-Leucine, and the closely related analog, 2-Amino-2-methylhexanoic acid. We will delve into their structural nuances, their impact on peptide structure and function, and provide robust experimental protocols for their incorporation and characterization.

Structural and Physicochemical Properties: A Comparative Overview

The unique side chain of each UAA dictates its influence on a peptide's overall properties. The primary feature of the amino acids under discussion is the α,α-disubstitution (for 2-Amino-2-ethylhexanoic acid, 2-Amino-2-methylhexanoic acid, and Aib) or the bulky side-chain (for L-tert-Leucine), which imparts significant steric hindrance. This steric bulk is fundamental to many of their desirable effects.

Property2-Amino-2-ethylhexanoic acid 2-Amino-2-methylhexanoic acid 2-Aminoisobutyric acid (Aib) L-tert-Leucine
Structure 2-Amino-2-ethylhexanoic acid structure2-Amino-2-methylhexanoic acid structure2-Aminoisobutyric acid (Aib) structureL-tert-Leucine structure
Molecular Formula C₈H₁₇NO₂C₇H₁₅NO₂[5]C₄H₉NO₂[6]C₆H₁₃NO₂
Molar Mass ( g/mol ) 159.23145.20[5]103.12[6]131.17
Key Structural Feature α-carbon substituted with ethyl and n-butyl groupsα-carbon substituted with methyl and n-butyl groupsα,α-dimethylated glycine analogBulky tert-butyl side chain
Primary Effect on Peptides Induces conformational constraint; enhances proteolytic stability (hypothesized)Induces conformational constraint; enhances proteolytic stability (hypothesized)Potent helix-inducer; enhances stability[7]Provides steric bulk; used as a chiral building block in pharmaceuticals[8][9]
Lipophilicity (XLogP3) ~2.0 (Estimated)1.5[10]-0.51.6
In-Depth Analysis of Comparators
  • 2-Aminoisobutyric acid (Aib): As a potent helix-inducer, Aib is frequently used to stabilize α-helical or 3₁₀-helical secondary structures in peptides.[7] Its α,α-dimethyl substitution restricts the conformational freedom around the peptide backbone, locking it into a helical fold. This pre-organization can lead to enhanced receptor binding affinity and significantly improved resistance to enzymatic cleavage.[]

  • L-tert-Leucine: This bulky amino acid is a cornerstone in the synthesis of many pharmaceutical compounds, including antiviral and anti-cancer agents.[8][12] Its tert-butyl group provides significant steric shielding, which can prevent protease recognition and degradation. Unlike Aib, its effect on secondary structure is less about helix induction and more about providing a bulky, lipophilic side chain to optimize ligand-receptor interactions.[9]

  • 2-Amino-2-methylhexanoic acid: As the closest structural analog to our topic molecule, it provides a direct point of comparison. The replacement of a methyl group with an ethyl group in 2-Amino-2-ethylhexanoic acid is expected to increase both the steric hindrance and the lipophilicity. This subtle change can have a profound impact on a peptide's biological activity and pharmacokinetic profile, making it a valuable tool for fine-tuning lead compounds.

Experimental Section: Protocols for Synthesis and Characterization

The true value of a non-natural amino acid is determined through empirical testing. Below are detailed, self-validating protocols for incorporating a UAA into a peptide and subsequently confirming its presence and structural impact.

Workflow for UAA Peptide Synthesis and Analysis

The following diagram outlines the comprehensive workflow from peptide design to structural elucidation.

Caption: A generalized workflow for the synthesis and analysis of peptides containing non-natural amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

Objective: To synthesize a peptide with a site-specific incorporation of a sterically hindered UAA like 2-Amino-2-ethylhexanoic acid.

Causality: Sterically hindered amino acids present a challenge for the coupling reaction. The bulky side chains can physically block the approach of the activated carboxyl group to the free amine of the growing peptide chain. To overcome this kinetic barrier, optimized coupling conditions, such as extended reaction times or "double coupling," are employed to drive the reaction to completion and ensure high-fidelity synthesis.

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid Wang or Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).

  • Amino Acid Coupling (Standard):

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and let it react for 45 minutes.

    • Wash the resin as described in step 2.

  • UAA Coupling (Optimized for Hindered Residues):

    • Activation: Dissolve the Fmoc-protected UAA (e.g., Fmoc-2-Amino-2-ethylhexanoic acid) (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • First Coupling: Add the activation mixture to the resin and react for 2 hours.

    • Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), it indicates an incomplete reaction.

    • Second Coupling (if necessary): If the Kaiser test is positive, drain the resin, and add a fresh activation mixture. React for another 2 hours.

    • Washing: Wash the resin thoroughly as described in step 2.

  • Repeat Cycles: Continue the deprotection and coupling cycles until the full peptide sequence is assembled.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Characterization by Mass Spectrometry and NMR

Objective: To confirm the successful synthesis of the target peptide and to determine the structural consequences of the UAA incorporation.

Causality: A two-pronged analytical approach is necessary for validation. Mass spectrometry provides definitive proof of the peptide's identity by confirming its molecular weight to a high degree of accuracy.[13][14] However, it gives no information about the three-dimensional structure. NMR spectroscopy is the premier technique for determining the solution-state structure of peptides, allowing for the direct observation of the conformational constraints imposed by the UAA.[15][16]

Methodology - Part A: Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Data Acquisition: Inject the sample. The peptide will be separated by the LC column and then ionized (typically by electrospray ionization, ESI). Acquire the mass spectrum.

  • Data Analysis:

    • Calculate the theoretical monoisotopic mass of the desired peptide.

    • Compare the theoretical mass with the experimental mass observed in the spectrum. The presence of a peak corresponding to the correct mass (often as a multiply-charged ion, e.g., [M+2H]²⁺) confirms the successful synthesis.[17]

Methodology - Part B: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvent) to a final concentration of 0.5-2 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz). Key experiments include:

    • TOCSY: To identify protons within the same amino acid spin system.

    • NOESY: To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D fold.[18]

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all the proton resonances to their respective amino acids in the sequence.

  • Structural Calculation:

    • Extract distance restraints from the NOESY peak intensities.

    • Use these restraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

    • Analyze the resulting structures to determine the secondary structure (e.g., helix, turn, random coil) and the specific orientation of the UAA side chain.

Conclusion and Future Outlook

The incorporation of non-natural amino acids is an indispensable strategy in modern peptide drug design. While well-studied UAAs like 2-Aminoisobutyric acid and L-tert-Leucine offer predictable and powerful ways to modulate peptide properties, the exploration of novel building blocks is essential for continued innovation.

2-Amino-2-ethylhexanoic acid, with its unique combination of an α-ethyl group and a linear butyl chain, represents a compelling candidate for fine-tuning peptide therapeutics. Based on its structure, it is predicted to be a potent disruptor of enzymatic recognition while simultaneously imposing significant conformational constraints on the peptide backbone. Its increased lipophilicity compared to its methyl-analog suggests it could enhance membrane permeability.

The true potential of 2-Amino-2-ethylhexanoic acid can only be unlocked through the rigorous experimental validation outlined in this guide. By synthesizing and analyzing peptides containing this novel UAA, researchers can generate the critical data needed to understand its specific impact on structure, stability, and biological function, thereby adding a valuable new tool to the ever-growing arsenal of the medicinal chemist.

References

  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • ResearchGate. (2015, August). Unnatural amino acids in drug discovery. Retrieved from [Link]

  • MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • Intratec. (n.d.). 2-Ethylhexanoic Acid Production from Butyraldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.
  • Grokipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylhexanoic acid. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • University of Zurich. (n.d.). STRUCTURE DETERMINATION BY NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2004, August 13). The synthesis of peptides and proteins containing non-natural amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-methylhexanoic acid. PubChem. Retrieved from [Link]

  • Dow Inc. (n.d.). 2-Ethylhexoic Acid. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • MDPI. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. Retrieved from [Link]

  • UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2022, September 25). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental methods for scanning unnatural amino acid mutagenesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Methylhexanoic acid | CAS#:4536-23-6. Retrieved from [Link]

  • Frontiers. (n.d.). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • YouTube. (2023, November 23). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. Retrieved from [Link]

  • ResearchGate. (2004, August). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYL HEXANOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L-tert-leucine by LeuDH coupling with GDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl hexanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). L-Tert-Leucine. Retrieved from [Link]

Sources

Comparative

confirming the stereochemistry of alpha,alpha-disubstituted amino acids

An In-Depth Technical Guide to Confirming the Stereochemistry of α,α-Disubstituted Amino Acids The Unique Challenge of the Quaternary α-Carbon α,α-Disubstituted amino acids represent a class of conformationally constrain...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Stereochemistry of α,α-Disubstituted Amino Acids

The Unique Challenge of the Quaternary α-Carbon

α,α-Disubstituted amino acids represent a class of conformationally constrained building blocks that are of immense interest in drug discovery and peptide design. The presence of two substituents at the α-carbon introduces a quaternary stereocenter, which not only imparts unique structural properties to peptides but also presents a significant analytical challenge: the unambiguous determination of its absolute configuration. Unlike their proteinogenic counterparts, the steric hindrance around the quaternary center can complicate derivatization, chromatographic separation, and spectral analysis. This guide provides a comparative overview of the primary analytical techniques used to address this challenge, offering insights into their underlying principles, experimental workflows, and practical considerations for researchers in the field.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for determining the stereochemistry of α,α-disubstituted amino acids depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. Below is a summary of the key techniques discussed in this guide.

TechniquePrincipleSample RequirementsThroughputKey AdvantagesKey Limitations
X-Ray Crystallography Diffraction of X-rays by a single crystalHigh-purity single crystal (µg to mg)LowUnambiguous 3D structure and absolute configurationCrystal growth can be a major bottleneck; not suitable for non-crystalline materials
NMR Spectroscopy Spatial relationships and diastereomeric differentiationSoluble sample (mg scale)MediumProvides detailed structural information in solution; non-destructiveCan be complex to interpret; may require derivatization
Chiral HPLC Differential interaction with a chiral stationary phaseSoluble sample (µg to mg)HighHigh throughput; excellent for determining enantiomeric purityDoes not directly provide absolute configuration without a known standard
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSoluble sample (mg scale)MediumApplicable to a wide range of molecules in solution; no derivatization neededRequires quantum chemical calculations for absolute configuration assignment

I. X-Ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.

Principle and Rationale

The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[1] When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral molecules form), the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane) are not identical. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned enantiomer; a value close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure.[2]

Experimental Workflow

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purification Purify Amino Acid Crystallization Grow Single Crystals Purification->Crystallization High Purity is Crucial Mounting Mount Crystal Crystallization->Mounting Diffraction Collect Diffraction Data Mounting->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Structure Solve->Refine Validate Determine Absolute Configuration (Flack Parameter) Refine->Validate nmr_cda_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Derivatize Derivatize Amino Acid with Chiral Agent Purify Purify Diastereomers (Optional) Derivatize->Purify Dissolve Dissolve in NMR Solvent Purify->Dissolve Acquire Acquire 1H and/or 19F NMR Spectra Dissolve->Acquire Assign Assign Resonances Acquire->Assign Compare Compare Chemical Shifts (Δδ = δS - δR) Assign->Compare Determine Determine Absolute Configuration Compare->Determine noesy_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Amino Acid in NMR Solvent Acquire Acquire 2D NOESY Spectrum Dissolve->Acquire Assign Assign Cross-Peaks Acquire->Assign Correlate Correlate NOEs with Molecular Model Assign->Correlate Determine Determine Relative Stereochemistry Correlate->Determine hplc_workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Data Analysis Dissolve Dissolve Amino Acid in Mobile Phase Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect Eluting Enantiomers Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (%ee) Integrate->Calculate vcd_workflow cluster_exp Experimental Measurement cluster_calc Computational Modeling cluster_analysis Comparison and Assignment Prepare Prepare Solution of Amino Acid Measure Measure VCD and IR Spectra Prepare->Measure Compare Compare Experimental and Calculated Spectra Measure->Compare Model Generate Conformers Calculate Calculate VCD and IR Spectra (DFT) Model->Calculate Calculate->Compare Assign Assign Absolute Configuration Compare->Assign

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-2-ethylhexanoic Acid

Executive Summary & Critical Safety Distinction 2-Amino-2-ethylhexanoic acid (often referred to as -ethylnorleucine) is a non-proteinogenic, -disubstituted amino acid used primarily as a chiral building block in peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Safety Distinction

2-Amino-2-ethylhexanoic acid (often referred to as


-ethylnorleucine) is a non-proteinogenic, 

-disubstituted amino acid used primarily as a chiral building block in peptide synthesis and drug development.[1]
⚠️ CRITICAL SAFETY WARNING: Identity Confusion

Do not confuse this compound with "2-Ethylhexanoic Acid" (CAS 149-57-5). [1]

  • 2-Ethylhexanoic Acid is a liquid carboxylic acid classified as Repr. 1B (May damage the unborn child).[2][3][4]

  • 2-Amino-2-ethylhexanoic Acid is the amino-derivative.[1][5] While often less volatile, it must be handled with the same high-level caution as its metabolic precursor due to potential in vivo hydrolysis or metabolic mimicry.

Disposal Directive: Due to its status as a synthetic, non-proteinogenic amino acid, this compound must NEVER be disposed of down the drain. It requires thermal destruction (incineration) to prevent environmental persistence and biological interference in wastewater treatment systems.

Chemical Profile & Waste Characterization[1]

Before initiating disposal, verify the material against this profile to ensure accurate waste stream segregation.

ParameterDataOperational Implication
Chemical Name 2-Amino-2-ethylhexanoic acidLabel as "Non-Proteinogenic Amino Acid"
CAS Number 114781-15-6 (Generic/Racemic)Use for waste manifesting.[1][3]
Molecular Formula

High carbon content favors incineration.[1]
Physical State Solid (White crystalline powder)Requires "Lab Pack" for pure substance.[1]
Solubility Water (Moderate), Polar OrganicsAffects liquid waste segregation.[1]
Acidity/Basicity Amphoteric (Zwitterionic)Can buffer solutions; check pH before mixing.[1]
RCRA Status Non-Listed (Not P, U, or D listed)Manage as Non-RCRA Regulated Chemical Waste (unless mixed with solvents).[1]

Pre-Disposal Protocol: The "Self-Validating" System[1]

To ensure safety and compliance, follow this self-validating workflow. This prevents the most common laboratory accident: incompatible waste mixing.

Step 1: Segregation Logic
  • Solid Waste: Segregate pure solids from reaction debris (gloves/wipes).

  • Liquid Waste: Determine the carrier solvent.

    • If Aqueous: Do not mix with strong oxidizers (e.g., Nitric Acid) as amino acids can form unstable N-nitroso compounds or generate heat.

    • If Organic: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

Step 2: Container Selection
  • Solid: High-density polyethylene (HDPE) wide-mouth jar.

  • Liquid: HDPE carboy or Safety Can (if solvent is flammable).

  • Validation: Inspect container integrity. Ensure the cap liner is compatible with the solvent system.

Step 3: Labeling (Chain of Custody)

Every container must be labeled before waste is added.

  • Required Fields:

    • Full Chemical Name (No abbreviations).

    • Constituents (e.g., "2-Amino-2-ethylhexanoic acid (5%), Methanol (95%)").

    • Hazard Checkbox: Mark "Irritant" and "Reproductive Toxin" (Precautionary).

    • Date of Accumulation Start.

Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Objective: Isolate the chemical for high-temperature incineration.

  • Transfer: Move the solid material into a clear, sealable plastic bag (primary containment).

  • Containerize: Place the sealed bag into a dedicated HDPE waste drum or "Lab Pack" pail.

  • Packing Material: Surround the bag with an inert absorbent (vermiculite) to prevent movement during transport.

  • Manifesting: List under DOT shipping name "Waste Solids, Organic, N.O.S." (unless specific hazardous constituents are present).

  • Final Disposition: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent precipitation and dangerous side reactions.

  • pH Check: Before adding to a central waste carboy, check the pH of your reaction mixture.

    • Why? Amino acids are zwitterionic. Adding a highly acidic solution to a basic waste stream (or vice versa) can cause rapid heat generation or precipitation of the amino acid, clogging the container.

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, etc.

    • Aqueous Stream: If dissolved in water/buffers. Do not pour down the sink. Collect in "Aqueous Chemical Waste" carboy.

  • Final Disposition: Fuel Blending (for high BTU organic solvents) or Incineration (for aqueous streams).

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 2-Amino-2-ethylhexanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid LabPack Lab Pack (HDPE Pail) + Vermiculite Solid->LabPack Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HaloCheck Halogenated? Organic->HaloCheck AqWaste Aqueous Chemical Waste (DO NOT DRAIN) Aqueous->AqWaste Check pH First HaloWaste Halogenated Waste Stream (DCM, Chloroform) HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (MeOH, EtAc) HaloCheck->NonHaloWaste No

Figure 1: Decision matrix for segregating 2-Amino-2-ethylhexanoic acid waste streams to ensure regulatory compliance and safety.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action prevents exposure and contamination.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use sawdust (combustible).

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with water and soap. Place all cleanup materials into the hazardous waste container.

Regulatory & Compliance Context

While 2-Amino-2-ethylhexanoic acid is not explicitly listed on the EPA's P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • US EPA (RCRA): If the waste does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (D-codes), it is technically "Non-Hazardous." However, Best Management Practice (BMP) dictates managing it as hazardous to prevent environmental release.

  • TSCA: Ensure the chemical is used strictly for R&D purposes if it is not on the TSCA inventory.

  • European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • PubChem. (n.d.).[6] 2-Amino-2-ethylhexanoic acid.[1][5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[8][9] EPA.gov. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Ethylhexanoic acid (Precursor Classification). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-ethylhexanoic acid
Reactant of Route 2
2-Amino-2-ethylhexanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.